Product packaging for 4,6-Difluoro-1-indanone(Cat. No.:CAS No. 162548-73-4)

4,6-Difluoro-1-indanone

Cat. No.: B070747
CAS No.: 162548-73-4
M. Wt: 168.14 g/mol
InChI Key: HBVVKRYLYPANAE-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-indanone is a versatile and high-value fluorinated building block extensively employed in medicinal chemistry and organic synthesis. Its core structure, featuring an indanone scaffold selectively substituted with fluorine atoms at the 4 and 6 positions, makes it a critical synthon for the development of novel pharmaceutical compounds and agrochemicals. The strategic incorporation of fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability. Researchers utilize this compound as a key precursor in the synthesis of more complex, biologically active molecules, particularly through reactions that functionalize the ketone group, such as nucleophilic additions or the formation of heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2O B070747 4,6-Difluoro-1-indanone CAS No. 162548-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449557
Record name 4,6-Difluoro-1-indanone
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Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162548-73-4
Record name 4,6-Difluoro-1-indanone
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Record name 4,6-Difluoroindan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Difluoro-1-indanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,6-Difluoro-1-indanone, a key building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its handling, characterization, and utilization in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 162548-73-4, is a fluorinated derivative of 1-indanone.[1][2] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[3]

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆F₂O[1][2][3]
Molecular Weight 168.14 g/mol [1][2][3]
IUPAC Name 4,6-difluoro-2,3-dihydro-1H-inden-1-one[3]
Appearance White solid[1]
Solubility Sparingly soluble in water[1]

Synthesis and Purification

The most common synthetic route to this compound is through an intramolecular Friedel-Crafts acylation reaction.[3] This process typically involves the following key steps:

  • Friedel-Crafts Acylation: The synthesis often begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form an intermediate aroylpropionic acid.

  • Cyclization: The intermediate is then subjected to cyclization, often in the presence of a strong acid, to form the indanone ring structure.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Illustrative)

The following is an illustrative protocol based on general Friedel-Crafts acylation procedures. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Step 1: Formation of the Acylating Agent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride in an inert solvent such as dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of succinic anhydride in the same solvent to the flask.

Step 2: Friedel-Crafts Acylation

  • To the cooled mixture, add 1,3-difluorobenzene dropwise via the addition funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Cyclization

  • Carefully pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The resulting crude aroylpropionic acid can then be cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid with heating to yield this compound.

Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • For higher purity, column chromatography on silica gel is effective.

  • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be inferred based on its structure and data from similar indanone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: The protons on the difluorinated benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to fluorine coupling, these signals will likely appear as complex multiplets.

  • Methylene Protons: The two methylene groups of the indanone ring will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm), showing coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants.

  • Aliphatic Carbons: The two methylene carbons will appear in the upfield region (δ 20-40 ppm).

IR (Infrared) Spectroscopy:

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168.14, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns for indanones include the loss of CO (m/z = 28) and subsequent rearrangements of the resulting fragments.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing fluorine atoms and the carbonyl group.

  • Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles.

  • Reactions at the α-Position: The methylene group adjacent to the carbonyl (α-position) can be deprotonated by a strong base to form an enolate, which can then participate in various reactions such as alkylations and aldol condensations.

  • Electrophilic Aromatic Substitution: The fluorine atoms and the carbonyl group are deactivating towards electrophilic aromatic substitution, making such reactions challenging.

Reactivity Indanone This compound Product1 Addition Product Indanone->Product1 Enolate Enolate Intermediate Indanone->Enolate Nucleophile Nucleophile Nucleophile->Indanone Nucleophilic Addition (at Carbonyl) Base Strong Base Base->Indanone Deprotonation (at α-Carbon) Product2 α-Substituted Product Enolate->Product2 Reaction with Electrophile

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: The indanone scaffold is a common feature in many pharmaceutical agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of fluorinated indanones are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of more potent and selective pesticides and herbicides.[1]

  • Materials Science: The unique electronic properties conferred by the difluoro-substituted aromatic ring make this molecule an interesting precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is known to cause skin and eye irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is based on well-established organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development endeavors.

References

A Technical Guide to the Structural Elucidation of 4,6-Difluoro-1-indanone: From Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,6-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, as the spatial arrangement of atoms dictates molecular interactions with biological targets. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to determine the crystal structure of this compound. Since a public crystal structure is not available, this document outlines the necessary experimental and computational workflow, from chemical synthesis and purification to advanced single-crystal X-ray diffraction (SC-XRD) analysis. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving high-quality structural data.

Introduction: The Significance of Structural Insight

This compound (C₉H₆F₂O) is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[2] A definitive understanding of its solid-state conformation and intermolecular interactions, achievable through single-crystal X-ray diffraction, is crucial for predicting its behavior in biological systems and for the design of new chemical entities with improved efficacy and safety profiles.[3]

This guide provides a holistic approach, detailing the necessary steps to obtain and analyze the crystal structure of this compound, thereby enabling a deeper understanding of its chemical and physical properties.

Synthesis and Purification of this compound

A robust and high-yielding synthesis followed by meticulous purification is a prerequisite for obtaining diffraction-quality single crystals.[2] The intramolecular Friedel-Crafts acylation is a well-established and reliable method for the synthesis of indanones.[4][5]

Synthesis via Intramolecular Friedel-Crafts Acylation

The synthesis proceeds in two main steps: the formation of the acyl chloride intermediate followed by its intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of 3-(2,4-Difluorophenyl)propanoyl Chloride

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 3-(2,4-difluorophenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[4]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[6]

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate dry flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-(2,4-difluorophenyl)propanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification cluster_product Final Product start 3-(2,4-Difluorophenyl)propanoic Acid step1 Formation of 3-(2,4-Difluorophenyl)propanoyl Chloride start->step1 reagent1 Oxalyl Chloride/DMF reagent1->step1 step2 Intramolecular Friedel-Crafts Acylation step1->step2 reagent2 AlCl₃ in CH₂Cl₂ reagent2->step2 workup Quench (Ice/HCl), Extraction, Washing, Drying step2->workup purification Recrystallization workup->purification product This compound purification->product SCXRD_Workflow crystal Select & Mount Single Crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Validation & Analysis (CIF file generation) structure_refinement->validation

References

Theoretical studies on 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 4,6-Difluoro-1-indanone

Introduction

This compound is a fluorinated aromatic ketone that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within medicinal chemistry.[1][2] Its structure, a bicyclic indanone core functionalized with two fluorine atoms, imparts unique electronic properties that enhance reactivity and potential biological activity.[2] The indanone scaffold itself is a privileged structure in drug discovery, found in compounds developed for neurodegenerative diseases, inflammation, and viral infections.[3][4][5] The introduction of fluorine atoms can further modulate a molecule's metabolic stability, binding affinity, and bioavailability, making this compound a valuable intermediate for pharmaceutical development.[6]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, spectroscopic, and electronic properties of this compound. By leveraging computational chemistry, researchers can predict molecular characteristics and reactivity, guiding synthetic strategies and accelerating the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methods to the study of fluorinated synthons.

Molecular Geometry and Structural Analysis

The foundation of any theoretical study is the accurate determination of the molecule's lowest energy three-dimensional structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometry and predicting key structural parameters.

Computational Approach: Geometry Optimization

The initial step involves building the 3D structure of this compound and performing a geometry optimization to find the most stable conformation (a minimum on the potential energy surface). A common and reliable method for this is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

A subsequent frequency calculation is essential to validate the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

cluster_workflow Computational Workflow for Structural Analysis start 1. Initial 3D Structure Input opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify 4. Verification (No Imaginary Frequencies?) freq->verify output 5. Optimized Geometry (Bond Lengths, Angles) verify->output Yes error Error: Transition State or Saddle Point verify->error No

Computational workflow for geometry optimization.
Predicted Structural Parameters

Parameter Description Predicted Value Range Significance
C=O Bond Length Carbonyl group bond~1.21 ÅShorter than a C-O single bond, indicating double bond character. Influences IR stretching frequency.
C-F Bond Lengths Aromatic carbon-fluorine bonds~1.35 ÅStrong, polar bonds that influence the molecule's electronic properties and reactivity.
C-C (Aromatic) Bonds within the benzene ring~1.39 - 1.41 ÅTypical aromatic bond lengths, intermediate between single and double bonds.
C-C (Aliphatic) Bonds in the cyclopentanone ring~1.52 - 1.54 ÅTypical sp³-sp³ and sp³-sp² carbon-carbon single bond lengths.
Planarity Dihedral angles of the ringsNear 0°/180°The bicyclic system is largely planar, which impacts molecular packing and stacking interactions.

Theoretical Spectroscopic Profiling

Computational methods can simulate various types of spectra, providing a powerful tool for structural confirmation and interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations can predict the infrared spectrum of a molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.[7]

Computational Protocol: DFT for Vibrational Analysis

  • Geometry Optimization: Perform a full geometry optimization of the this compound structure at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This computes the vibrational modes and their corresponding IR intensities.

  • Scaling and Visualization: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data. The resulting spectrum can be visualized and compared to experimental FT-IR data.

Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Assignment
C-H Stretch (Aromatic)3100 - 3000MediumStretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850MediumStretching of C-H bonds on the cyclopentanone ring (CH₂ groups).
C=O Stretch ~1720 - 1700 Strong Characteristic strong absorption for the ketone carbonyl group. The exact position is influenced by ring strain and electronic effects. [8]
C=C Stretch (Aromatic)1610 - 1580Medium-StrongIn-plane stretching of the carbon-carbon bonds in the aromatic ring.
C-F Stretch ~1250 - 1100 Strong Strong, characteristic absorptions due to the highly polar carbon-fluorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted computationally using the Gauge-Including Atomic Orbital (GIAO) method, typically performed on the DFT-optimized geometry.[9] These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

  • ¹H NMR: Protons on the aliphatic CH₂ groups adjacent to the carbonyl and the aromatic ring are expected in the ~2.5-3.5 ppm range. Aromatic protons will appear further downfield, likely between 7.0 and 7.8 ppm, with splitting patterns influenced by both H-H and H-F coupling.

  • ¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift > 200 ppm.[8] Aromatic carbons bonded to fluorine will show large chemical shifts and characteristic C-F coupling constants. Aliphatic carbons will be found in the ~25-40 ppm range.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states.[10]

Computational Protocol: TD-DFT for UV-Vis Spectra

  • Ground State Optimization: Obtain the optimized ground-state geometry using DFT as described previously.

  • Excited State Calculation: Perform a TD-DFT calculation on the optimized structure. This will yield the vertical excitation energies (corresponding to λ_max) and the oscillator strengths (related to the intensity of the absorption).

  • Analysis: The primary absorptions for indanone derivatives typically correspond to n→π* and π→π* transitions involving the carbonyl group and the aromatic system. The fluorine substituents are expected to cause a slight shift in the absorption maxima compared to unsubstituted indanone.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The electronic properties of a molecule, which dictate its reactivity, can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will be concentrated around the electron-deficient carbonyl group and the fused ring system. The electron-withdrawing fluorine atoms lower the energy of both the HOMO and LUMO, influencing the molecule's overall reactivity profile.

HOMO-LUMO relationship and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the centers of electrophilic and nucleophilic reactivity.[7]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. In this compound, the most negative region will be centered on the oxygen atom of the carbonyl group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, significantly, on the carbonyl carbon.

  • Green Regions (Neutral Potential): Represent areas of near-zero potential, typically found over the nonpolar portions of the molecule like the carbon framework of the aromatic ring.

The MEP map visually confirms the reactivity predicted by FMO analysis, highlighting the carbonyl oxygen as the primary site for protonation or Lewis acid coordination and the carbonyl carbon as the site for nucleophilic addition reactions.

Applications in Drug Development and Synthesis

Theoretical studies provide a rationale for the utility of this compound as a synthetic intermediate. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and can increase the acidity of the α-protons adjacent to the carbonyl group, facilitating reactions at that position.[2]

Research has shown that derivatives of this compound possess significant biological activity. For instance, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, synthesized from this compound, was developed as a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties, eventually proceeding to Phase I clinical trials.[11] Computational studies, such as molecular docking, can be employed to predict how such derivatives bind to biological targets (e.g., enzymes or receptors), further guiding the design of more potent and selective drug candidates.

Conclusion

Theoretical and computational studies offer indispensable tools for a deep and predictive understanding of this compound. Through methods like Density Functional Theory, it is possible to accurately model the molecule's geometry, predict its spectroscopic signatures (IR, NMR, UV-Vis), and map its electronic properties and reactivity. This theoretical framework not only complements experimental characterization but also provides critical insights that can guide the strategic use of this valuable building block in the synthesis of next-generation pharmaceuticals. The synergy between computational prediction and experimental validation is crucial for accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 4,6-Difluoro-1-indanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4,6-Difluoro-1-indanone, a key building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the core principles governing its solubility, predicts its behavior in various organic solvents, and provides a robust experimental protocol for determining its solubility with high fidelity.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a bicyclic ketone with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol [1][2]. Its structure, featuring a polar carbonyl group and two electron-withdrawing fluorine atoms on the aromatic ring, dictates its interactions with various solvents. The calculated LogP value of approximately 2.09 suggests a moderate degree of lipophilicity[3]. This profile indicates that while it is sparingly soluble in water, its solubility in organic solvents is expected to be significantly higher, a critical consideration for its use in synthesis and formulation[2]. The presence of the ketone group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the fluorinated aromatic ring contributes to its interaction with a range of organic media.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to solvate the compound.

Solvent Class Examples Predicted Solubility Rationale for Prediction
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can engage in strong dipole-dipole interactions with the carbonyl group of this compound. The absence of acidic protons prevents unwanted reactions, making them excellent choices for achieving high concentrations in solution.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ketone's oxygen atom. However, the energy required to break the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to ModerateWhile the indanone core has non-polar characteristics, the strong polarity of the carbonyl and fluoro groups will limit solubility in highly non-polar solvents like hexane. Solvents with some polarity like DCM and toluene are expected to be more effective.
Chlorinated Chloroform, Dichloromethane (DCM)ModerateThese solvents can effectively solvate the compound due to their ability to induce dipoles and their overall compatibility with the aromatic and ketone moieties.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise solubility data, a rigorous experimental approach is essential. The following protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the solution is truly saturated and that the measurement is accurate and reproducible[4][5].

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard for Quantification:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To remove any suspended particles, centrifuge the samples at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent C Agitate at constant temperature (e.g., 24-48 hours) A->C B Prepare calibration standards G Analyze standards and samples by HPLC B->G D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute filtered sample E->F F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Causality and Self-Validation in the Protocol

  • Expertise & Experience: The use of an excess of the solid compound is a deliberate choice to drive the system towards thermodynamic equilibrium, ensuring the measured solubility is the true maximum concentration under the given conditions[5]. The confirmation of equilibrium by sampling at multiple time points prevents the reporting of transient, non-equilibrium (and often supersaturated) states, which can occur with kinetic solubility measurements[4].

  • Trustworthiness: The protocol incorporates self-validating steps. The HPLC calibration curve provides an internal check on the linearity and sensitivity of the analytical method. Filtering the supernatant is a critical control step to ensure that only the dissolved analyte is being measured. Inconsistent results between different time points would indicate that equilibrium has not been reached, invalidating that specific measurement and prompting a longer incubation time.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, its physicochemical properties suggest high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents. For drug development and process chemistry, where precise solubility is paramount, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data. By understanding the underlying principles and adhering to a validated workflow, researchers can confidently determine the solubility of this compound in any solvent system relevant to their work.

References

A Technical Guide to the Electronic Effects of Fluorine in 4,6-Difluoro-1-indanone: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] 4,6-Difluoro-1-indanone stands as a valuable building block in this arena, where the precise placement of two fluorine atoms on the aromatic ring imparts a unique electronic signature that profoundly influences its reactivity and utility.[2][3] This technical guide provides an in-depth analysis of the electronic effects—namely, the interplay between the potent inductive withdrawal and subtle resonance donation—exerted by the fluorine substituents in this compound. We will dissect how these effects manifest in the molecule's aromatic system and carbonyl reactivity, supported by spectroscopic data interpretation, quantitative analysis through Hammett parameters, and detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who leverage fluorinated synthons to engineer next-generation therapeutics.

The Dichotomy of Fluorine's Electronic Influence

Fluorine's role in medicinal chemistry is defined by a nuanced duality in its electronic behavior.[4] Unlike other substituents, its effects cannot be described by a single mode of action. Instead, two opposing forces are at play: a dominant, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful pull on electron density through the sigma (σ) bond framework.[5][6][7] This polarization, or inductive effect, is transmitted through successive bonds, decreasing with distance but significantly lowering the electron density in its vicinity.[8]

  • Resonance Effect (+R): The lone pair electrons residing in fluorine's p-orbitals can be delocalized into an adjacent π-system, such as a benzene ring.[6][9] This donation of electron density through resonance (also known as the mesomeric effect, +M) enriches the π-system, particularly at the ortho and para positions relative to the substituent.

For halogens, the inductive effect (-I) is almost always stronger than the resonance effect (+R).[10] This is especially true for fluorine, resulting in an overall deactivation of aromatic rings towards electrophilic attack, yet maintaining its character as an ortho-, para-director for any such reactions that do occur.

Figure 1: General illustration of Fluorine's dual electronic effects.

Electronic Landscape of the this compound Core

In this compound, the two fluorine atoms are positioned meta to the annulated cyclopentanone ring junction (C-3a and C-7a). This specific arrangement dictates a profound and synergistic electronic influence on the entire molecular scaffold.

Modulation of the Aromatic Ring

The primary consequence of the difluoro substitution is the strong deactivation of the aromatic ring. The potent -I effects of both fluorine atoms work in concert to withdraw electron density from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3]

Simultaneously, the +R effect from each fluorine atom donates electron density to the ring. The resonance structures show an accumulation of negative charge at the positions ortho and para to each fluorine. For the F at C-4, this enriches C-3, C-5, and the ipso-carbon C-7a. For the F at C-6, this enriches C-5 and C-7. The net result is that the C-5 and C-7 positions are the least electron-deficient sites on the aromatic ring, though the ring remains deactivated overall.

Figure 2: Key resonance contributors for this compound.

Activation of the Carbonyl Group

A critical consequence of the powerful inductive withdrawal from the fluorinated aromatic system is the pronounced activation of the carbonyl group at C-1. The electron density is pulled away from the carbonyl carbon, both through the sigma framework and through space, significantly increasing its partial positive charge (δ+). This heightened electrophilicity makes the C-1 position a prime target for nucleophilic attack, enhancing its reactivity in reactions like condensations and additions.[3]

Influence on α-Proton Acidity

The electron-withdrawing field effect of the entire difluorobenzyl moiety increases the acidity of the protons on the adjacent C-2 position. By stabilizing the resulting conjugate base (enolate) through induction, the difluoro substitution makes these α-protons more susceptible to deprotonation by a base compared to the non-fluorinated 1-indanone parent.

Quantitative and Spectroscopic Validation

The electronic effects described can be observed and quantified through analytical techniques, providing empirical validation for the theoretical framework.

Hammett Substituent Constants

The Hammett equation provides a robust method for quantifying the electronic influence of a substituent.[11][12] The Hammett constant (σ) for fluorine is positive, confirming its net electron-withdrawing character.

Substituent σ_meta (σm) σ_para (σp) Interpretation
Fluorine (F)+0.34+0.06Strongly withdrawing by induction (-I), weakly donating by resonance (+R). The effect is most pronounced at the meta position where resonance is minimal.[13]

In this compound, both fluorines are essentially meta to the reacting center if one considers reactions involving the annulated ring system as a whole. Their additive effect results in a substantial increase in the electron-withdrawing nature of the aromatic portion of the molecule.

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. For fluorinated compounds, both ¹³C and ¹⁹F NMR provide a wealth of information.[14][15][16]

  • ¹³C NMR: The carbons directly bonded to fluorine (C-4 and C-6) will exhibit large one-bond coupling constants (¹J_CF ≈ 240-250 Hz) and appear as doublets.[17][18] Their chemical shifts will be significantly downfield compared to their non-fluorinated counterparts. Other carbons in the molecule will display smaller, long-range C-F couplings, providing a detailed map of the electronic perturbations.[19][20] The carbonyl carbon (C-1) is expected to be deshielded (shifted downfield) relative to 1-indanone due to the increased electrophilicity.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms.[16] The ¹⁹F chemical shifts for C-4 and C-6 will be distinct, reflecting their slightly different positions relative to the carbonyl group and the annulated ring.

Table 2: Predicted NMR Spectroscopic Data

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling (Hz)
¹³C C-1 (C=O) ~195-200 Triplet (³J_CF)
¹³C C-4 ~160-165 Doublet of Doublets (¹J_CF ≈ 250, ³J_CF)
¹³C C-6 ~162-167 Doublet of Doublets (¹J_CF ≈ 250, ³J_CF)
¹⁹F F at C-4 ~ -105 to -115 Multiplet
¹⁹F F at C-6 ~ -105 to -115 Multiplet

(Note: Predicted values are estimates based on typical ranges for fluorinated aromatic ketones.)[17][21][22]

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections detail the synthesis and characterization of this compound.

Synthesis via Intramolecular Friedel-Crafts Acylation

One of the most common and reliable methods for synthesizing indanones is the intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.[3][23]

Step-by-Step Methodology:

  • Preparation of 3-(3,5-Difluorophenyl)propanoic acid: Start with 1,3-difluorobenzene and perform a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to yield 3-(2,4-difluorobenzoyl)propanoic acid.

  • Reduction: Reduce the keto group using a standard method like a Clemmensen or Wolff-Kishner reduction to obtain 3-(3,5-difluorophenyl)propanoic acid.

  • Activation: Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Cyclization: Add the crude acid chloride dropwise to a cooled suspension of a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC).

  • Workup: Once complete, carefully quench the reaction by pouring it over crushed ice. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography to yield pure this compound.[3]

Synthesis_Workflow Start 1,3-Difluorobenzene + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl₃) Start->Step1 Intermediate1 3-(2,4-Difluorobenzoyl)propanoic acid Step1->Intermediate1 Step2 Ketone Reduction Intermediate1->Step2 Intermediate2 3-(3,5-Difluorophenyl)propanoic acid Step2->Intermediate2 Step3 Acid Chloride Formation (SOCl₂) Intermediate2->Step3 Intermediate3 3-(3,5-Difluorophenyl)propanoyl chloride Step3->Intermediate3 Step4 Intramolecular Friedel-Crafts Cyclization (AlCl₃) Intermediate3->Step4 Product This compound Step4->Product

Figure 3: Synthetic workflow for this compound.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure proper quantification, especially for quaternary carbons.

    • Accumulate a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common fluorine reference standard, such as trifluorotoluene, for accurate chemical shift calibration.

    • Set the spectral width to encompass the expected range for aromatic fluorines (e.g., -90 to -130 ppm).

Implications for Reactivity and Drug Design

The unique electronic profile of this compound directly translates into its chemical reactivity and its potential as a scaffold in drug development.

  • Synthetic Utility: The highly electrophilic carbonyl group is the primary site of reactivity, readily participating in condensation reactions with amines or hydrazines to form heterocyclic derivatives.[3] The activated α-protons allow for facile enolate formation and subsequent alkylation or aldol-type reactions at the C-2 position. The aromatic ring, however, is generally resistant to functionalization.

  • Medicinal Chemistry Applications: The indanone core is a "privileged scaffold" found in numerous biologically active compounds, including anti-inflammatory and anticancer agents.[23][24] The introduction of the 4,6-difluoro pattern can confer several advantages:

    • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

    • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets and can modulate the pKa of nearby functional groups, potentially enhancing binding affinity.

    • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

Conclusion

The 4,6-difluoro substitution pattern on the 1-indanone core creates a molecule with a distinct and highly useful electronic character. The powerful, synergistic inductive effects of the two fluorine atoms dominate, leading to a deactivated aromatic ring but a significantly activated carbonyl group and more acidic α-protons. This electronic redistribution is clearly observable through spectroscopic methods and can be quantified using physical organic principles. For the medicinal chemist and synthetic researcher, this compound is not merely an inert scaffold but a finely tuned synthon, whose predictable reactivity and potential to impart favorable ADME properties make it a valuable asset in the design of novel therapeutics.

References

Spectroscopic Characterization of 4,6-Difluoro-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Difluoro-1-indanone is a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries.[1] Its rigid, bicyclic structure, combined with the electronic influence of two fluorine atoms, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[2] As with any specialty chemical used in research and development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for this characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles, experimental protocols, and data interpretation involved in the analysis of this compound. The information presented herein is designed to be a practical resource for ensuring the quality and identity of this compound in a laboratory setting.

Molecular Structure

The structural formula of this compound is C₉H₆F₂O, with a molecular weight of 168.14 g/mol .[1] The molecule consists of a benzene ring fused to a five-membered ring containing a ketone functional group. Two fluorine atoms are substituted at positions 4 and 6 of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-resolution NMR spectra of solid organic compounds is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to prevent peak broadening. Gentle warming or sonication may be applied if necessary.

    • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse sequence is typically employed.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of signals from nuclei with long relaxation times.

      • Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms, and the splitting patterns arise from proton-proton and proton-fluorine couplings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-77.2 - 7.4ddJ(H-H) ≈ 8.0, J(H-F) ≈ 2.0
H-56.8 - 7.0ddJ(H-H) ≈ 8.0, J(H-F) ≈ 9.0
H-3 (2H)3.0 - 3.2tJ(H-H) ≈ 6.0
H-2 (2H)2.7 - 2.9tJ(H-H) ≈ 6.0

Interpretation:

  • The aromatic protons (H-5 and H-7) are expected to appear in the downfield region (δ 6.8-7.4 ppm) due to the deshielding effect of the aromatic ring current. Their signals will be split into doublets of doublets due to coupling with the adjacent aromatic proton and the fluorine atoms.

  • The methylene protons of the five-membered ring (H-2 and H-3) are expected to appear as triplets in the upfield region (δ 2.7-3.2 ppm) due to coupling with their neighboring methylene protons. The protons at C-3, being adjacent to the aromatic ring, are likely to be slightly more deshielded than the protons at C-2.

¹³C NMR Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (oxygen and fluorine).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-1)190 - 200
C-F (C-4, C-6)160 - 170 (d, ¹JCF ≈ 250 Hz)
C-Ar (quaternary)135 - 150
C-Ar (CH)100 - 115 (d, ²JCF or ³JCF)
CH₂ (C-3)35 - 45
CH₂ (C-2)25 - 35

Interpretation:

  • The carbonyl carbon (C-1) is expected to have the largest chemical shift (δ 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

  • The carbons directly bonded to fluorine (C-4 and C-6) will appear as doublets in the proton-decoupled spectrum due to strong one-bond carbon-fluorine coupling (¹JCF). These signals are expected in the δ 160-170 ppm region.

  • The remaining aromatic carbons will appear in the δ 100-150 ppm range, with their chemical shifts and potential smaller C-F couplings providing further structural information.

  • The aliphatic methylene carbons (C-2 and C-3) will resonate in the upfield region (δ 25-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, aliphatic C-H bonds, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • The sample spectrum is recorded.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1720 - 1700StrongC=O Stretch (Ketone)
~1610, ~1480MediumAromatic C=C Stretch
~1250StrongC-F Stretch
~850 - 800StrongAromatic C-H Bend (out-of-plane)

Interpretation:

  • The most characteristic peak in the IR spectrum will be a strong, sharp absorption band in the region of 1720-1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1610 and 1480 cm⁻¹.

  • Aliphatic C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹.

  • A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibrations.

  • Strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction:

    • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Mass Spectrometry Data (Predicted)
m/z Relative Intensity Interpretation
168High[M]⁺˙ (Molecular Ion)
140Moderate[M - CO]⁺˙
112Moderate[M - CO - C₂H₄]⁺˙

Interpretation:

  • The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at an m/z of 168, which corresponds to the molecular weight of this compound.

  • A characteristic fragmentation pathway for indanones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This would result in a significant fragment ion at m/z 140.

  • Further fragmentation of the m/z 140 ion could involve the loss of ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 112.

G M [M]⁺˙ m/z = 168 M_CO [M - CO]⁺˙ m/z = 140 M->M_CO - CO M_CO_C2H4 [M - CO - C₂H₄]⁺˙ m/z = 112 M_CO->M_CO_C2H4 - C₂H₄

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable method for its identification and purity assessment. The combination of these techniques allows for the unambiguous confirmation of its molecular structure, including the connectivity of atoms and the presence of key functional groups. The experimental protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring the integrity and quality of their materials and the reliability of their research outcomes. It is important to note that the spectral data presented in this guide are predicted and should be confirmed with experimental data for definitive structural elucidation.

References

A Technical Guide to Quantum Chemical Calculations for 4,6-Difluoro-1-indanone: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,6-Difluoro-1-indanone, a key heterocyclic scaffold in medicinal chemistry.[1][2] For researchers and drug development professionals, computational chemistry offers a powerful, cost-effective avenue to predict molecular properties and accelerate the discovery process.[3][4] This document outlines a validated, step-by-step protocol using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. We delve into the rationale behind the selection of computational methods and basis sets, ensuring a blend of accuracy and efficiency. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Time-Dependent DFT (TD-DFT) for UV-Vis spectra simulation, are detailed. The objective is to equip scientists with a robust computational methodology to investigate fluorinated indanone derivatives, enabling informed decisions in the design of novel therapeutic agents.

Introduction: The Significance of this compound and Computational Inquiry

This compound is a fluorinated aromatic ketone with the molecular formula C₉H₆F₂O.[1] Its structure, featuring an indanone core with two fluorine atoms, makes it a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of fluorine is particularly significant in drug design, as it can enhance critical properties such as metabolic stability, binding affinity to target proteins, and bioavailability.[5] Derivatives of the parent 1-indanone structure are foundational to various bioactive molecules, underscoring the importance of this chemical family.

Quantum chemical calculations serve as an indispensable tool in modern drug discovery, providing insights that are often difficult or expensive to obtain through experimental means alone.[3][6] By simulating molecular behavior at the atomic level, we can predict a wide range of properties before a compound is ever synthesized.[3] For this compound, these calculations can help us understand:

  • Molecular Geometry: The most stable three-dimensional arrangement of its atoms.

  • Electronic Properties: How electron density is distributed and how the molecule might interact with biological targets.

  • Reactivity: Regions of the molecule susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Predicted IR and UV-Vis spectra that can aid in experimental characterization.

This guide provides a practical, authoritative workflow for performing such calculations, grounded in established theoretical principles.

Theoretical Framework and Computational Rationale

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. This choice represents a critical balance between computational cost and predictive accuracy.

The Choice of Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal combination of accuracy and computational efficiency.[6] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the complex many-electron wavefunction.

  • Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic structure and thermochemistry for a broad range of systems.[7]

  • Dispersion Correction (Optional but Recommended) Standard B3LYP does not fully account for non-covalent van der Waals forces (dispersion interactions). For studies involving intermolecular interactions (e.g., docking), it is advisable to use a dispersion-corrected functional like B3LYP-D3.

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

  • 6-311++G(d,p): A Justification

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for an accurate description of the electron distribution.

    • ++: These diffuse functions are crucial for accurately describing molecules with lone pairs or for modeling non-covalent interactions, as they allow for electron density to exist further from the nucleus.

    • (d,p): These are polarization functions added to non-hydrogen atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds.[8]

This combination, B3LYP/6-311++G(d,p), is a robust level of theory known to provide satisfactory geometries and electronic properties for small to medium-sized organic molecules at a reasonable computational cost.[9][10]

The Computational Workflow: A Validated Protocol

The following section details a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.

G cluster_0 Phase 1: Structure & Energy Minimum cluster_1 Phase 2: Property Calculations cluster_2 Phase 3: Data Interpretation A 1. Input Structure (Build 3D model of This compound) B 2. Geometry Optimization (Find lowest energy conformer at B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm true energy minimum - No imaginary frequencies) B->C D 4. Electronic Analysis (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Simulation (IR from Frequencies, UV-Vis via TD-DFT) C->E F 6. Analysis of Results (Reactivity, Stability, Spectral Assignment) D->F E->F

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Geometry Optimization
  • Construct the Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Perform Optimization: Submit the structure for geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

Step 2: Vibrational Frequency Analysis (Self-Validation)
  • Execute Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validate the Minimum: This step is crucial for trustworthiness. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find the most stable structure and must be repeated.

  • Simulate IR Spectrum: The output of this calculation provides the vibrational modes and their corresponding intensities, which can be used to generate a theoretical Infrared (IR) spectrum.

Step 3: Frontier Molecular Orbital (FMO) Analysis
  • Extract Orbital Energies: From the optimized calculation output, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • Calculate the HOMO-LUMO Gap: The energy difference (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability.[12] A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and potentially more reactive.[12][13]

  • Visualize Orbitals: Generate surfaces for the HOMO and LUMO to visualize their spatial distribution. The HOMO typically indicates regions susceptible to electrophilic attack (electron-donating regions), while the LUMO indicates regions prone to nucleophilic attack (electron-accepting regions).[12]

Step 4: Molecular Electrostatic Potential (MEP)
  • Calculate the MEP Surface: Generate the MEP map from the optimized electron density. This surface is color-coded to represent the electrostatic potential.

  • Interpret Reactivity Sites:

    • Red/Yellow Regions: Indicate negative potential (electron-rich areas), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

    • Blue Regions: Indicate positive potential (electron-poor areas), usually around hydrogen atoms. These are sites for nucleophilic attack. The MEP is invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.

Step 5: UV-Vis Spectrum Simulation via TD-DFT
  • Perform TD-DFT Calculation: Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[14][15] This method is used to compute the energies of electronic excited states.[16]

  • Simulate the Spectrum: The calculation will output the wavelengths (λ_max) of electronic transitions and their corresponding oscillator strengths (a measure of transition probability). This data can be plotted to generate a theoretical UV-Vis absorption spectrum.[14][17] This is particularly useful for aromatic systems like indanone, where π → π* transitions are prominent.

Predicted Data and Interpretation

The following tables summarize the expected quantitative data from the proposed calculations for this compound.

Table 1: Key Molecular Properties (Calculated at B3LYP/6-311++G(d,p))

PropertyCalculated ValueSignificance
Total Energy (Hartree)ValueThe final electronic energy at the optimized geometry.
Dipole Moment (Debye)ValueIndicates the overall polarity of the molecule.
HOMO Energy (eV)ValueRelates to the molecule's ability to donate an electron.[13]
LUMO Energy (eV)ValueRelates to the molecule's ability to accept an electron.[13]
HOMO-LUMO Gap (eV)ValueA key indicator of chemical reactivity and kinetic stability.[12][18]

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR Region (cm⁻¹)
C=O Stretch (Ketone)~1750-1780~1700-1740
C-F Stretch~1200-1300~1100-1300
Aromatic C=C Stretch~1580-1620~1500-1600
Aliphatic C-H Stretch~2900-3000~2850-2960
Aromatic C-H Stretch~3050-3150~3000-3100
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Predicted UV-Vis Absorption (TD-DFT)

TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁ValueValuee.g., HOMO → LUMO (π → π)
S₀ → S₂ValueValuee.g., HOMO-1 → LUMO (π → π)

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically sound method for characterizing this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This information is critical for understanding its reactivity and for rationally designing new derivatives with enhanced therapeutic potential. The presented workflow, emphasizing methodological justification and self-validation, ensures that the generated data is both reliable and directly applicable to the challenges faced in modern drug discovery and development.[19][20][21]

References

An In-depth Technical Guide to 4,6-Difluoro-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluoro-1-indanone, a key fluorinated building block in medicinal chemistry. The document delves into the historical context of its development, detailed synthetic methodologies with mechanistic insights, and its application in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The indanone scaffold itself is a privileged structure found in numerous biologically active compounds.[2] The fusion of these two concepts in the form of fluorinated indanones has led to the development of novel therapeutics. This compound (CAS No. 162548-73-4), with the molecular formula C₉H₆F₂O, has emerged as a particularly valuable intermediate in this class of compounds.[1][3]

PropertyValue
CAS Number 162548-73-4[1][3][4]
Molecular Formula C₉H₆F₂O[1][3][4]
Molecular Weight 168.14 g/mol [1]
IUPAC Name 4,6-difluoro-2,3-dihydroinden-1-one[1]
Appearance White solid[1]

This guide will provide a detailed exploration of the discovery and history of this compound, its synthesis, and its pivotal role in the development of new chemical entities.

Discovery and Historical Context

While the indanone core has been a subject of study since the early 20th century, the synthesis and application of specifically fluorinated derivatives like this compound is a more recent development, driven by the growing appreciation for fluorine in drug design. A comprehensive review of early indanone synthesis reveals a rich history of cyclization reactions, with the first synthesis of the parent 1-indanone from a carboxylic acid being described in 1939.[5]

The specific timeline for the first synthesis of this compound is not prominently documented in a singular "discovery" paper. However, its importance as a key intermediate became evident in the early 2000s with the publication of research focused on novel therapeutics. A notable example is its use in the synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with anti-inflammatory and analgesic properties that entered Phase I clinical trials.[3] This work, published in the Journal of Medicinal Chemistry in 2003, highlights the strategic use of the 4,6-difluoro substitution pattern to achieve desired pharmacological activity.

Synthetic Methodologies: A Detailed Examination

The most prevalent and industrially scalable synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by an intramolecular cyclization.

Step 1: Friedel-Crafts Acylation to yield 3-(2,4-Difluorobenzoyl)propanoic acid

The initial step involves the reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the intermediate, 3-(2,4-Difluorobenzoyl)propanoic acid.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism begins with the activation of succinic anhydride by the Lewis acid (AlCl₃), which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then acts as a nucleophile, attacking the acylium ion. The fluorine atoms on the benzene ring are deactivating, yet their directing effects guide the substitution to the position para to one fluorine and ortho to the other. A subsequent workup quenches the reaction and yields the keto-acid intermediate.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ 1_3_Difluorobenzene 1,3-Difluorobenzene Intermediate_Complex Sigma Complex 1_3_Difluorobenzene->Intermediate_Complex + Acylium Ion Product 3-(2,4-Difluorobenzoyl)propanoic acid Intermediate_Complex->Product - H⁺, - AlCl₃ (workup) Intramolecular_Cyclization cluster_0 Acid Chloride Formation cluster_1 Intramolecular Acylation cluster_2 Product Formation Keto_Acid 3-(2,4-Difluorobenzoyl) propanoic acid Acyl_Chloride Acyl Chloride Intermediate Keto_Acid->Acyl_Chloride + SOCl₂ Cyclization_Intermediate Intramolecular Sigma Complex Acyl_Chloride->Cyclization_Intermediate Lewis Acid (e.g., AlCl₃) Product This compound Cyclization_Intermediate->Product - H⁺ Drug_Synthesis Indanone This compound Drug_Candidate (E)-2-(4,6-difluoro-1- indanylidene)acetamide Indanone->Drug_Candidate + Reagent Reagent Wittig or HWE Reagent (e.g., phosphonate ylide)

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-Difluoro-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structural motif integral to the development of therapeutics, particularly in the field of neurodegenerative diseases.[1][2] Fluorinated analogues, such as 4,6-difluoro-1-indanone, are of significant interest as they often exhibit enhanced metabolic stability and binding affinity.[3] This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry.[4][5] The synthesis is achieved through a robust and classical intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines necessary safety precautions.

Introduction and Mechanistic Rationale

The construction of the indanone core is most effectively achieved via an intramolecular Friedel-Crafts acylation.[6][7] This powerful cyclization reaction proceeds through an electrophilic aromatic substitution pathway.[8] The synthesis of this compound from its logical precursor, 3-(3,5-difluorophenyl)propanoic acid, involves two primary stages:

  • Formation of the Acyl Chloride: The carboxylic acid is first converted into the more reactive 3-(3,5-difluorophenyl)propanoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Intramolecular Cyclization: The acyl chloride is then treated with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of a highly electrophilic, resonance-stabilized acylium ion.[9][10] The tethered, electron-rich difluorophenyl ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered arenium ion intermediate. Subsequent deprotonation by the AlCl₄⁻ complex restores aromaticity, yielding the final this compound product after an aqueous workup to hydrolyze the ketone-AlCl₃ complex.[11]

A stoichiometric amount of AlCl₃ is essential, as the carbonyl oxygen of the resulting indanone product acts as a Lewis base, forming a stable complex with the AlCl₃ and effectively removing it from the catalytic cycle.[11][12]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylium Ion Generation cluster_2 Step 3: Intramolecular Cyclization (EAS) A 3-(3,5-Difluorophenyl)propanoic Acid C 3-(3,5-Difluorophenyl)propanoyl Chloride A->C + SOCl₂ - SO₂ - HCl B Thionyl Chloride (SOCl₂) D Acyl Chloride F Acylium Ion Intermediate + AlCl₄⁻ D->F + AlCl₃ E Aluminum Chloride (AlCl₃) G Acylium Ion H Arenium Ion Intermediate G->H Intramolecular Attack I Ketone-AlCl₃ Complex H->I - H⁺ (via AlCl₄⁻) J This compound I->J Aqueous Workup

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

2.1. Materials and Equipment

Reagents & SolventsEquipment
3,5-Difluorophenylacetic acid[13]Round-bottom flasks (dried)
Thionyl chloride (SOCl₂)Reflux condenser
Anhydrous N,N-Dimethylformamide (DMF)Magnetic stirrer and stir bars
Anhydrous aluminum chloride (AlCl₃)Heating mantle
Anhydrous Dichloromethane (DCM)Ice bath
Hydrochloric acid (HCl), concentratedAddition funnel
Sodium bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Brine, saturated solutionRotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for column chromatography
Silica gel (for chromatography)TLC plates and developing chamber
Hexanes and Ethyl Acetate (for chromatography)Inert gas supply (Nitrogen or Argon)
Gas trap/scrubber (for HCl and SO₂)

2.2. Safety Precautions

  • General: This procedure must be performed in a well-ventilated chemical fume hood.[14] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (Nitrile, >0.11 mm thickness), is mandatory.[15] An eyewash station and safety shower must be readily accessible.[16]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with moisture to release toxic gases (HCl and SO₂). Handle with extreme care under an inert atmosphere.

  • Aluminum Chloride (AlCl₃): Corrosive solid that reacts violently and exothermically with water, releasing HCl gas.[14][17] Weigh and handle rapidly in a dry environment. Never use water-based fire extinguishers on AlCl₃ fires; use a Class D extinguisher or dry sand.[17]

2.3. Procedure

Part A: Synthesis of 3-(3,5-difluorophenyl)propanoyl chloride

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ byproducts.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with 3,5-difluorophenylacetic acid (1.0 eq). Add thionyl chloride (2.0 eq) dropwise, followed by a catalytic amount of anhydrous DMF (2-3 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap). The resulting crude 3-(3,5-difluorophenyl)propanoyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Cyclization

  • Setup: In a separate flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, prepare a slurry of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool this slurry to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(3,5-difluorophenyl)propanoyl chloride from Part A in anhydrous DCM. Transfer this solution to a dry addition funnel and add it dropwise to the cold AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, piece by piece, followed by the slow addition of concentrated HCl. This process is highly exothermic and will evolve HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[18]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to afford this compound as a white to off-white solid.[5][6]

Data Summary and Characterization

The following table summarizes the key parameters for the cyclization step.

ParameterValue / ConditionRationale
Starting Material 3-(3,5-difluorophenyl)propanoyl chlorideActivated carboxylic acid for electrophilic substitution.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid to generate the acylium ion.
Stoichiometry (AlCl₃) 1.2 equivalentsStoichiometric amount needed due to product complexation.[11]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that effectively solubilizes reagents.
Temperature 0 °C to Room TemperatureControls exothermic reaction and prevents side products.
Reaction Time 3-4 hoursTypical duration for complete cyclization.
Workup Acidic Aqueous QuenchHydrolyzes the Al-ketone complex to liberate the product.
Expected Yield 75-85% (after purification)Literature-supported range for this type of cyclization.
Expected Product Form White to Off-White Solid[4]Physical appearance of the pure compound.

Expected Characterization Data for this compound (CAS 162548-73-4):

  • Molecular Formula: C₉H₆F₂O[4]

  • Molecular Weight: 168.14 g/mol [5]

  • ¹H and ¹³C NMR: Spectroscopic data should be consistent with the proposed structure.[19]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.

Experimental Workflow Visualization

G cluster_prep Part A: Acyl Chloride Synthesis cluster_cyclization Part B: Friedel-Crafts Cyclization cluster_purification Workup & Purification A1 Charge Flask: 3,5-Difluorophenylacetic Acid A2 Add SOCl₂ + DMF (cat.) A1->A2 A3 Reflux (2-3h) A2->A3 A4 Rotary Evaporation (Remove excess SOCl₂) A3->A4 B2 Slowly Add Acyl Chloride Solution (in DCM) A4->B2 Crude Acyl Chloride B1 Prepare AlCl₃ Slurry in DCM (Cool to 0°C) B1->B2 B3 Stir (0°C to RT, 3-4h) B2->B3 B4 Quench with Ice / HCl B3->B4 C1 Extract with DCM B4->C1 C2 Wash Organic Layer (H₂O, NaHCO₃, Brine) C1->C2 C3 Dry (MgSO₄) & Concentrate C2->C3 C4 Purify (Column Chromatography) C3->C4 C5 Characterize Final Product C4->C5

Caption: Overall experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cyclization Reactions to Form 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-1-indanone is a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The presence of two fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity, making it a desirable scaffold for the development of novel therapeutic agents.[2] This document provides a detailed guide to the synthesis of this compound, focusing on the widely utilized intramolecular Friedel-Crafts cyclization of 3-(3,5-difluorophenyl)propanoic acid. Alternative synthetic strategies, such as the Nazarov cyclization and palladium-catalyzed carbonylative cyclization, are also discussed.

Synthetic Strategies for this compound

The construction of the indanone core can be achieved through several cyclization strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Intramolecular Friedel-Crafts Cyclization of 3-(3,5-Difluorophenyl)propanoic Acid

This is one of the most direct and commonly employed methods for the synthesis of this compound.[3] The reaction involves the intramolecular acylation of the difluorinated aromatic ring, promoted by a strong acid catalyst.

Mechanism: The reaction proceeds via the formation of an acylium ion intermediate from 3-(3,5-difluorophenyl)propanoic acid in the presence of a strong acid. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ring of the indanone. Subsequent deprotonation re-aromatizes the system to yield the final product.

Catalysts: Several strong acid catalysts can be employed for this transformation, with Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) being the most effective.[4][5]

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)propanoic Acid

This protocol describes the synthesis of the necessary precursor for the Friedel-Crafts cyclization.

Reaction Scheme:

Materials:

  • 3-(3,5-Difluorophenyl)propenoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml).

  • Add a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture vigorously for 4 hours at room temperature.

  • Carefully depressurize the vessel and filter the mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid as a yellow oil (yield: 8 g, 99%).[6]

Characterization Data for 3-(3,5-Difluorophenyl)propanoic Acid:

  • Appearance: Solid[7]

  • Melting Point: 59-61 °C[7]

  • Molecular Weight: 186.16 g/mol [7]

Protocol 2: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

This protocol details the cyclization of 3-(3,5-difluorophenyl)propanoic acid to this compound using PPA.

Reaction Scheme:

Materials:

  • 3-(3,5-Difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90°C with stirring.

  • Slowly add 3-(3,5-difluorophenyl)propanoic acid to the hot PPA.

  • Maintain the reaction mixture at 90-100°C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Table 1: Reaction Parameters for Friedel-Crafts Cyclization

ParameterValue
Starting Material3-(3,5-Difluorophenyl)propanoic acid
CatalystPolyphosphoric Acid (PPA)
Temperature90-100°C
Reaction Time2-3 hours
Work-upQuenching with ice, extraction
PurificationColumn chromatography/Recrystallization

Alternative Synthetic Routes

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be adapted to form indanones.[8] This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[6][8] For the synthesis of this compound, a suitable precursor would be a chalcone derivative bearing the 3,5-difluorophenyl moiety.

General Workflow for Nazarov Cyclization:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Chalcone [label="Difluorinated Chalcone Precursor"]; Acid [label="Lewis or Brønsted Acid Catalyst"]; Cyclization [label="4π-Electrocyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Indanone [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Chalcone -> Cyclization [label="Activation"]; Acid -> Cyclization; Cyclization -> Indanone [label="Deprotonation & Tautomerization"]; }

Caption: General workflow for Nazarov cyclization to form this compound.

Palladium-Catalyzed Carbonylative Cyclization

This modern synthetic method offers an alternative route to indanones from aryl halides.[9] The synthesis of this compound could potentially be achieved through the palladium-catalyzed carbonylative cyclization of a suitable difluorinated aryl iodide or bromide with an alkyne.[2] This method often proceeds under milder conditions compared to classical Friedel-Crafts reactions.

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆F₂O[7]
Molecular Weight 168.14 g/mol [7]
Appearance White solid[7]
CAS Number 162548-73-4[7]

Analytical Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include resonances for the aromatic proton and the two methylene groups of the five-membered ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the aliphatic carbons.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight.

Note: While specific NMR and mass spectral data were not available in the public domain at the time of writing, researchers can obtain this information from commercial suppliers or through their own analytical characterization.[1][10]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents.[1][2] The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can enhance drug-like properties.[2]

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Indanone [label="this compound"]; Derivatization [label="Chemical Modification\n(e.g., condensation, substitution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bioactive [label="Biologically Active Molecules", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugDev [label="Drug Development\n(e.g., SAR studies)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indanone -> Derivatization; Derivatization -> Bioactive; Bioactive -> DrugDev; }

Caption: Role of this compound in drug development.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the practical application of the intramolecular Friedel-Crafts cyclization. The detailed protocols and discussion of alternative methods are intended to assist researchers in the efficient preparation of this important fluorinated building block for applications in drug discovery and materials science. Adherence to the described methodologies and careful characterization of the final product will ensure the successful synthesis of high-purity this compound.

References

Application Notes and Protocols: Strategic Derivatization of 4,6-Difluoro-1-indanone at the C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this scaffold can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 4,6-difluoro-1-indanone presents a valuable starting material for the synthesis of novel therapeutics. Derivatization at the C2 position, adjacent to the carbonyl group, allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

This guide provides a detailed technical overview and actionable protocols for the C2-alkylation and C2-arylation of this compound. We will delve into the underlying principles of enolate chemistry that govern these transformations and present step-by-step methodologies adapted from established procedures for related fluorinated indanones.

Core Principles: The Chemistry of the C2 Position

The protons on the C2 carbon of 1-indanones are acidic due to their alpha position relative to the carbonyl group. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. This enolate is the key reactive species for introducing substituents at the C2 position.

The choice of base is critical and dictates the efficiency of enolate formation. For complete and irreversible deprotonation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed in an aprotic solvent like tetrahydrofuran (THF).[2][3][4][5] Weaker bases, such as alkoxides, may establish an equilibrium with the ketone, leading to lower yields and potential side reactions.[2][3][5]

The generated enolate is a resonance-stabilized species with nucleophilic character on both the C2 carbon and the oxygen atom. In most cases, reactions with electrophiles, such as alkyl halides and aryl halides, occur preferentially at the carbon atom, leading to the desired C-C bond formation.[6]

Caption: Enolate formation from this compound.

Part 1: C2-Alkylation of this compound

The introduction of alkyl groups at the C2 position is a fundamental transformation in the derivatization of this compound. This is typically achieved by generating the enolate with a strong base, followed by quenching with an appropriate alkyl halide.

Protocol 1: C2-Methylation of this compound

This protocol is adapted from established procedures for the C2-alkylation of related indanone systems.[7]

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Diisopropylamine≥99.5%, anhydrousSigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methyl iodide≥99%Sigma-Aldrich
Saturated aq. NH4Cl
Diethyl ether
Brine
Anhydrous MgSO4

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Syringes and needles

  • Inert gas (argon or nitrogen) supply

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: To a flame-dried three-neck flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq.) via syringe, followed by the slow, dropwise addition of n-butyllithium (1.1 eq.). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous THF (10 mL) and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then gradually warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-methyl-4,6-difluoro-1-indanone.

Expected Outcome and Characterization:

The expected product is 2-methyl-4,6-difluoro-1-indanone. The yield will vary depending on the purity of reagents and adherence to anhydrous conditions. The product should be characterized by:

  • ¹H NMR: Appearance of a new doublet and multiplet corresponding to the methyl group and the C2 proton, respectively.

  • ¹³C NMR: Appearance of a new signal for the methyl carbon.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Part 2: C2-Arylation of this compound

The introduction of aryl groups at the C2 position often requires transition-metal catalysis. Palladium-catalyzed α-arylation is a powerful method for this transformation. The following protocol is adapted from the work of Hartwig and coworkers on the α-arylation of α-fluoro ketones.[8][9] While the original work focuses on asymmetric arylation of α-fluoro indanones, the general principles can be applied to the racemic arylation of this compound.

Protocol 2: Palladium-Catalyzed C2-Arylation with 4-Bromotoluene

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
4-Bromotoluene≥98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NH4Cl
Ethyl acetate
Brine
Anhydrous MgSO4

Instrumentation:

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating block

  • Inert gas (argon or nitrogen) supply

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.) and 4-bromotoluene (1.2 eq.) to the reaction vessel, followed by anhydrous toluene (to make a ~0.1 M solution of the indanone).

  • Reaction: Seal the vessel and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(p-tolyl)-4,6-difluoro-1-indanone.

C2_Arylation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd₂(dba)₃, XPhos, and NaOtBu reactants Add this compound, 4-Bromotoluene, and Toluene reagents->reactants heating Heat at 100 °C for 12-24h reactants->heating quench Quench with aq. NH₄Cl heating->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product product purify->product 2-(p-tolyl)-4,6-difluoro-1-indanone

Caption: Workflow for the Palladium-Catalyzed C2-Arylation.

Expected Outcome and Characterization:

The expected product is 2-(p-tolyl)-4,6-difluoro-1-indanone. The yield will depend on the efficiency of the catalytic cycle. The product should be characterized by:

  • ¹H NMR: Appearance of new signals in the aromatic region corresponding to the p-tolyl group and a signal for the C2 proton.

  • ¹³C NMR: Appearance of new signals corresponding to the carbons of the p-tolyl group.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Considerations

  • Low Yields in Alkylation: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the LDA and the enolate. Consider using freshly distilled THF and diisopropylamine.

  • Side Reactions in Alkylation: Over-alkylation (dialkylation) can occur. Using a slight excess of the indanone relative to the base and electrophile can sometimes mitigate this.

  • Catalyst Deactivation in Arylation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the palladium catalyst. Use high-purity reagents and solvents.

  • Poor Conversion in Arylation: If the reaction stalls, consider increasing the reaction time or temperature. Alternatively, screening different phosphine ligands may be necessary to optimize the reaction for this specific substrate.

Conclusion

The derivatization of this compound at the C2 position provides a versatile entry point for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined in this guide, based on fundamental principles of enolate chemistry and modern catalytic methods, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Careful execution of these procedures, with attention to anhydrous and inert conditions, is key to achieving successful outcomes. Further optimization of reaction conditions may be necessary for specific substrates and desired products.

References

The Versatile Scaffold: Application Notes on 4,6-Difluoro-1-indanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in a Privileged Structure

In the landscape of medicinal chemistry, the indanone core represents a "privileged structure," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's therapeutic potential by modulating its metabolic stability, binding affinity, and bioavailability.[2] 4,6-Difluoro-1-indanone, with its unique substitution pattern, has emerged as a valuable building block for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the indanone core and influences the electronic properties of its derivatives, making it a subject of significant interest in drug discovery.[3]

This technical guide provides an in-depth exploration of the use of this compound in medicinal chemistry, offering detailed protocols for its synthesis and derivatization, and exploring its applications in the development of anticancer, antimicrobial, and neuroprotective agents.

Synthetic Pathways: Building the Core and Key Derivatives

The synthesis of this compound and its subsequent elaboration into biologically active molecules typically involves two key transformations: an intramolecular Friedel-Crafts acylation to construct the indanone ring system, followed by a condensation reaction to introduce further chemical diversity.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The construction of the this compound core is efficiently achieved through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2,4-difluorophenyl)propanoic acid. This reaction is a classic and robust method for forming cyclic ketones.[4]

Causality of Experimental Choices:

  • Starting Material: 3-(2,4-difluorophenyl)propanoic acid is chosen as the precursor because the fluorine atoms are already in the desired positions on the aromatic ring.

  • Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is required to generate the acylium ion electrophile necessary for the intramolecular cyclization.[5]

  • Reaction Conditions: Anhydrous conditions are crucial to prevent the quenching of the Lewis acid catalyst and the hydrolysis of the acylium ion intermediate. The reaction is typically heated to provide the necessary activation energy for the cyclization to occur.

Step-by-Step Protocol:

  • Preparation of 3-(2,4-difluorophenyl)propanoic acid: This precursor can be synthesized by the hydrogenation of 3-(2,4-difluorophenyl)propenoic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Intramolecular Friedel-Crafts Acylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-(2,4-difluorophenyl)propanoic acid (1.0 equivalent).

    • Add polyphosphoric acid (PPA) or Eaton's reagent (10-20 equivalents by weight) to the flask.

    • Stir the mixture vigorously and heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • The crude this compound will precipitate out of the aqueous solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of this compound 3-(2,4-difluorophenyl)propenoic acid 3-(2,4-difluorophenyl)propenoic acid 3-(2,4-difluorophenyl)propanoic acid 3-(2,4-difluorophenyl)propanoic acid 3-(2,4-difluorophenyl)propenoic acid->3-(2,4-difluorophenyl)propanoic acid H2, Pd/C This compound This compound 3-(2,4-difluorophenyl)propanoic acid->this compound PPA or Eaton's Reagent, Heat

Caption: Synthetic route to this compound.

Protocol 2: Synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide

A prominent application of this compound is in the synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with anti-inflammatory and analgesic properties that has undergone Phase I clinical trials.[6][7] This synthesis is typically achieved via a Horner-Wadsworth-Emmons reaction.

Causality of Experimental Choices:

  • Reagent: Triethyl phosphonoacetate is used as the phosphonate ylide precursor. The ester group is later converted to the desired amide.

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the triethyl phosphonoacetate to form the reactive phosphonate carbanion.[8]

  • Stereoselectivity: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-alkene, which is the desired stereoisomer for biological activity.[9]

Step-by-Step Protocol:

  • Formation of the Phosphonate Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the suspension with stirring.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Wittig-type Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification of the Ester Intermediate:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ethyl (E)-2-(4,6-difluoro-1-indanylidene)acetate by column chromatography.

  • Amidation:

    • The purified ester is then converted to the primary amide by treatment with ammonia in a suitable solvent, such as methanol, in a sealed tube at elevated temperature.

Visualization of the Derivatization Workflow:

G cluster_1 Synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide This compound This compound Ethyl (E)-2-(4,6-difluoro-1-indanylidene)acetate Ethyl (E)-2-(4,6-difluoro-1-indanylidene)acetate This compound->Ethyl (E)-2-(4,6-difluoro-1-indanylidene)acetate 1. NaH, Triethyl phosphonoacetate 2. THF (E)-2-(4,6-difluoro-1-indanylidene)acetamide (E)-2-(4,6-difluoro-1-indanylidene)acetamide Ethyl (E)-2-(4,6-difluoro-1-indanylidene)acetate->(E)-2-(4,6-difluoro-1-indanylidene)acetamide NH3, MeOH, Heat

Caption: Synthesis of a key bioactive derivative.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for a range of therapeutic applications, leveraging the unique properties conferred by the fluorine substituents.

Anticancer Activity

Derivatives of indanone have demonstrated significant potential as anticancer agents.[3] While specific studies on this compound are emerging, the mechanisms of action of related fluorinated indanones provide a strong rationale for their investigation.

Mechanisms of Action:

  • Inhibition of Tubulin Polymerization: Certain indanone derivatives act as microtubule-destabilizing agents, binding to the colchicine binding site on tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

  • Downregulation of Key Signaling Pathways: Indanone-based compounds have been shown to downregulate the expression of critical proteins involved in cancer cell survival and proliferation, such as NF-κB p65 and the anti-apoptotic protein Bcl-2.[10][11]

  • Antiangiogenic Effects: Some fluorinated indanone derivatives can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by down-regulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[6]

Quantitative Data on Related Indanone Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Indanone-based Thiazolyl HydrazoneHT-29 (colorectal)0.44[12]
Indanone-based Thiazolyl HydrazoneCOLO 205 (colorectal)0.98[12]
Indanone-based Thiazolyl HydrazoneKM 12 (colorectal)0.41[12]
Fluorinated Benzylidene IndanoneMCF-7 (breast)Induces G2/M arrest[6]

Visualization of a Potential Anticancer Mechanism:

G 4,6-Difluoro-1-indanone_Derivative 4,6-Difluoro-1-indanone_Derivative Tubulin Tubulin 4,6-Difluoro-1-indanone_Derivative->Tubulin Inhibition NF-kB_p65_Bcl-2_Downregulation NF-kB_p65_Bcl-2_Downregulation 4,6-Difluoro-1-indanone_Derivative->NF-kB_p65_Bcl-2_Downregulation Inhibition Microtubule_Destabilization Microtubule_Destabilization Tubulin->Microtubule_Destabilization G2/M_Cell_Cycle_Arrest G2/M_Cell_Cycle_Arrest Microtubule_Destabilization->G2/M_Cell_Cycle_Arrest Apoptosis Apoptosis G2/M_Cell_Cycle_Arrest->Apoptosis NF-kB_p65_Bcl-2_Downregulation->Apoptosis

References

Application Notes & Protocols: 4,6-Difluoro-1-indanone as a Strategic Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a detailed technical guide on the synthesis, characterization, and application of 4,6-difluoro-1-indanone, a privileged heterocyclic intermediate for the development of next-generation kinase inhibitors. The strategic placement of fluorine atoms on the indanone scaffold offers significant advantages in modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity.[1][2] We present field-proven protocols for its synthesis and subsequent elaboration into advanced pharmacophores, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Scaffolds

The indanone core is a well-established "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds and serving as a versatile intermediate for complex molecular architectures.[3][4][5] Its rigid bicyclic framework provides a robust anchor for orienting substituents in three-dimensional space, making it an ideal starting point for designing inhibitors that fit into the highly conserved ATP-binding pocket of protein kinases.

The introduction of fluorine into drug candidates is a powerful and widely adopted strategy in medicinal chemistry to optimize drug-like properties.[6] Fluorine, being the most electronegative element, imparts unique electronic effects, can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), and can enhance binding affinity through favorable interactions with protein targets.[1][2] In the context of this compound, the fluorine atoms are not merely placeholders; they are strategically positioned to:

  • Modulate Lipophilicity and Permeability: Fine-tune the molecule's ability to cross cellular membranes.[6]

  • Enhance Binding Interactions: The C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, stabilizing the ligand-protein complex.

  • Block Metabolic "Soft Spots": The aromatic ring is rendered more resistant to oxidative metabolism, potentially increasing the inhibitor's in vivo half-life.[2]

  • Influence Acidity/Basicity: The strong inductive effect of fluorine can alter the pKa of adjacent functional groups, which is critical for optimizing solubility and target engagement.[7]

This guide details the practical synthesis and utility of this key intermediate.

Synthesis of this compound

The most reliable and scalable approach to this compound is via an intramolecular Friedel-Crafts acylation.[4][8] The following protocol describes the cyclization of 3-(2,4-difluorophenyl)propanoic acid, which is readily prepared from 1,3-difluorobenzene.

Synthetic Workflow Overview

G cluster_0 A 1,3-Difluorobenzene + Succinic Anhydride B 3-(2,4-Difluorobenzoyl)propanoic acid A->B Friedel-Crafts Acylation (AlCl₃) C 3-(2,4-Difluorophenyl)propanoic acid B->C Clemmensen or Wolff-Kishner Reduction D This compound C->D Intramolecular Friedel-Crafts Acylation (PPA or TfOH)

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocol: Intramolecular Cyclization

This protocol assumes the starting material, 3-(2,4-difluorophenyl)propanoic acid, has been previously synthesized and characterized.

Materials:

  • 3-(2,4-difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(2,4-difluorophenyl)propanoic acid (1.0 eq).

  • Cyclization Agent:

    • Using PPA: Add polyphosphoric acid (10-15 wt. eq.) to the flask. Heat the mixture to 80-90 °C with vigorous stirring. The reaction mixture will become a thick, stirrable slurry. Rationale: PPA serves as both the acidic catalyst and the solvent, providing a strong dehydrating environment to promote the intramolecular acylation.

    • Using TfOH: Dissolve the starting material in dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (2.0-3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir. Rationale: TfOH is an exceptionally strong superacid catalyst that can drive the cyclization under milder temperature conditions compared to PPA.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood.

    • The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate or DCM (3x).

    • Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a crystalline solid.[8]

Safety Precautions:

  • Polyphosphoric acid and trifluoromethanesulfonic acid are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10] Handle only in a certified chemical fume hood.

  • The quenching of the reaction is highly exothermic. Perform this step slowly and behind a safety shield.

Analytical Characterization

Validation of the final product's identity and purity is critical. Standard analytical techniques should be employed.

Analytical Technique Parameter Expected Result for this compound
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 7.35 (td, J = 8.4, 5.2 Hz, 1H), 6.81 (ddd, J = 9.8, 8.4, 2.3 Hz, 1H), 3.10 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 201.1 (d), 166.5 (dd), 163.9 (dd), 148.1 (dd), 129.9 (dd), 115.8 (dd), 107.2 (dd), 36.4, 25.1 (d)
¹⁹F NMR (376 MHz, CDCl₃)Chemical Shift (δ, ppm)δ -102.4 (d, J = 9.8 Hz), -108.9 (d, J = 5.2 Hz)
Mass Spectrometry (EI) Molecular Ion (m/z)C₉H₆F₂O, Calculated: 168.04; Found: 168.0
Appearance Physical StateOff-white to pale yellow crystalline solid

Note: NMR chemical shifts and coupling constants (J) are approximate and may vary slightly based on solvent and instrument calibration.

Application in Kinase Inhibitor Synthesis: A Protocol for Scaffold Elaboration

This compound is an ideal precursor for constructing more complex heterocyclic systems common in kinase inhibitors, such as indazoles or pyrazolopyridines.[11][12] The following protocol outlines a representative transformation: a Claisen-Schmidt condensation followed by cyclization to form a pyrazole ring, a common pharmacophore.

Elaboration Workflow

G cluster_0 D This compound E Chalcone Intermediate D->E Aldol Condensation (Aromatic Aldehyde, Base) F Fluorinated Indeno[1,2-c]pyrazole Core E->F Cyclization (Hydrazine Hydrate)

Caption: Conversion of the indanone to a core kinase inhibitor scaffold.

Protocol: Synthesis of a Fluorinated Indeno[1,2-c]pyrazole

Step A: Synthesis of the Chalcone Intermediate

  • Setup: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in ethanol in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C. Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise. Rationale: The base deprotonates the α-carbon of the indanone, forming an enolate which then attacks the aldehyde in an aldol condensation. Subsequent dehydration yields the conjugated chalcone.

  • Monitoring & Work-up: Stir the reaction at room temperature until TLC indicates completion. Acidify the mixture with dilute HCl, collect the precipitated solid by filtration, wash with water, and dry to yield the chalcone intermediate.

Step B: Cyclization to the Pyrazole

  • Setup: Suspend the chalcone intermediate from Step A (1.0 eq) in ethanol or acetic acid.

  • Reaction: Add hydrazine hydrate (1.5 eq). Reflux the mixture for 4-6 hours. Rationale: The hydrazine undergoes a conjugate addition to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product via recrystallization or column chromatography to yield the final indeno[1,2-c]pyrazole core structure. This advanced intermediate is now ready for further functionalization (e.g., N-alkylation, Suzuki coupling) to complete the synthesis of a target kinase inhibitor.

Context: Targeting a Key Signaling Pathway

The resulting scaffolds are often designed to target kinases in critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer, promoting cell growth and survival.[13]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (mTOR, GSK3β, FOXO) Akt->Downstream Inhibits/ Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound represents a high-value, versatile intermediate for the synthesis of sophisticated kinase inhibitors. Its preparation is robust, and its strategic difluorination pattern provides medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and off-target activity. The protocols and data presented herein serve as a comprehensive guide for leveraging this building block in the rational design of novel therapeutics.

References

Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the catalytic hydrogenation of 4,6-difluoro-1-indanone, a critical transformation for the synthesis of biologically active molecules and pharmaceutical intermediates. While specific literature protocols for this exact substrate are scarce, this guide synthesizes established principles of ketone reduction and data from analogous transformations to provide robust, field-proven protocols. We will delve into the mechanistic underpinnings, compare common catalytic systems, and provide detailed, step-by-step procedures for conducting this reaction safely and efficiently. This guide is designed to empower researchers to not only execute the synthesis of 4,6-difluoro-1-indanol but also to understand the critical parameters that govern success.

Introduction: The Significance of 4,6-Difluoro-1-indanol

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The corresponding 1-indanols are key chiral building blocks for more complex molecular architectures. The introduction of fluorine atoms, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The reduction of the ketone functionality in this compound to the corresponding alcohol, 4,6-difluoro-1-indanol, is a pivotal step in the synthesis of advanced pharmaceutical intermediates. Catalytic hydrogenation represents a clean, efficient, and scalable method for achieving this transformation.[3][4]

The Underlying Chemistry: Mechanism of Ketone Hydrogenation

Catalytic hydrogenation of a ketone is a reduction reaction where molecular hydrogen (H₂) is added across the carbon-oxygen double bond (C=O) to yield an alcohol.[5] This process is not spontaneous and requires a catalyst to proceed. The reaction can be broadly categorized into heterogeneous and homogeneous catalysis, with heterogeneous systems being more common for this type of transformation due to ease of catalyst removal.[6][7]

The generally accepted mechanism for heterogeneous catalysis involves the following key steps:[7][8]

  • Adsorption: Both the ketone substrate and molecular hydrogen adsorb onto the surface of the metal catalyst.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed ketone undergoes stepwise or concerted transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen. This is the reductive step that forms the alcohol.

  • Desorption: The final alcohol product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

Ketone Hydrogenation Mechanism cluster_catalyst Catalyst Surface Catalyst H2 H₂ H_ads H(ads) H2->H_ads Adsorption & Activation Ketone R₂C=O Ketone_ads R₂C=O(ads) Ketone->Ketone_ads Adsorption Product_ads R₂CHOH(ads) H_ads->Product_ads Hydrogen Transfer Ketone_ads->Product_ads Product R₂CHOH Product_ads->Product Desorption

Caption: Generalized mechanism of heterogeneous catalytic hydrogenation of a ketone.

Choosing the Right Tools: Catalysts and Solvents

The choice of catalyst and solvent is paramount for achieving high yield and selectivity in the hydrogenation of this compound.

Catalyst Selection

Several heterogeneous catalysts are effective for ketone reduction. The choice often depends on the desired selectivity, cost, and the presence of other functional groups.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)Key Characteristics & Considerations
Palladium on Carbon (Pd/C) 5-10%15-6025-80Highly active and versatile. Can sometimes lead to over-reduction (hydrogenolysis) of the resulting benzylic alcohol to an alkane, especially under acidic conditions or at higher temperatures and pressures.[9][10]
Raney Nickel (Raney® Ni) 10-50% (slurry)50-50050-150A cost-effective and highly active catalyst. It is pyrophoric and must be handled with extreme care under an inert atmosphere.[11][12] Often used in industrial processes.
Platinum on Carbon (Pt/C) 5-10%15-6025-80Generally less prone to hydrogenolysis than Pd/C for benzylic alcohols. Can be a good alternative if over-reduction is a concern.
Rhodium on Carbon (Rh/C) 5%~5025Can be effective for the hydrogenation of aromatic rings, so careful control of conditions is needed to selectively reduce the ketone.[13]
Copper Chromite / Cu/SiO₂ 10-20%10-50 bar90-150Often shows excellent selectivity for the carbonyl group over the aromatic ring and is less prone to hydrogenolysis.[14]

For the selective reduction of this compound to 4,6-difluoro-1-indanol, Pd/C under mild conditions or a more selective catalyst like Cu/SiO₂ would be excellent starting points to minimize potential defluorination or over-reduction.

Solvent Systems

The solvent plays a crucial role in dissolving the substrate, facilitating its interaction with the catalyst, and influencing the reaction rate and selectivity.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are the most common solvents for ketone hydrogenations. They are polar, effectively dissolve many organic compounds, and are generally unreactive under these conditions. Ethanol is often a preferred choice due to its lower toxicity compared to methanol.

  • Ethers (THF, Dioxane): These are also good options, particularly if the substrate has limited solubility in alcohols.

  • Esters (Ethyl Acetate): Can be used, but may undergo slow reduction under harsh conditions.

  • Hydrocarbons (Hexane, Cyclohexane): Generally used for non-polar substrates.[13]

For this compound, ethanol or methanol would be the recommended starting solvents.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Pd/C and Raney Ni), and explosive hydrogen gas. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[13][15][16][17]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general method suitable for small to medium-scale laboratory synthesis.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/Nitrogen manifold

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05-0.10 eq by weight).

  • Inerting the System: Seal the flask with septa. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition: Add anhydrous ethanol via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon or a regulated cylinder. For a balloon setup, ensure it is securely attached. Begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. To sample, briefly replace the hydrogen atmosphere with nitrogen.[16]

  • Reaction Completion: Once the starting material is consumed (typically 2-12 hours), stop the stirring.

  • Work-up: Purge the reaction vessel with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst on the Celite pad is pyrophoric and can ignite upon drying in air. Immediately quench the filter cake with plenty of water and store it in a labeled, sealed waste container.[16][17]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,6-difluoro-1-indanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Pd/C Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Substrate & Pd/C to Flask B Inert with N₂ (3x cycles) A->B C Add Ethanol B->C D Introduce H₂ Atmosphere C->D E Stir Vigorously & Monitor D->E F Purge with N₂ E->F G Filter through Celite® (Quench Catalyst!) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Step-by-step workflow for the hydrogenation of this compound using Pd/C.

Protocol 2: Hydrogenation using Raney Nickel

This protocol is more suited for larger-scale reactions and requires stringent handling of the pyrophoric catalyst.

Materials:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Methanol or Ethanol

  • Parr Hydrogenator or similar high-pressure reactor

Procedure:

  • Reactor Setup: Add this compound and the chosen alcohol solvent to the high-pressure reactor vessel.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. The amount can vary significantly, but a good starting point is 10-20% by weight of the substrate. Handle the slurry in a wet state to minimize the risk of ignition.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent. Repeat this purging cycle 3-5 times to remove all oxygen.[15]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin stirring and heat the reaction to the target temperature (e.g., 50-100 °C). Monitor the pressure drop, which indicates hydrogen consumption.

  • Reaction Completion: When the pressure stabilizes, the reaction is likely complete. Cool the reactor to room temperature.

  • Work-up: Carefully vent the excess hydrogen. Purge the reactor with nitrogen (3-5 cycles).

  • Catalyst Removal: Open the reactor and filter the contents. The Raney Nickel can be carefully filtered, but it must be kept wet at all times. Quench the used catalyst with water immediately.

  • Product Isolation and Purification: Concentrate the filtrate and purify the product as described in Protocol 1.

Reaction Monitoring and Product Characterization

Monitoring the Reaction
  • TLC: A simple and effective method. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product, 4,6-difluoro-1-indanol, will have a lower Rf value than the starting ketone.

  • GC-MS: Provides more quantitative information on the conversion of the starting material and can help identify any byproducts, such as the over-reduced alkane.

Characterizing the Product: 4,6-Difluoro-1-indanol
  • ¹H NMR:

    • The aromatic protons will appear as complex multiplets due to H-F coupling.

    • The proton on the carbon bearing the hydroxyl group (H1) will be a triplet or doublet of doublets around 5.0-5.3 ppm.

    • The benzylic protons at C2 and C3 will appear as multiplets in the aliphatic region (approx. 2.0-3.5 ppm).

    • A broad singlet for the -OH proton will be present, which is exchangeable with D₂O.

  • ¹³C NMR:

    • The carbon attached to the hydroxyl group (C1) will appear around 75-80 ppm.

    • The aromatic carbons will show characteristic C-F coupling constants.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1700-1720 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 4,6-difluoro-1-indanol should be observed.

Troubleshooting and Final Remarks

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient hydrogen. The catalyst can be filtered and fresh catalyst added, or the hydrogen pressure can be increased.

  • Over-reduction (Hydrogenolysis): If the formation of 4,6-difluoroindane is observed, reduce the reaction temperature, pressure, or reaction time. Alternatively, switch to a less active catalyst like Cu/SiO₂.[14]

  • Defluorination: While less common, aromatic C-F bonds can sometimes be cleaved under harsh hydrogenation conditions. If this is observed, milder conditions (lower temperature, pressure) and a more selective catalyst are recommended.

The catalytic hydrogenation of this compound is a robust and scalable reaction. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can efficiently synthesize 4,6-difluoro-1-indanol, a valuable intermediate for further synthetic endeavors in drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,6-Difluoro-1-indanone Scaffold

The this compound motif is a privileged scaffold in medicinal chemistry and materials science. The indanone core is a structural component of numerous biologically active molecules and natural products. The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This fluorination pattern can lead to enhanced potency and improved pharmacokinetic profiles in drug candidates.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the this compound core, enabling the construction of complex molecular architectures. These reactions are characterized by their high efficiency, broad functional group tolerance, and predictable mechanistic pathways, making them indispensable in modern synthetic chemistry.

This comprehensive guide provides detailed application notes and validated protocols for several key palladium-catalyzed transformations involving this compound and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis of a Key Precursor: 7-Bromo-4,6-difluoro-1-indanone

To employ the powerful suite of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, a halogenated handle on the aromatic ring is required. Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing such functionality.[1][2] Given the electron-donating nature of the alkyl portion of the indanone and the directing effects of the fluorine atoms, bromination is expected to occur at the less sterically hindered position ortho/para to the activators. For this compound, the C7 position is the most likely site for electrophilic bromination.

Protocol 1: Synthesis of 7-Bromo-4,6-difluoro-1-indanone

This protocol describes the regioselective bromination of this compound. The choice of a mild brominating agent and controlled conditions is crucial to prevent side reactions, such as bromination at the α-position of the ketone.[3][4]

Experimental Workflow: Bromination

cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound Mix Combine & Stir (0°C to RT, 12h) A->Mix B N-Bromosuccinimide (NBS) B->Mix C Sulfuric Acid (cat.) C->Mix D Acetonitrile D->Mix E Quench with Na2S2O3 (aq) Mix->E Reaction Mixture F Extract with EtOAc E->F G Dry & Concentrate F->G H Column Chromatography G->H Product 7-Bromo-4,6-difluoro-1-indanone H->Product

Caption: Workflow for the synthesis of 7-Bromo-4,6-difluoro-1-indanone.

Materials and Reagents:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (~5 mol%) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-bromo-4,6-difluoro-1-indanone.

Part 2: Palladium-Catalyzed C-C Bond Forming Reactions

With the brominated precursor in hand, a variety of powerful C-C bond-forming reactions can be employed to introduce aryl, vinyl, and alkynyl moieties. The presence of electron-withdrawing fluorine atoms can decrease the reactivity of the aryl bromide towards oxidative addition, often necessitating more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[5][6]

Section 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[7] Its advantages include mild reaction conditions and the low toxicity of boron-containing byproducts.[8] For an electron-deficient substrate like 7-bromo-4,6-difluoro-1-indanone, a catalyst system with a bulky, electron-rich phosphine ligand is often required to promote the rate-limiting oxidative addition step.[9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX ArPd(II)L₂(X) Pd0->ArPdX Ar-X Product Ar-R' OA Oxidative Addition ArPdR ArPd(II)L₂(R') ArPdX->ArPdR [R'B(OR)₂(OH)]⁻ TM Transmetalation ArPdR->Pd0 Ar-R' ArPdR->Product RE Reductive Elimination Boronic R'-B(OR)₂ Boronic->ArPdR Base Base Base->Boronic ArylHalide Ar-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-4,6-difluoro-1-indanone

This protocol is adapted from successful couplings on similar bromo-indanone systems and general principles for electron-deficient aryl halides.[8][10]

Materials and Reagents:

  • 7-Bromo-4,6-difluoro-1-indanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

Step-by-Step Procedure:

  • To a reaction vial, add 7-bromo-4,6-difluoro-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 7-aryl-4,6-difluoro-1-indanone product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11075-95%[10]
Pd(dppf)Cl₂K₂CO₃DME8070-90%[10]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT - 8080-98%[11]
Section 2.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear, rigid structures often found in materials science and medicinal chemistry.[12] The reaction is typically co-catalyzed by palladium and copper salts.[13] For electron-deficient substrates, copper-free conditions can sometimes be advantageous to prevent side reactions.[14]

Protocol 3: Sonogashira Coupling of 7-Bromo-4,6-difluoro-1-indanone

This protocol outlines a standard Sonogashira coupling procedure, adaptable for the fluorinated indanone substrate. The choice of an amine base is crucial as it serves both as a base and a solvent in some cases.

Materials and Reagents:

  • 7-Bromo-4,6-difluoro-1-indanone (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) (optional co-solvent)

Step-by-Step Procedure:

  • To a Schlenk flask, add 7-bromo-4,6-difluoro-1-indanone (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (TEA or a mixture of THF/DIPA).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-alkynyl-4,6-difluoro-1-indanone.

Catalyst SystemBaseSolventTemperature (°C)Key ConsiderationsReference
Pd(PPh₃)₂Cl₂ / CuITEATHF/TEA60Standard, reliable conditions[15]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane80Good for electron-deficient systems[16]
(PhCN)₂PdCl₂ / L7 / Pd-PyMICEt₃NTHFRTCopper-free, low catalyst loading[14]

Part 3: Palladium-Catalyzed C-N Bond Forming Reactions

Section 3.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[9][17] The reaction's development has been marked by the evolution of sophisticated, bulky, and electron-rich phosphine ligands that enable the coupling of challenging substrates, including electron-deficient aryl halides.[18][19]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX ArPd(II)L₂(X) Pd0->ArPdX Ar-X Product Ar-NR'R'' OA Oxidative Addition ArPdAmine [ArPd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido ArPd(II)L₂(NR'R'') ArPdAmine->ArPdAmido -H⁺ Deprotonation Deprotonation ArPdAmido->Pd0 Ar-NR'R'' ArPdAmido->Product RE Reductive Elimination Amine HNR'R'' Base Base ArylHalide Ar-X

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-4,6-difluoro-1-indanone

For an electron-deficient aryl bromide, a strong base and a specialized biarylphosphine ligand are typically necessary for efficient coupling.

Materials and Reagents:

  • 7-Bromo-4,6-difluoro-1-indanone (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃ (1.5 mol%), XPhos (4.5 mol%), and NaOtBu (1.4 equiv).

  • Add 7-bromo-4,6-difluoro-1-indanone (1.0 equiv).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 7-amino-4,6-difluoro-1-indanone derivative.

LigandBaseSolventTemperature (°C)Substrate ScopeReference
XPhosNaOtBuToluene100Broad; primary & secondary amines[18]
RuPhosK₃PO₄Dioxane110Good for secondary amines[20]
BrettPhosLHMDSTHFRT - 65Tolerates protic functional groups[20]

Part 4: Palladium-Catalyzed α-Arylation

Unlike the previous reactions that functionalize the aromatic ring, α-arylation modifies the carbon adjacent to the carbonyl group. This reaction directly forms a C(sp³)-C(sp²) bond, creating a chiral center if the α-position is monosubstituted. The enantioselective variant is particularly powerful for drug development.

Section 4.1: Enantioselective α-Arylation of this compound

This reaction proceeds via the formation of a palladium enolate intermediate, which then couples with an aryl halide. The use of chiral ligands on the palladium catalyst allows for the creation of enantioenriched products. Research by the Hartwig group has demonstrated highly effective protocols for the enantioselective α-arylation of α-fluoroindanones.[20][21]

Protocol 5: Enantioselective α-Arylation of 2-Fluoro-4,6-difluoro-1-indanone

This protocol is based on established literature for the asymmetric α-arylation of α-fluoroindanones and can be adapted for the 4,6-difluoro substrate.[20]

Materials and Reagents:

  • 2-Fluoro-4,6-difluoro-1-indanone (1.0 equiv) (Requires prior α-fluorination)

  • Aryl bromide (1.5 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • (R)- or (S)-SEGPHOS (6 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • In a glovebox, charge a reaction vial with [Pd(allyl)Cl]₂ (2.5 mol%), the chiral ligand (e.g., (R)-SEGPHOS, 6 mol%), and K₃PO₄ (1.5 equiv).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add the aryl bromide (1.5 equiv) followed by 2-fluoro-4,6-difluoro-1-indanone (1.0 equiv).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC or chiral HPLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the enantioenriched 2-aryl-2-fluoro-4,6-difluoro-1-indanone.

Catalyst/LigandBaseSolventTemperature (°C)Key FeatureReference
[Pd(allyl)Cl]₂ / SEGPHOSK₃PO₄Toluene100High enantioselectivity[20][21]
Pd(dba)₂ / P(t-Bu)₃NaOtBuToluene80Racemic, high yielding[13]
Pd/SelectPhosK₃PO₄Toluene110Chemoselective for C-Cl over C-OTf[22]

References

Application Notes & Protocols: Strategic Use of Grignard Reagents with 4,6-Difluoro-1-indanone for the Synthesis of Bio-relevant Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Grignard reaction involving 4,6-Difluoro-1-indanone, a critical transformation for synthesizing functionally rich tertiary alcohols. The indanone scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties.[1] This document details the underlying mechanistic principles, potential side reactions, a detailed step-by-step protocol for the synthesis of 1-Aryl-4,6-difluoro-1-indanol derivatives, and key considerations for reaction optimization and safety.

Introduction and Strategic Importance

The 1-indanone framework is a core structural motif in numerous biologically active compounds, demonstrating applications as antiviral, anticancer, and anti-inflammatory agents.[2] The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound, therefore, represents a highly valuable starting material for the synthesis of novel therapeutics.

The Grignard reaction is a powerful and versatile C-C bond-forming reaction that facilitates the addition of a carbon nucleophile to the electrophilic carbonyl carbon of the indanone.[3] This reaction transforms the planar ketone into a chiral tertiary alcohol, introducing a point of molecular diversity crucial for structure-activity relationship (SAR) studies in drug discovery programs. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack.[4]

Mechanistic Insights and Key Considerations

The core of the reaction is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the carbonyl group of this compound.[5] The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[3]

Diagram: General Mechanism of Grignard Addition

Caption: Mechanism of Grignard addition to this compound.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, such as water or alcohols, which would quench the reagent and reduce the yield.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[1]

  • Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction is conducted under an inert atmosphere of nitrogen or argon.

  • Temperature Control: The Grignard reaction is highly exothermic.[6] The initial addition of the Grignard reagent is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent overheating, and minimize side reactions.

  • Side Reactions - Enolization: A significant competing pathway is the deprotonation of the α-proton (at the C2 position) by the Grignard reagent, which acts as a base. This forms an enolate and consumes both the starting material and the reagent, recovering the ketone upon workup.[5] Using sterically hindered Grignard reagents or higher temperatures can increase the likelihood of enolization. The use of a more nucleophilic, less basic Grignard reagent and low temperatures favors the desired 1,2-addition.

Optimized Experimental Protocol

This protocol provides a representative procedure for the reaction of an aryl Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound.

Materials and Equipment:
  • Reagents: this compound, Magnesium turnings, Bromobenzene (or other aryl halide), Anhydrous Diethyl Ether (or THF), Iodine crystal (initiator), 1M Hydrochloric Acid (HCl), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated brine solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel. All glassware must be oven-dried overnight and assembled hot under a stream of inert gas.

Step-by-Step Methodology:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Setup: Assemble the dry three-neck flask with a stir bar, reflux condenser (with a drying tube), and a dropping funnel. Purge the entire system with nitrogen or argon for 10-15 minutes.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed; this helps to activate the magnesium surface. Allow the flask to cool.

  • Reagent Preparation: In a separate dry flask, dissolve bromobenzene (1.1 eq.) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown iodine color disappears and the solution becomes cloudy or begins to bubble. Gentle warming or sonication may be required if the reaction does not start.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with this compound 6. Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel. 7. Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the indanone solution dropwise to the stirred Grignard reagent over 30 minutes. 8. Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification 9. Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. 10. Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with 1M HCl, water, and saturated brine solution. 11. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol.

Diagram: Experimental Workflow

Workflow start Start setup Assemble & Dry Glassware (Inert Atmosphere) start->setup mg_prep Activate Mg Turnings (Iodine, Heat) setup->mg_prep grignard_form Form Grignard Reagent: Dropwise addition of Aryl Halide mg_prep->grignard_form reaction Reaction Step: Cool to 0°C Dropwise addition of This compound solution grignard_form->reaction monitor Warm to RT Monitor by TLC reaction->monitor quench Quench Reaction (0°C, sat. aq. NH₄Cl) monitor->quench Reaction Complete extract Aqueous Workup & Extraction (Separatory Funnel) quench->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Standard workflow for the synthesis of tertiary alcohols.

Data Presentation: Representative Yields

While specific yield data for a range of Grignard reagents with this compound is not extensively published, the following table presents illustrative yields for Grignard additions to related indanone systems to provide a baseline for expected outcomes. The efficiency can be influenced by the steric and electronic nature of the Grignard reagent.

Grignard Reagent (R-MgX)SubstrateProduct TypeTypical Yield (%)Reference
Allylmagnesium Bromide2-Aryl-indene-1,3-dione3-Allyl-3-hydroxy-2-aryl-1-indanone~85%[7]
Phenylmagnesium Bromide1-Indanone1-Phenyl-1-indanolHigh[8]
Methylmagnesium BromideSubstituted IndanoneTertiary Alcohol60-80%General
Ethylmagnesium BromideSubstituted IndanoneTertiary Alcohol60-80%General

Note: Yields are highly dependent on reaction conditions and substrate purity.

Safety and Handling

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic sources. Handle strictly under an inert, anhydrous atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable and volatile. Perform all operations in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching process is highly exothermic and releases flammable gases. Perform the addition of the quenching solution slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

References

Asymmetric Synthesis of 4,6-Difluoro-1-indanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indanones in Modern Drug Discovery

The 4,6-difluoro-1-indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of fluorine atoms into the indanone framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, derivatives of this compound are actively investigated for a range of applications, including as anti-inflammatory agents, analgesics, and neuroprotective agents.[1] The biological activity of chiral indanones is often enantiomer-dependent, making the development of efficient and highly stereoselective synthetic routes to enantiopure this compound derivatives a critical objective for researchers in drug discovery and development. This guide provides an in-depth exploration of state-of-the-art catalytic methods for the asymmetric synthesis of this important class of molecules.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of this compound derivatives can be broadly approached through two primary catalytic paradigms: transition-metal catalysis and organocatalysis. Each offers distinct advantages and is suited to different synthetic disconnections.

  • Transition-Metal Catalysis: Rhodium-catalyzed reactions, in particular, have emerged as a powerful tool for the enantioselective synthesis of indanones.[2][3][4][5] These methods often involve the intramolecular cyclization of carefully designed precursors, leveraging the ability of chiral phosphine ligands to induce high levels of stereocontrol.

  • Organocatalysis: The use of small chiral organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis.[6][7][8] Cinchona alkaloid derivatives are frequently employed to catalyze conjugate additions and other transformations that can be adapted for the construction of chiral fluorinated indanones.[6][7]

The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need to avoid metal contamination in the final product.

Methodology 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This approach offers a highly efficient route to chiral 3-aryl-1-indanones and can be adapted for the synthesis of this compound derivatives. The key transformation is the rhodium-catalyzed intramolecular 1,4-addition of a boronic acid derivative onto a chalcone backbone. The use of a simple chiral monophosphorus ligand, MonoPhos, has been shown to provide excellent yields and high enantioselectivities.[3][5]

Reaction Mechanism and Workflow

The catalytic cycle is initiated by the formation of a chiral rhodium(I) complex. This complex then undergoes oxidative addition with the pinacolborane chalcone derivative. Subsequent intramolecular carbometalation of the double bond, followed by reductive elimination, furnishes the desired chiral indanone and regenerates the active catalyst.

G cluster_0 Catalytic Cycle Start [Rh(COD)₂]BF₄ + Chiral Ligand Active_Catalyst Chiral Rh(I) Catalyst Start->Active_Catalyst Ligand Exchange Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Substrate 4,6-Difluoro Chalcone Derivative Substrate->Oxidative_Addition Intermediate_1 Rh(III) Intermediate Oxidative_Addition->Intermediate_1 Carbometalation Intramolecular Carbometalation Intermediate_1->Carbometalation Intermediate_2 Cyclized Rh(III) Intermediate Carbometalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Chiral this compound Reductive_Elimination->Product

Caption: Rhodium-Catalyzed Asymmetric 1,4-Addition Workflow.

Detailed Experimental Protocol

Materials:

  • Precursor: (E)-3-(Aryl)-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-difluorophenyl)prop-2-en-1-one

  • Catalyst Precursor: [Rh(COD)₂]BF₄

  • Chiral Ligand: (R)-MonoPhos or (S)-MonoPhos

  • Solvent: Anhydrous 1,4-Dioxane

  • Additive: Water

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chalcone precursor (1.0 eq), [Rh(COD)₂]BF₄ (3 mol %), and the chiral MonoPhos ligand (6 mol %).

  • Add anhydrous 1,4-dioxane via syringe.

  • Add deionized water (2.0 eq).

  • Stir the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound derivative.

Methodology 2: Organocatalytic Asymmetric Tandem Intramolecular Oxa-Michael Addition/Electrophilic Fluorination

For the synthesis of fluorinated flavanone derivatives, a bifunctional cinchona alkaloid catalyst has been successfully employed in a tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction.[6] This strategy can be conceptually adapted for the synthesis of α-fluorinated this compound derivatives from a suitable precursor.

Conceptual Workflow

The proposed reaction would proceed via an initial enantioselective intramolecular conjugate addition of a nucleophilic group onto an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst. The resulting enolate is then trapped by an electrophilic fluorine source to install the fluorine atom at the α-position, generating two new stereocenters.

G cluster_1 Organocatalytic Tandem Reaction Substrate_2 α,β-Unsaturated Ketone Precursor Michael_Addition Intramolecular Conjugate Addition Substrate_2->Michael_Addition Catalyst_2 Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst_2->Michael_Addition Enolate_Intermediate Chiral Enolate Michael_Addition->Enolate_Intermediate Fluorination Electrophilic Fluorination Enolate_Intermediate->Fluorination Fluorinating_Agent Electrophilic Fluorine Source (e.g., NFSI) Fluorinating_Agent->Fluorination Product_2 α-Fluoro-4,6-difluoro-1-indanone Fluorination->Product_2

Caption: Conceptual Organocatalytic Tandem Reaction Workflow.

Proposed Experimental Protocol

Materials:

  • Precursor: Suitably substituted 2'-hydroxychalcone derivative with a 3,5-difluoro substitution pattern on the A-ring.

  • Catalyst: Bifunctional Cinchona alkaloid derivative (e.g., a quinidine-derived thiourea catalyst)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

  • Solvent: Anhydrous Toluene

Procedure:

  • To a dry vial, add the chalcone precursor (1.0 eq) and the chiral organocatalyst (10 mol %).

  • Add anhydrous toluene and cool the mixture to the desired temperature (e.g., -20 °C).

  • Add NFSI (1.2 eq) in one portion.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The following table provides a comparative overview of the expected performance of the discussed methodologies based on literature precedents for analogous systems.

MethodologyCatalyst/LigandTypical YieldEnantiomeric Excess (ee)Key Advantages
Rh-Catalyzed 1,4-Addition[Rh(COD)₂]BF₄ / MonoPhos85-95%[3][5]90-95% ee[3][5]High yields and enantioselectivities, mild conditions.
Organocatalytic TandemCinchona Alkaloid Derivative70-90%[6]85-95% ee[6]Metal-free, operational simplicity.

Purification and Characterization

Purification:

  • Flash Column Chromatography: The primary method for purification of the final product. A gradient of ethyl acetate in hexanes on silica gel is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to enhance enantiomeric purity.[1]

Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the desired product. Spectroscopic data for this compound is available for reference.[9]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[1]

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the standard method for determining the enantiomeric excess of the product.

Conclusion and Future Outlook

The asymmetric synthesis of this compound derivatives is a field of active research with significant implications for drug discovery. Both transition-metal catalysis and organocatalysis offer viable and powerful strategies to access these valuable chiral building blocks with high levels of stereocontrol. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize synthetic routes to novel fluorinated indanone-based therapeutics. Future efforts will likely focus on the development of even more efficient and versatile catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of a wider range of structurally diverse and biologically active molecules.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indanone Scaffold in Agrochemical Design

The indanone core represents a privileged scaffold in medicinal and agrochemical research, offering a rigid bicyclic framework that can be strategically functionalized to elicit potent biological activity. The introduction of fluorine atoms into this scaffold, as seen in 4,6-difluoro-1-indanone, can significantly enhance the efficacy and metabolic stability of the resulting agrochemicals. The strong electron-withdrawing nature of fluorine can influence the molecule's acidity, lipophilicity, and binding affinity to target proteins, often leading to improved performance and a more favorable toxicological profile.[1]

These application notes provide a comprehensive guide for researchers and synthetic chemists on the utilization of this compound as a versatile starting material for the synthesis of next-generation agrochemicals. We will explore key synthetic transformations and provide detailed, step-by-step protocols for the preparation of a promising fungicidal candidate, an N-(4,6-difluoroindan-1-yl)pyrazole carboxamide, inspired by the structure of commercial succinate dehydrogenase inhibitor (SDHI) fungicides like Fluindapyr.[2][3]

Core Synthetic Strategy: From Indanone to Bioactive Amide

The overarching synthetic strategy involves the conversion of the keto-group of this compound into a crucial amine functionality. This aminoindane intermediate is then coupled with a biologically active carboxylic acid, in this case, a substituted pyrazole, to yield the final agrochemical product. This modular approach allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Key Intermediate: 4,6-Difluoro-1-aminoindane

The pivotal step in leveraging this compound for the synthesis of many agrochemicals is its conversion to the corresponding amine. Reductive amination is a robust and widely employed method for this transformation, proceeding via an intermediate imine which is then reduced in situ.[4]

Experimental Protocol 1: Reductive Amination of this compound

This protocol details the one-pot synthesis of 4,6-difluoro-1-aminoindane hydrochloride.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2). Stir for 30 minutes.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar impurities.

  • Basification and Product Extraction: Cool the aqueous layer to 0 °C and basify to pH >10 with 4 M NaOH (aq). Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-difluoro-1-aminoindane as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated 4,6-difluoro-1-aminoindane hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound168.141.05.0 g
Ammonium Acetate77.0810.022.9 g
Sodium Cyanoborohydride62.841.52.8 g

Expected Yield: 75-85%

Part 2: Synthesis of the Pyrazole Carboxylic Acid Fragment

The pyrazole moiety is a cornerstone of many modern fungicides, particularly those that inhibit the succinate dehydrogenase enzyme.[5] The following protocol describes the synthesis of a key building block, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocol 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This multi-step synthesis begins with the condensation of ethyl 4,4-difluoroacetoacetate with a methylhydrazine derivative.

Materials:

  • Ethyl 4,4-difluoroacetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine sulfate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Toluene

  • Standard laboratory glassware

Procedure:

  • Step 2a: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4-difluoro-3-oxobutanoate: In a round-bottom flask, combine ethyl 4,4-difluoroacetoacetate (1.0 eq) and DMF-DMA (1.2 eq) in toluene. Heat the mixture at reflux for 4 hours. After cooling, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Step 2b: Cyclization to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Dissolve the crude product from the previous step in ethanol. Add methylhydrazine sulfate (1.1 eq) and stir the mixture at reflux for 6 hours. Cool the reaction mixture and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over sodium sulfate, and concentrate to give the crude pyrazole ester. Purify by column chromatography on silica gel.

  • Step 2c: Saponification to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Dissolve the purified ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture at 60 °C for 2 hours. After cooling, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer with concentrated HCl to pH 1-2. Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Intermediate Expected Yield
Ethyl 2-(dimethylaminomethylene)-4,4-difluoro-3-oxobutanoate~90%
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate60-70%
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid>90%

Part 3: Amide Coupling to Synthesize the Final Agrochemical

The final step in this synthetic sequence is the formation of an amide bond between the key aminoindane intermediate and the pyrazole carboxylic acid. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol 3: Synthesis of N-(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Materials:

  • 4,6-Difluoro-1-aminoindane hydrochloride

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Addition of Amine: Add 4,6-difluoro-1-aminoindane hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

Reactant Molar Mass ( g/mol ) Equivalents
4,6-Difluoro-1-aminoindane HCl205.631.1
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid176.111.0
EDC191.701.2
HOBt135.131.2
DIPEA129.242.5

Expected Yield: 65-80%

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Material cluster_final Final Product start This compound amine 4,6-Difluoro-1-aminoindane start->amine Reductive Amination (Protocol 1) final_product N-(4,6-difluoroindan-1-yl)pyrazole carboxamide (Fungicide Candidate) amine->final_product Amide Coupling (Protocol 3) pyrazole_acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid pyrazole_acid->final_product

Caption: Synthetic pathway from this compound to a fungicidal candidate.

Structure-Activity Relationship (SAR) Insights and Further Research

The presented synthetic route provides a framework for generating a library of potential agrochemicals. Key areas for further investigation in SAR studies include:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the binding affinity to the target enzyme.

  • Stereochemistry of the Aminoindane: The stereocenter at the 1-position of the aminoindane moiety is often crucial for biological activity. Chiral resolution or asymmetric synthesis of the aminoindane intermediate could lead to more potent enantiomers.

  • Modifications to the Indane Scaffold: While this guide focuses on the 4,6-difluoro substitution pattern, other fluorination patterns or the introduction of different substituents on the aromatic ring of the indanone could be explored.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in these application notes provide a practical guide for the preparation of a promising fungicidal candidate. The modular nature of the synthetic strategy allows for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of biological activity. The insights provided herein are intended to empower researchers in the development of the next generation of effective and environmentally conscious crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The most prevalent and reliable method for its synthesis is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[3][4] This guide will focus primarily on optimizing this route and addressing common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method is the intramolecular Friedel-Crafts cyclization of 3-(3,5-difluorophenyl)propanoic acid.[3][4] This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA) or chlorosulfonic acid, which facilitates the ring closure to form the indanone structure.[3]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Several factors are crucial for maximizing the yield of this compound:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis or Brønsted acid catalyst.[5][6] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Reagent Purity: The purity of the starting material, 3-(3,5-difluorophenyl)propanoic acid, is paramount. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature and Time: These parameters must be carefully optimized. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition or the formation of byproducts.[5][6]

  • Choice and Stoichiometry of Catalyst: The selection and amount of the acid catalyst are critical. While PPA and chlorosulfonic acid are common, other Lewis acids like aluminum chloride (AlCl₃) can also be used.[4][7] The optimal catalyst and its concentration should be determined experimentally.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, alternative methods have been explored. One notable approach is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.[1][8] This method can offer high efficiency under relatively mild conditions. Another strategy involves the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, followed by cyclization and decarboxylation.[1]

Q4: What are the common impurities I might encounter, and how can I minimize them?

A4: Common impurities include unreacted starting material, regioisomers, and polymeric byproducts.

  • Unreacted Starting Material: This can be minimized by optimizing reaction time and temperature to ensure the reaction goes to completion.[6]

  • Regioisomers: The formation of undesired isomers can sometimes occur during Friedel-Crafts reactions.[6][9] The choice of solvent can influence regioselectivity; for some indanone syntheses, nitromethane has been shown to improve selectivity.[6][9]

  • Polymeric Byproducts: These can form under harsh reaction conditions (e.g., high temperatures or excessive catalyst concentration). Careful control of these parameters is essential.[5]

Q5: What are the recommended safety precautions when handling the reagents for this synthesis?

A5: The synthesis of this compound involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Strong Acids (PPA, Chlorosulfonic Acid, AlCl₃): These are corrosive and react violently with water. Handle with extreme care and add them slowly to the reaction mixture.[6]

  • This compound: This compound may be irritating to the eyes, respiratory system, and skin.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Probable Causes:

  • Wet Reagents or Glassware: Moisture deactivates the acid catalyst.[5][6]

  • Inactive Catalyst: The acid catalyst may be old or have been improperly stored.

  • Insufficient Reaction Temperature or Time: The reaction may not have reached completion.[5][6]

  • Poor Quality Starting Material: Impurities in the 3-(3,5-difluorophenyl)propanoic acid can inhibit the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly opened or distilled anhydrous solvents.

  • Use Fresh/Active Catalyst: Use a fresh bottle of the acid catalyst or verify the activity of your current stock.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purify Starting Material: If necessary, purify the 3-(3,5-difluorophenyl)propanoic acid by recrystallization.

Issue 2: Formation of Multiple Products (Impurities)

Probable Causes:

  • Side Reactions due to High Temperature: Excessive heat can lead to the formation of byproducts.[5]

  • Formation of Regioisomers: The cyclization may occur at an undesired position on the aromatic ring.[6][9]

  • Polymerization: High concentrations of catalyst or high temperatures can promote polymerization.

Solutions:

  • Control Reaction Temperature: Maintain a consistent and optimal reaction temperature using a controlled heating mantle or oil bath.

  • Optimize Catalyst and Solvent: Experiment with different acid catalysts and solvents to improve regioselectivity. For instance, nitromethane has been reported to enhance selectivity in similar reactions.[6][9]

  • Purification: Utilize column chromatography to separate the desired product from impurities.[10] Recrystallization can also be an effective purification method.[9][10]

Issue 3: Difficulty in Product Isolation and Purification

Probable Causes:

  • Product is an Oil or Low-Melting Solid: This can make recrystallization challenging.

  • Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the polarities are too close.

  • Product Decomposition during Purification: Some compounds may be sensitive to the silica gel or solvents used in chromatography.[11]

Solutions:

  • Alternative Purification Methods: If recrystallization is difficult, consider column chromatography. If the product is an oil, it can be purified directly via chromatography.

  • Optimize Chromatography Conditions: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel) to improve separation.[11] Gradient elution can also be beneficial.

  • Careful Handling during Workup: Neutralize the reaction mixture carefully during the workup to avoid product degradation. Avoid excessive heat during solvent evaporation.[5]

Experimental Protocols

Synthesis of 3-(3,5-Difluorophenyl)propanoic Acid

This is a common precursor for the synthesis of this compound. A typical synthesis involves the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.[12]

Materials:

  • 3-(3,5-difluorophenyl)propenoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 3-(3,5-difluorophenyl)propenoic acid in tetrahydrofuran.

  • Add a slurry of 10% palladium on carbon in ethyl acetate.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically a few hours).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid, which may be a yellow oil or a low-melting solid.[12]

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(3,5-difluorophenyl)propanoic acid using polyphosphoric acid (PPA).

Materials:

  • 3-(3,5-difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to a specified temperature (e.g., 80-100 °C).

  • Slowly add 3-(3,5-difluorophenyl)propanoic acid to the hot PPA with vigorous stirring.

  • Continue stirring the mixture at the elevated temperature for the optimized reaction time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.[10]

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields
ReagentMolecular Weight ( g/mol )Stoichiometric RatioTypical Amount (for 10g scale)Typical Yield (%)
3-(3,5-Difluorophenyl)propanoic acid186.15[13]1.010.0 g-
Polyphosphoric acid (PPA)-- (used as solvent/catalyst)100 g-
This compound168.14[1]--70-90%

Visualizations

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start 3-(3,5-Difluorophenyl)propanoic acid acylium Acylium Ion Intermediate start->acylium + H+ (PPA) sigma Sigma Complex acylium->sigma Electrophilic Attack product This compound sigma->product - H+

Caption: Intramolecular Friedel-Crafts acylation mechanism.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of this compound check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK improved_yield Improved Yield check_reagents->improved_yield Impure/Wet Reagents (Purify/Dry) check_workup Evaluate Work-up and Purification check_conditions->check_workup Conditions Optimized check_conditions->improved_yield Suboptimal Conditions (Adjust T, t, catalyst) investigate_side_reactions Investigate Side Reactions check_workup->investigate_side_reactions Work-up OK check_workup->improved_yield Product Loss (Optimize extraction/purification) investigate_side_reactions->improved_yield Side Reactions Identified (Adjust conditions to minimize)

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 4,6-Difluoro-1-indanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-Difluoro-1-indanone via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance to overcome common challenges and optimize your purification process. The information provided is grounded in established chemical principles and extensive laboratory experience to ensure both accuracy and applicability.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor or No Crystal Formation Upon Cooling

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals are forming, or the yield is extremely low. What's going wrong?

Answer:

This is a frequent challenge in recrystallization and typically points to one of several issues related to supersaturation and solvent choice.

  • Excess Solvent: The most common reason for poor crystal formation is the use of too much solvent.[1] Recrystallization relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[2][3] If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leading to a significant portion of your product remaining dissolved in the mother liquor.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent.[1] Once the volume is reduced, allow the solution to cool again. To check if significant product remains in the filtrate, you can dip a glass stirring rod into the mother liquor and let the solvent evaporate; a large amount of solid residue indicates a high concentration of the compound.[4]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1] In this state, crystallization needs a nucleation point to begin.

    • Solutions:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod.[4][5] This action can create microscopic scratches on the glass, which can serve as nucleation sites for crystal growth.[5]

      • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a "seed crystal") to the cooled solution can induce crystallization.[4]

      • Vigorous Agitation: Swirling the flask or using a magnetic stirrer can sometimes initiate crystallization.

  • Inappropriate Solvent: The chosen solvent may not have a steep enough solubility curve for this compound. An ideal solvent will show a large difference in solubility between hot and cold temperatures.[2][3]

    • Solution: A systematic solvent screening should be performed on a small scale to identify the optimal solvent or solvent system.[2][6]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution of this compound, it forms an oil instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be due to a high concentration of impurities, which can depress the melting point of the mixture, or because the solution is cooling too rapidly.[1]

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.

  • Rapid Cooling: If the solution cools too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.

    • Solution: Allow the solution to cool slowly.[3][5] Let it first cool to room temperature undisturbed, and then transfer it to an ice bath for further cooling. Insulating the flask can also help to slow the cooling process.

  • Solvent Issues: The boiling point of the solvent might be too high, causing the compound to come out of solution while still molten.

    • Solution: Re-heat the mixture to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble (a "good" solvent), and then allow it to cool slowly again.[4] This can help to keep the compound in solution until a lower temperature is reached.

Issue 3: Crystals Are Colored or Appear Impure

Question: My recrystallized this compound has a noticeable color, but the pure compound should be a white or colorless solid.[7] What is causing this, and how can I remove the color?

Answer:

The presence of color in your crystals often indicates the presence of colored impurities. These are typically highly conjugated organic molecules that are present in small amounts.

  • Solution: Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • After dissolving your crude this compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

    • Allow the hot, colorless filtrate to cool slowly to form pure crystals.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2][3] Given that this compound is a ketone with aromatic character, good starting points for solvent screening include alcohols (like ethanol or isopropanol), ketones (like acetone), and esters (like ethyl acetate).[8] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[2] In a mixed solvent system, you would dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield crystals.

Q2: What are the common impurities in crude this compound?

A2: The impurities present will depend on the synthetic route used. Common synthesis methods include intramolecular Friedel-Crafts acylation.[9][10] Potential impurities could include starting materials, regioisomers, or byproducts from side reactions. For instance, if a Friedel-Crafts reaction is employed, residual catalyst and starting materials could be present.[10][11] In some cases, regioisomers that are oils at room temperature can be easily removed by recrystallization.[12]

Q3: How can I maximize the yield of my recrystallization?

A3: To maximize your yield, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Any excess solvent will retain some of your product in the solution even after cooling, thus reducing the yield.[4] After the initial crystallization and filtration, you can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.

Q4: What safety precautions should I take when recrystallizing this compound?

A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14] If using flammable solvents, ensure there are no nearby ignition sources. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[13][15]

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes will need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel (Büchner or Hirsch)

  • Filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Spatula

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature and observe the solubility. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][16]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If charcoal was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for faster drying.

IV. Visualization of the Recrystallization Workflow

Recrystallization_Workflow start_end start_end process process decision decision output output impurity_removal impurity_removal A Start: Crude This compound B Dissolve in Minimum Hot Solvent A->B C Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Slow Cooling (Room Temp -> Ice Bath) C->F No E Hot Filtration D->E E->F G Crystals Formed? F->G H Induce Crystallization (Scratch/Seed) G->H No I Vacuum Filtration G->I Yes M Troubleshoot: - Reduce Solvent Volume - Re-evaluate Solvent G->M H->G J Wash with Cold Solvent I->J K Dry Crystals J->K L End: Pure This compound K->L

Caption: Workflow for the recrystallization of this compound.

V. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185.

  • Guidechem. (n.d.). This compound 162548-73-4 wiki. Retrieved from --INVALID-LINK--

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 15). Buy this compound | 162548-73-4. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025, September 22). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 162548-73-4. Retrieved from --INVALID-LINK--

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025, March 4). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2022, March 26). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Alchem Pharmtech. (n.d.). CAS 162548-73-4 | this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Fluoro-1-indanone 99 700-84-5. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). 4-Fluoro-1-indanone | 699-99-0. Retrieved from --INVALID-LINK--

  • Szychowski, K. A., Gmiński, J., & Lesiak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

  • ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 162548-73-4 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Note 4. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The following question-and-answer-based sections provide in-depth, field-proven insights to enhance the purity, yield, and reproducibility of your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My final product analysis (NMR, GC-MS) shows an isomeric impurity along with the desired this compound. What is this isomer and how can I prevent its formation?

A1: The most probable isomeric impurity is 5,7-Difluoro-1-indanone . Its formation is rooted in the initial Friedel-Crafts acylation step, where the regioselectivity of the reaction is not perfectly controlled.

Causality and Mechanism: The synthesis of this compound typically begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with an acylating agent like 3-chloropropionyl chloride or succinic anhydride, followed by cyclization.[1] The two fluorine atoms on the benzene ring are deactivating but ortho-, para-directing.

  • Desired Pathway: Acylation is desired at the C4 position of 1,3-difluorobenzene, which is para to one fluorine and ortho to the other. This leads to the precursor for this compound.

  • Side Product Pathway: Acylation can also occur at the C2 position, which is ortho to both fluorine atoms. While sterically more hindered, this position is electronically activated. Acylation here leads to the precursor for 5,7-Difluoro-1-indanone.

The choice of Lewis acid catalyst and reaction conditions significantly influences the ratio of these isomers.[2]

Mitigation Strategies:

  • Temperature Control: Running the initial Friedel-Crafts acylation at lower temperatures (e.g., 0 °C to 5 °C) generally favors the thermodynamically more stable product, which is often the desired 4-acylated precursor.[3]

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are common, they can sometimes lead to lower selectivity.[4] Experimenting with milder Lewis acids such as FeCl₃ or ZnCl₂ may improve the isomeric ratio, although reaction times may need to be extended.[5]

  • Solvent Effects: The choice of solvent can influence isomer distribution. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard.[2][6]

Purification: If the isomeric side product does form, it can be challenging to remove.

  • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a non-polar/polar eluent system (e.g., hexanes/ethyl acetate) is recommended.[7]

  • Recrystallization: This may be effective if the isomeric impurity is present in small amounts and has significantly different solubility characteristics.[7]

Q2: After the cyclization step, I've isolated a high-molecular-weight, tacky, or insoluble substance, leading to a low yield of the desired indanone. What is this substance?

A2: This is a classic sign of intermolecular polymerization . It occurs during the intramolecular Friedel-Crafts acylation (cyclization) step when one molecule of the precursor, such as 3-(3,5-difluorophenyl)propanoic acid, reacts with another instead of cyclizing with itself.

Causality and Mechanism: The cyclization is an intramolecular electrophilic aromatic substitution.[8] The acylium ion (or activated acid chloride) intermediate is highly reactive. If the concentration of this intermediate is too high, the probability of it encountering another precursor molecule before it can cyclize increases, leading to the formation of polymer chains.

Workflow for Minimizing Polymerization

Caption: High dilution favors the desired intramolecular cyclization.

Mitigation Strategies:

  • High Dilution: The principle of high dilution is critical. By significantly increasing the solvent volume, you decrease the concentration of the reactive intermediate, thus favoring the intramolecular pathway.

  • Slow Addition: Instead of adding the cyclization precursor all at once, add it slowly (e.g., via a syringe pump) to the cyclizing agent (like polyphosphoric acid or Eaton's reagent). This keeps the instantaneous concentration of the reactive species low.

  • Optimal Cyclizing Agent: Polyphosphoric acid (PPA) is a common and effective reagent. However, if polymerization persists, consider Eaton's reagent (P₂O₅ in MeSO₃H), which can be more efficient and require lower temperatures.

Q3: My reaction yield is poor, and analysis shows a large amount of unreacted 3-(3,5-difluorophenyl)propanoic acid. How can I drive the cyclization to completion?

A3: Incomplete cyclization is a common issue stemming from insufficient reaction energy, time, or catalyst activity. The electron-withdrawing fluorine atoms deactivate the ring, making the intramolecular Friedel-Crafts reaction more challenging than for an unsubstituted ring.[2]

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. For PPA-mediated cyclizations, temperatures between 80-100 °C are often required.[8] Monitor the reaction by TLC to track the disappearance of the starting material.

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Some sluggish cyclizations may require several hours to reach completion.

  • Ensure Anhydrous Conditions: Water will hydrolyze the acylating agent and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Sufficient Catalyst: Use a sufficient quantity of the cyclizing agent. When using PPA, it often serves as both the catalyst and the solvent, so a significant excess is required to ensure the mixture remains stirrable.

  • Activate the Carboxylic Acid: For particularly stubborn cyclizations, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to introducing the Lewis acid can dramatically improve results.[6][8]

Recommended Protocol: Cyclization of 3-(3,5-Difluorophenyl)propanoic Acid

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a drying tube, add polyphosphoric acid (PPA) (10x the weight of the starting material).

  • Heating: Heat the PPA to 70-80 °C with stirring until it becomes a mobile liquid.

  • Addition: Add the 3-(3,5-difluorophenyl)propanoic acid[9] in portions to the hot PPA over 15 minutes.

  • Reaction: Increase the temperature to 90-100 °C and stir vigorously for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to approximately 60 °C and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[7]

Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of in this synthesis?

A1: The primary side products depend on the synthetic route but generally fall into a few categories. The table below summarizes the most common ones.

Side Product/ImpurityFormation StepProbable CauseMitigation & Removal
5,7-Difluoro-1-indanone Friedel-Crafts AcylationLack of complete regioselectivity during acylation of 1,3-difluorobenzene.Optimize reaction temperature and Lewis acid. Separate via column chromatography.
Polymeric Material CyclizationHigh concentration of the reactive intermediate favors intermolecular reaction.Use high dilution techniques and slow addition of the precursor.
Unreacted Starting Material CyclizationInsufficient reaction temperature, time, or catalyst activity; presence of moisture.Increase temperature/time, use a more active catalyst (e.g., Eaton's reagent), ensure anhydrous conditions.
Monofluoro-1-indanone CyclizationDehalogenation caused by excessively harsh conditions (high temperature or overly strong Lewis acid).Use milder conditions; avoid prolonged heating at very high temperatures.
Q2: Can the quality of my starting 1,3-difluorobenzene impact side product formation?

A2: Absolutely. The purity of all starting materials is crucial. If your 1,3-difluorobenzene is contaminated with other difluorobenzene isomers (1,2- or 1,4-difluorobenzene), you will inevitably generate a mixture of indanone isomers that will be extremely difficult to separate from your desired product.[2] Always use high-purity starting materials and verify their identity and purity by NMR or GC-MS before starting the reaction.

Q3: Why is Friedel-Crafts acylation preferred over alkylation for creating the indanone precursor?

A3: Friedel-Crafts acylation offers two significant advantages over alkylation in this context:

  • No Poly-substitution: The acyl group (-COR) is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions on the same ring.[5][10] In contrast, an alkyl group is activating and promotes polyalkylation, leading to a mixture of products.[11][12]

  • No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that are characteristic of the carbocations formed during alkylation.[12][13] This ensures the carbon skeleton of the acylating agent remains intact, providing a predictable product.

References

Technical Support Center: Optimization of Reaction Conditions for 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications

Welcome to the Technical Support Center for the synthesis and optimization of 4,6-Difluoro-1-indanone (CAS No. 162548-73-4). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated building block.[1][2][3] this compound is a key intermediate in medicinal chemistry, valued for the strategic placement of its fluorine atoms which can significantly modulate the biological activity and pharmacokinetic properties of target molecules.[1][4]

The synthesis of this compound, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these common hurdles, ensuring robust and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, which is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-(2,4-difluorophenyl)propanoic acid precursor.[4][5]

Issue 1: Low or No Product Yield

One of the most frequent challenges is a lower-than-expected yield of the desired indanone. This can stem from multiple factors throughout the experimental workflow.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Explanation Recommended Solution
Inactive or Insufficient Catalyst Lewis acids like Aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be hydrolyzed and deactivated.[6][7] Brønsted acids like Polyphosphoric Acid (PPA) can also vary in strength depending on their P₂O₅ content. For Friedel-Crafts acylations, the catalyst is often consumed by complexation with the product ketone, necessitating stoichiometric amounts.[8]Use a fresh, unopened container of anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).Ensure all glassware is rigorously oven- or flame-dried before use.Use at least 1.1 equivalents of the Lewis acid catalyst relative to the starting material.[8]If using PPA, ensure it has a high P₂O₅ content or consider using a stronger superacid like Triflic acid (TfOH) or Eaton's reagent.[6][9]
Suboptimal Reaction Temperature The activation energy for the intramolecular cyclization must be reached. However, excessively high temperatures can promote side reactions, such as polymerization or decomposition, leading to charring and reduced yield.[7][10]Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.If the reaction is sluggish, incrementally increase the temperature. Avoid aggressive heating, especially during the initial exothermic phase of the reaction.
Starting Material Impurity Impurities in the 3-(2,4-difluorophenyl)propanoic acid or its corresponding acyl chloride can interfere with the catalyst and inhibit the reaction.[7]Verify the purity of your starting material by NMR or melting point analysis.If necessary, purify the starting acid by recrystallization before converting it to the acyl chloride or using it directly in the cyclization.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal conditions.Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is fully consumed.[7]If the reaction stalls, consider a modest increase in temperature or an extended reaction time.
Issue 2: Formation of Impurities & Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC/HPLC trace indicates the formation of side products, which complicates purification and reduces the yield of the target compound.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Explanation Recommended Solution
Intermolecular Reaction Products At high concentrations, the acylium ion intermediate can react with a second molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly). This leads to the formation of high molecular weight polymeric byproducts.[7][10]Employ high-dilution conditions. Add the starting material (e.g., the acyl chloride) slowly and dropwise to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the substrate low, favoring the desired intramolecular pathway.
Formation of Regioisomers Although the fluorine and alkyl chain substituents on the phenyl ring strongly direct the cyclization to the desired position, alternative cyclization pathways can sometimes occur, leading to isomeric indanone byproducts.[6][7] The choice of solvent can influence this distribution.While less common for this specific substrate, if regioisomers are suspected, consider changing the solvent. Nitromethane has been shown to improve selectivity in some indanone syntheses.[6][11]Careful control of the reaction temperature is also key, as lower temperatures often favor the kinetic product.[6]
Polymerization/Charring The combination of strong acids and high temperatures can cause the aromatic starting material or the indanone product to polymerize or decompose, resulting in an intractable tar-like residue.[7][10]Maintain strict temperature control throughout the reaction.Ensure efficient stirring to dissipate localized heat.Avoid using excessively harsh acidic conditions or prolonged reaction times beyond what is necessary for complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: The most robust and widely documented method is the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid or its acyl chloride.[4][5] This method is generally high-yielding and benefits from readily available starting materials. The reaction is typically catalyzed by a strong Lewis acid like AlCl₃ or a Brønsted superacid such as polyphosphoric acid (PPA) or triflic acid.[6][7] Alternative routes, such as palladium-catalyzed carbonylative cyclizations, exist but are often more complex to implement on a large scale.[4][12]

Q2: How do the fluorine atoms on the aromatic ring influence the reaction conditions?

A2: The two fluorine atoms are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. This means that the Friedel-Crafts cyclization may require slightly harsher conditions (e.g., a stronger acid catalyst or higher temperature) compared to the synthesis of non-fluorinated indanones.[9] However, their directing effects (ortho, para-directing) work in concert with the propanoic acid chain to strongly favor cyclization at the correct position, generally leading to high regioselectivity.

Q3: What are the critical safety precautions when running this reaction?

A3: The primary hazards are associated with the reagents used.

  • Corrosive Acids: Lewis acids (AlCl₃) and superacids (PPA, TfOH) are highly corrosive and moisture-sensitive.[6] AlCl₃ reacts violently with water, releasing HCl gas. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Exothermic Reaction: The addition of the catalyst and the reaction itself can be highly exothermic. Use an ice bath to control the temperature, especially during the initial addition phase.

  • Work-up: The quenching step, where the reaction mixture is added to ice/water, must be performed slowly and carefully with vigorous stirring to manage the heat and gas evolution.

Q4: How can I best purify the final this compound product?

A4: The two most effective purification techniques are recrystallization and column chromatography.[4]

  • Recrystallization: This is often sufficient if the main impurities are polymeric or significantly different in polarity. A solvent system of ethyl acetate and hexanes is a good starting point for trial recrystallizations. This method is efficient for large-scale purification.[11]

  • Silica Gel Chromatography: If recrystallization fails to remove closely related impurities (like regioisomers), column chromatography is the preferred method. A gradient elution with a mixture of ethyl acetate and hexanes typically provides good separation.[10]

Visualizations & Diagrams

Reaction Mechanism & Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process for optimizing the synthesis.

G Simplified Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization Start 3-(2,4-difluorophenyl) propanoic acid chloride Ion Acylium Ion Intermediate Start->Ion + AlCl3 - AlCl4- Attack Electrophilic Attack & Ring Closure Ion->Attack Product This compound (as AlCl3 complex) Attack->Product Final Final Product Product->Final Aqueous Work-up

Caption: Key steps in the intramolecular Friedel-Crafts reaction.

G General Synthesis & Optimization Workflow Start 1. Starting Material Prep (Acid to Acid Chloride) Reaction 2. Friedel-Crafts Cyclization (AlCl3, Solvent, Temp Control) Start->Reaction Workup 3. Reaction Quench & Work-up (Pour onto ice, Extract) Reaction->Workup Purify 4. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 5. Analysis (NMR, MS, Purity Check) Purify->Analyze End Pure Product Analyze->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Troubleshooting Decision Tree for Low Yield decision decision solution solution start Low Product Yield? q1 Was reaction monitored to completion? start->q1 Yes s1 Action: Monitor reaction via TLC/LC-MS. Extend reaction time if necessary. q1->s1 No q2 Were anhydrous conditions strictly maintained? q1->q2 Yes s2 Action: Repeat with oven-dried glassware, fresh anhydrous catalyst, and inert atmosphere. q2->s2 No q3 Was reaction temperature optimized? q2->q3 Yes s3 Action: Incrementally increase temperature while monitoring for byproduct formation. q3->s3 No s4 Action: Verify starting material purity. Consider a stronger catalyst system (e.g., TfOH). q3->s4 Yes

Caption: A logical workflow for diagnosing low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative lab-scale synthesis via intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(2,4-difluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Acyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g of 3-(2,4-difluorophenyl)propanoic acid and 20 mL of thionyl chloride.

    • Gently reflux the mixture for 2 hours. The cessation of gas evolution (SO₂ and HCl) indicates the reaction is complete.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2,4-difluorophenyl)propanoyl chloride is used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate, oven-dried three-neck flask under a nitrogen atmosphere, suspend 8.0 g of anhydrous AlCl₃ in 100 mL of anhydrous DCM.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the crude acyl chloride from the previous step in 20 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).[13]

  • Work-up and Extraction:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl, with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture.

    • Alternatively, if significant impurities are present, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • The final product should be a pale yellow or off-white solid.[3] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.[4][14]

References

Technical Support Center: Overcoming Challenges in the Scale-up of 4,6-Difluoro-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to overcome common hurdles and achieve a robust, efficient, and scalable process.

I. Troubleshooting Guide: Navigating Common Scale-Up Issues

During the scale-up of this compound synthesis, several challenges can arise that may not be apparent at the bench scale. This section addresses the most common issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or Inconsistent Yields in Friedel-Crafts Acylation

Question: We are experiencing significantly lower and more variable yields of this compound upon scaling up the intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid. What are the likely causes and how can we mitigate them?

Answer: This is a frequent challenge when transitioning from small to larger scale synthesis. The root causes often lie in mass and heat transfer limitations, reagent purity, and catalyst activity. Let's break down the potential factors and solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Inefficient Mixing On a larger scale, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can result in the formation of side products and incomplete reaction.- Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure thorough mixing of the viscous reaction mixture, especially when using polyphosphoric acid (PPA). - Baffle Installation: If using a jacketed reactor, ensure it is properly baffled to improve mixing efficiency.
Moisture Contamination Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and strong Brønsted acids such as polyphosphoric acid (PPA) are extremely sensitive to moisture.[1] Water will deactivate the catalyst, leading to a stalled or incomplete reaction.- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Anhydrous Reagents & Solvents: Ensure all reagents and solvents are rigorously dried before use. Use freshly opened, anhydrous catalysts.[1]
Poor Heat Transfer The exothermic nature of the Friedel-Crafts reaction can be difficult to control on a larger scale.[2] Poor heat dissipation can lead to side reactions, such as polymerization or the formation of indene derivatives.[1]- Controlled Reagent Addition: Add the acylating agent (or the acid to the cyclizing agent) slowly and in a controlled manner to manage the exotherm. - Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control system to maintain the optimal reaction temperature.
Starting Material Purity Impurities in the 3-(3,5-difluorophenyl)propanoic acid can interfere with the cyclization.[1]- Purity Analysis: Verify the purity of your starting material using techniques like NMR, GC, or LC-MS. - Recrystallization: If necessary, purify the starting material by recrystallization.
Insufficient Acid Strength When using PPA, its reactivity is dependent on the phosphorus pentoxide (P₂O₅) content.[1] Batches with lower P₂O₅ content may not be sufficiently acidic to drive the reaction to completion.- Verify PPA Grade: Use a high-quality PPA with a specified P₂O₅ content (typically 82-85%).[3] - Consider Alternatives: For challenging substrates, consider stronger alternatives like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[4]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our scaled-up synthesis of this compound is resulting in a crude product with significant impurities that are difficult to remove by standard recrystallization. What are these likely impurities and what purification strategies can we employ?

Answer: Impurity formation is a common scale-up problem, often exacerbated by the factors mentioned above. Identifying the impurities is the first step to devising an effective purification strategy.

Common Impurities and Their Formation:

  • Positional Isomers: Depending on the synthetic route, small amounts of other difluoro-1-indanone isomers may form. This is less common with the intramolecular cyclization of 3-(3,5-difluorophenyl)propanoic acid due to the directed cyclization.

  • Polymeric Material: Strong acids like PPA can cause polymerization of the starting material or product, especially at elevated temperatures.[1] This often manifests as a dark, tarry residue.

  • Indene Derivatives: Over-heating or prolonged reaction times can lead to elimination reactions, forming corresponding indene byproducts.[1]

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-(3,5-difluorophenyl)propanoic acid in the crude product.

Advanced Purification Strategies:

Purification Method When to Use Procedure Outline
Column Chromatography When recrystallization fails to separate closely related impurities or when dealing with oily products.1. Select an appropriate solvent system (e.g., hexanes/ethyl acetate) based on TLC analysis. 2. Perform flash column chromatography on silica gel. 3. Combine pure fractions and remove solvent under reduced pressure.
Acid/Base Wash To remove unreacted acidic starting material.1. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a saturated sodium bicarbonate solution. 3. Separate the layers and wash the organic layer with brine. 4. Dry the organic layer over sodium sulfate and concentrate.
Distillation For thermally stable, lower-boiling point indanones.1. Perform vacuum distillation to separate the product from non-volatile impurities like polymers. 2. Carefully monitor the temperature and pressure to avoid product decomposition.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound, providing insights into the underlying chemistry and best practices.

Q1: What is the mechanism of the intramolecular Friedel-Crafts acylation to form this compound?

A1: The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] In the presence of a strong acid like PPA or a Lewis acid like AlCl₃, the carboxylic acid of 3-(3,5-difluorophenyl)propanoic acid is converted into a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring and yields the final this compound product.

Mechanism of Intramolecular Friedel-Crafts Acylation:

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Q2: What are the primary safety concerns when working with polyphosphoric acid (PPA) on a large scale?

A2: Polyphosphoric acid is a corrosive and hygroscopic substance that requires careful handling, especially at scale.[2][6][7][8][9] Key safety concerns include:

  • Corrosivity: PPA can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Exothermic Reaction with Water: PPA reacts exothermically with water, which can generate significant heat and potentially cause splattering.[2] Always add PPA to water slowly and with cooling, never the other way around.

  • Viscosity: PPA is highly viscous, which can make it difficult to handle and transfer.[3] Use positive displacement pumps or wide-bore tubing for transfers.

  • Work-up: Quenching a large-scale reaction involving PPA requires careful planning. The quench should be performed by slowly adding the reaction mixture to a large volume of ice and water with vigorous stirring to dissipate the heat.

Q3: Are there viable alternatives to polyphosphoric acid for the cyclization step?

A3: Yes, several alternatives to PPA can be employed for the intramolecular Friedel-Crafts acylation, each with its own advantages and disadvantages.

  • Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful and often more effective alternative to PPA, particularly for less reactive substrates.[4] It is less viscous and easier to handle than PPA.

  • Aluminum Chloride (AlCl₃): A classic Lewis acid catalyst for Friedel-Crafts reactions. It is highly effective but requires strictly anhydrous conditions and can be difficult to work with on a large scale due to its reactivity with moisture.

  • Thionyl Chloride followed by a Lewis Acid: The starting carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The acid chloride can then be cyclized using a Lewis acid like AlCl₃.[10][11] This two-step process can sometimes provide higher yields and better selectivity.

  • Metal Triflates in Ionic Liquids: This "green chemistry" approach offers the potential for catalyst recycling and milder reaction conditions.[10][11]

Q4: How can we monitor the progress of the reaction effectively during scale-up?

A4: Real-time reaction monitoring is crucial for process control and optimization. Several techniques can be adapted for in-process monitoring:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the disappearance of starting material and the appearance of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. Samples can be taken from the reactor at various time points, quenched, and analyzed.

  • Gas Chromatography (GC): Suitable for monitoring volatile components of the reaction mixture.

  • In-situ Infrared (IR) Spectroscopy: Can provide real-time information on the conversion of the carboxylic acid to the ketone by monitoring the characteristic carbonyl stretching frequencies.

III. Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via PPA-mediated Cyclization

Materials:

  • 3-(3,5-difluorophenyl)propanoic acid (1 equivalent)

  • Polyphosphoric acid (115% P₂O₅ content or higher) (10-15 wt. equivalents)

  • Toluene (as a co-solvent, optional)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Large quench vessel

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge PPA: Charge the reactor with polyphosphoric acid. If using toluene as a co-solvent, add it at this stage.

  • Heating: Heat the PPA to the desired reaction temperature (typically 80-100 °C) with vigorous stirring.

  • Substrate Addition: Slowly add the 3-(3,5-difluorophenyl)propanoic acid to the hot PPA in portions or as a melt. Monitor the internal temperature closely and control the addition rate to maintain a steady temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quench: In a separate large vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the hot reaction mixture into the ice/water mixture with vigorous stirring.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with ethyl acetate (3x).

  • Washes: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.

IV. References

  • NOAA. (n.d.). POLYPHOSPHORIC ACID. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 15). Buy this compound | 162548-73-4. Retrieved from --INVALID-LINK--

  • Material Safety Data Sheet. (2011, September 19). Polyphosphoric Acid 105-115. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Polyphosphoric acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. Retrieved from --INVALID-LINK--

  • Reddit. (2021, May 10). Polyphosphoric acid for Bischler-Napieralski type cyclization. r/Chempros. Retrieved from --INVALID-LINK--

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. --INVALID-LINK--

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. --INVALID-LINK--

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. --INVALID-LINK--

  • ACS Publications. (n.d.). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from --INVALID-LINK--

  • Figshare. (2021, June 3). Synthesis of 3‑Amino-5-fluoroalkylfurans by Intramolecular Cyclization. --INVALID-LINK--

  • ResearchGate. (n.d.). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Retrieved from --INVALID-LINK--

  • MDPI. (2001, March 31). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 162548-73-4. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,6-Difluoro-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. We will address common purification challenges encountered after synthesis, providing detailed, field-tested solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most prevalent method is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor, which itself is often derived from a Friedel-Crafts reaction with a difluorobenzene starting material.[1][2]

Common Impurities and Their Origins:

Impurity TypeSpecific ExampleOrigin
Unreacted Starting Material 3-(2,4-Difluorophenyl)propanoic acidIncomplete cyclization during the intramolecular Friedel-Crafts reaction.
Precursor Materials 1,3-DifluorobenzeneIncomplete initial Friedel-Crafts acylation.
Regioisomers 5,7-Difluoro-1-indanoneAlternative cyclization position during the Friedel-Crafts reaction, a common issue with substituted aromatic rings.[3]
Reaction Byproducts Polymeric materials, condensation productsSide reactions occurring under strong acid catalysis (e.g., AlCl₃) or high temperatures.[1]
Residual Solvents/Reagents High-boiling point solvents (e.g., DMF, DMSO), Lewis acids (e.g., AlCl₃)Incomplete workup or removal post-reaction.[4][5]
Q2: Which analytical techniques are most effective for identifying impurities in my crude product?

A multi-pronged analytical approach is crucial for accurately diagnosing purity issues before attempting purification.

  • Thin-Layer Chromatography (TLC): This is your first and fastest line of defense. It's excellent for visualizing the number of components in your mixture. For indanones, a common eluent system is a mixture of hexanes and ethyl acetate.[6][7] Unreacted carboxylic acids will typically have a much lower Rf value (more polar) than the target indanone. Regioisomers may appear as spots with very close Rf values, often requiring careful optimization of the solvent system to resolve.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable. ¹H NMR can reveal unreacted starting materials and complex, overlapping signals in the aromatic region that often indicate the presence of regioisomers.[7] ¹⁹F NMR is particularly powerful for confirming the substitution pattern of the fluorine atoms on the aromatic ring, helping to distinguish between the desired 4,6-isomer and others.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities and separating isomers. Regioisomers will have identical mass-to-charge ratios but will typically exhibit different retention times, providing clear evidence of their presence.[7]

Troubleshooting and Purification Guides

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My crude product is contaminated with the precursor acid, 3-(2,4-Difluorophenyl)propanoic acid.
  • Symptoms:

    • A highly polar spot (low Rf) is visible on your TLC plate that is absent in the pure product.

    • ¹H NMR shows a broad singlet characteristic of a carboxylic acid proton (>10 ppm).

    • The crude product may have a sticky or gummy consistency.

  • Underlying Cause: The intramolecular Friedel-Crafts cyclization reaction has not gone to completion. The carboxylic acid is significantly more polar than the target ketone.

  • Solution: Recrystallization Recrystallization is highly effective at removing impurities with significantly different polarities. The goal is to find a solvent system where the desired indanone has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the acid impurity remains in the mother liquor.[7]

    dot

    Caption: Standard workflow for purification by recrystallization.

    Step-by-Step Protocol: Recrystallization from an Ethanol/Water System

    • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[7]

    • Induce Crystallization: While the solution is still hot, add warm water dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the solid and ensure the solution is clear.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

    • Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing the impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Issue 2: Analytical data (NMR/GC-MS) suggests the presence of a regioisomer.
  • Symptoms:

    • TLC shows two spots with very similar Rf values that are difficult to separate.

    • ¹H NMR spectrum displays a complex aromatic region with more peaks than expected for a single isomer.

    • GC-MS analysis reveals two distinct peaks with identical mass-to-charge ratios.[7]

  • Underlying Cause: The cyclization step of the Friedel-Crafts reaction can occur at different positions on the difluorobenzene ring, leading to the formation of isomers (e.g., 4,6- vs. 5,7-difluoro-1-indanone). These isomers often have very similar physical properties, making separation by recrystallization challenging.[3]

  • Solution: Flash Column Chromatography Flash column chromatography is the definitive method for separating compounds with similar polarities, such as regioisomers.[3][7] The separation relies on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent).

    dot

    Caption: Decision workflow for purification by flash chromatography.

    Step-by-Step Protocol: Flash Column Chromatography

    • Solvent System Selection: Use TLC to determine the optimal eluent. Test various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1). The ideal system will give the desired product an Rf value of approximately 0.25-0.35 and show maximum separation from the isomeric impurity.[8]

    • Column Packing: Prepare a silica gel column in your chosen eluent, ensuring the packing is uniform and free of air bubbles to prevent channeling.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting with the chosen solvent system, maintaining a constant flow rate. Collect fractions in test tubes. For very close spots, a slow gradient elution (gradually increasing the polarity of the eluent) can improve separation.[8]

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Issue 3: My final product is a yellow oil or discolored solid, not the expected pale yellow solid.
  • Symptoms:

    • The product fails to solidify upon solvent removal.

    • The solid has a darker yellow or brown tint.

  • Underlying Cause:

    • Oily Regioisomer: As noted in similar indanone syntheses, one of the regioisomers may be an oil at room temperature.[3] Its presence, even in small amounts, can prevent your desired product from crystallizing.

    • Colored Impurities: High temperatures or harsh acidic conditions can sometimes generate conjugated byproducts (e.g., α,β-unsaturated ketones) which are often colored.[8]

    • Residual Solvent: High-boiling point solvents like DMSO or DMF can be difficult to remove and may result in an oily or gummy product.[5]

  • Solutions:

    • For Oily Isomers: Flash column chromatography is the most effective solution, as described in Issue 2.

    • For Colored Impurities: During recrystallization (see Issue 1), you can perform a charcoal treatment. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.

    • For Residual Solvents: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. If the solvent is water-miscible (like DMSO), washing the crude organic extract thoroughly with brine during the initial workup can help minimize its presence.[5]

References

Preventing dimerization of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the success of your experiments by mitigating the common issue of dimerization.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments with this compound, focusing on the prevention of its dimerization.

Q1: I'm observing a significant byproduct with approximately double the mass of my starting material in my reaction. What is likely happening?

A1: You are likely observing the formation of a dimer of this compound. This occurs through a self-condensation reaction, specifically a base-catalyzed aldol condensation. In the presence of a base, an alpha-proton (a hydrogen atom on the carbon adjacent to the carbonyl group) is removed from one molecule of the indanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the indanone. The resulting aldol addition product can then dehydrate to form a more stable, conjugated dimer.[1][2]

Q2: Under what specific conditions is dimerization of this compound most likely to occur?

A2: Dimerization is most prevalent under basic conditions, particularly with strong bases such as sodium hydroxide, potassium hydroxide, or alkoxides (e.g., sodium ethoxide). Elevated reaction temperatures and prolonged reaction times in the presence of a base will also significantly increase the rate of dimerization. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can increase the acidity of the alpha-protons, potentially making this compound more susceptible to base-catalyzed dimerization than non-fluorinated indanones.[2][3]

Q3: How can I confirm that the byproduct is indeed a dimer?

A3: The most definitive methods for characterizing the byproduct are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (e.g., LC-MS or GC-MS) will show a molecular ion peak corresponding to double the molecular weight of this compound (C9H6F2O, MW: 168.14 g/mol ) minus the mass of a water molecule (18.02 g/mol ) if dehydration has occurred. 1H and 13C NMR will show a more complex spectrum than the starting material, consistent with a larger, less symmetric molecule.

Q4: Can I reverse the dimerization reaction?

A4: Reversing the dimerization, especially after the dehydration step, is generally not practical under typical synthetic conditions. The dehydrated aldol condensation product is a thermodynamically stable conjugated system. Therefore, the focus should be on preventing its formation in the first place. Some aldol addition products can undergo a retro-aldol reaction, but this is often not a high-yielding or clean process.[4]

Q5: Are there any specific storage conditions to prevent dimerization of this compound?

A5: this compound is generally stable under recommended storage conditions, which are typically in a cool, dry place.[5][6] The dimerization is a reaction that requires activation, usually by a base, so the solid material should be stable. However, to ensure long-term integrity, it is best to store it in a tightly sealed container to protect it from moisture and basic contaminants.

The Mechanism of Dimerization: A Closer Look

The primary pathway for the dimerization of this compound is a self-aldol condensation. This process can be broken down into three key steps:

  • Enolate Formation: A base removes an acidic alpha-proton from the C2 position of the indanone, creating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a carbon-based nucleophile and attacks the electrophilic carbonyl carbon of a second indanone molecule.

  • Dehydration: The resulting aldol addition product, a β-hydroxy ketone, readily eliminates a molecule of water under basic conditions and/or with heat to form a thermodynamically stable α,β-unsaturated ketone, the final dimer.

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Indanone1 This compound Enolate Enolate Intermediate Indanone1->Enolate + Base Indanone1->Enolate Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct + this compound Enolate->Aldol_Adduct Indanone2 This compound Indanone2->Aldol_Adduct Dimer Final Dimer (α,β-unsaturated ketone) Aldol_Adduct->Dimer - H₂O Aldol_Adduct->Dimer Water H₂O

Caption: Base-catalyzed dimerization of this compound via aldol condensation.

Experimental Protocols for Prevention

To minimize or eliminate the formation of the indanone dimer, consider the following preventative strategies. The choice of method will depend on the specific reaction you are trying to perform.

Strategy 1: Reaction Condition Optimization (For Base-Catalyzed Reactions)

This strategy is applicable when your desired reaction requires a base. The key is to control the concentration of the enolate at any given time.

Protocol: Slow Addition of Base

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), dissolve your electrophile and this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the reaction mixture to a low temperature, typically 0 °C to -78 °C, using an ice bath or a dry ice/acetone bath. Lower temperatures disfavor the dimerization reaction.

  • Base Preparation: In a separate flask, prepare a solution of your base (e.g., LDA, NaH) in the same anhydrous solvent.

  • Slow Addition: Transfer the base solution to the dropping funnel and add it dropwise to the reaction mixture over an extended period (e.g., 1-2 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and to check for the formation of the dimer.

  • Quenching: Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous ammonium chloride solution) at the low temperature.

Strategy 2: Utilizing Acidic or Neutral Reaction Conditions

If your desired transformation can be performed under acidic or neutral conditions, this is the most effective way to prevent base-catalyzed dimerization.

Example Protocol: Acid-Catalyzed Alkylation

  • Setup: In a round-bottom flask, combine this compound (1 equivalent) and your alkylating agent in a suitable solvent (e.g., dichloromethane, nitromethane).

  • Catalyst Addition: Add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)[4] catalyst to the mixture. The amount of catalyst will depend on the specific reaction.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reaction) and monitor its progress.

  • Workup: Upon completion, quench the reaction by pouring it into ice-water and extract the product with an organic solvent. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid, followed by brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Strategy 3: Employing a Protecting Group

Protecting the ketone functionality as an acetal or ketal is an excellent strategy to prevent enolate formation. This is particularly useful in multi-step syntheses.

Protocol: Acetal Protection

  • Protection Step:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, benzene).

    • Add an alcohol or diol (e.g., ethylene glycol, 1.2 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and reflux the mixture until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling, neutralize the catalyst with a mild base, and perform an aqueous workup to isolate the protected indanone.

  • Desired Reaction: Perform your intended reaction on the protected indanone. The acetal group is stable to many reagents, including bases and organometallics.

  • Deprotection Step:

    • Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or GC-MS).

    • Neutralize the acid and perform an aqueous workup to isolate the final product.

Prevention_Workflow cluster_strategies Prevention Strategies cluster_outcomes Outcomes Start Starting Material: This compound Strategy1 Strategy 1: Optimized Base Conditions (Low Temp, Slow Addition) Start->Strategy1 Strategy2 Strategy 2: Acidic/Neutral Conditions Start->Strategy2 Strategy3 Strategy 3: Protecting Group Chemistry Start->Strategy3 Desired_Product Desired Product Strategy1->Desired_Product Dimer Dimer Minimized Strategy1->Dimer Strategy2->Desired_Product Strategy2->Dimer Strategy3->Desired_Product Strategy3->Dimer

Caption: Workflow for preventing dimerization of this compound.

Comparative Data Summary

The following table summarizes the expected outcomes of the different preventative strategies. The values are illustrative and will vary depending on the specific reaction conditions.

StrategyKey Experimental ParametersExpected Yield of Desired ProductExpected Dimer FormationApplicability
Optimized Base Conditions Low Temperature (-78°C), Slow Addition of BaseGood to ExcellentLow to NegligibleFor base-sensitive reactions where acidic/neutral conditions are not feasible.
Acidic/Neutral Conditions Use of Lewis or Brønsted AcidsExcellentNone (from base-catalyzed pathway)For reactions compatible with acidic or neutral environments.
Protecting Group Acetal/Ketal formation and deprotectionGood (over 3 steps)NoneFor multi-step syntheses or when other functional groups are sensitive to the primary reaction conditions.

References

Technical Support Center: Catalyst Selection for Efficient 4,6-Difluoro-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you optimize your experimental outcomes.

The synthesis of this compound, a key building block in various pharmaceutical compounds, typically proceeds via an intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid.[1] The choice of catalyst is paramount in this reaction, directly influencing yield, purity, and scalability. This guide will delve into the nuances of catalyst selection and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: The most frequently employed catalysts for the intramolecular Friedel-Crafts cyclization to form this compound are strong protic acids and Lewis acids.[2] Commonly used catalysts include:

  • Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent and acid catalyst.[3][4] It is often used in excess, acting as both the catalyst and solvent.

  • Methanesulfonic Acid (MSA): A strong organic acid that is less viscous and easier to handle than PPA.[2]

  • Eaton's Reagent (P₂O₅ in MSA): A powerful dehydrating and cyclizing agent that is often more effective than PPA or MSA alone.[5][6]

  • Sulfuric Acid (H₂SO₄): A strong, readily available protic acid.[2]

  • Lewis Acids (e.g., AlCl₃, SnCl₄): These are also effective but can sometimes lead to more complex reaction mixtures.[2][7]

Q2: What is the general mechanism for the acid-catalyzed cyclization?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the carboxylic acid group of the starting material, 3-(2,4-difluorophenyl)propanoic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the five-membered ring of the indanone, followed by deprotonation to restore aromaticity.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Start 3-(2,4-difluorophenyl)propanoic acid Protonation Protonation of Carboxylic Acid Start->Protonation H+ Dehydration Loss of Water Protonation->Dehydration Acylium_Ion Acylium Ion (Electrophile) Dehydration->Acylium_Ion Attack Intramolecular Attack by Aromatic Ring Acylium_Ion->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H+ Product This compound Deprotonation->Product

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Q3: What are the key safety precautions when handling these catalysts?

A3: Strong acids like PPA, MSA, and H₂SO₄ are highly corrosive and can cause severe burns.[8][9][10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and a spill kit readily available. For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific catalyst.[8][9][10][11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q4: I am observing a very low yield of this compound. What are the likely causes and how can I improve it?

A4: Low yields are a common frustration in this synthesis. The following table outlines potential causes and corresponding solutions.

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The catalyst may be old, hydrated, or not strong enough for the reaction. PPA, in particular, is hygroscopic and its activity can decrease with exposure to moisture.[3]Use a fresh batch of catalyst. For PPA, consider preparing it fresh from phosphoric acid and phosphorus pentoxide.[3] Alternatively, switch to a stronger catalyst system like Eaton's Reagent.[6]
Inadequate Reaction Temperature The cyclization reaction often requires elevated temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. For PPA, temperatures between 60-100°C are common.[3]
Short Reaction Time The reaction may not have reached completion.Extend the reaction time and monitor the consumption of the starting material.
Poor Mixing PPA is highly viscous, which can lead to inefficient mixing and localized overheating or incomplete reaction.[3]Use a mechanical stirrer for better agitation, especially on a larger scale. Gentle heating can also reduce the viscosity of PPA.[3]
Presence of Water Water can deactivate the acid catalyst.Ensure all glassware is oven-dried and the starting material is anhydrous.

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Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of Impurities and Side Products

Q5: My final product is contaminated with impurities. What are the common side products and how can I minimize their formation?

A5: Impurity profiling is crucial for a successful synthesis.[12] In the synthesis of this compound, common impurities include unreacted starting material, regioisomers, and polymeric materials.

  • Unreacted Starting Material: If you observe unreacted 3-(2,4-difluorophenyl)propanoic acid, it indicates an incomplete reaction. The solutions are similar to those for low yield: increase reaction time, temperature, or catalyst loading.[13]

  • Regioisomer Formation: The Friedel-Crafts acylation can potentially lead to the formation of the undesired 4,6-difluoro-3-indanone isomer, although this is generally less favored. The regioselectivity can be influenced by the catalyst and solvent system.[14] In some cases, the P₂O₅ content in PPA can affect the regioselectivity of indanone synthesis.[14]

  • Polymeric/Charred Material: Formation of dark, polymeric material is often a sign of overly harsh reaction conditions (i.e., excessively high temperatures). This can be mitigated by carefully controlling the reaction temperature and ensuring even heating.

Experimental Protocol: A General Procedure for Synthesis

The following is a representative protocol for the synthesis of this compound using Polyphosphoric Acid (PPA).

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add Polyphosphoric Acid (10 eq by weight relative to the starting material).

  • Heating: Heat the PPA to 70-80°C with stirring to reduce its viscosity.[3]

  • Addition of Starting Material: Slowly add 3-(2,4-difluorophenyl)propanoic acid (1 eq) to the stirred PPA.

  • Reaction: Maintain the reaction mixture at 80-90°C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to approximately 60°C and then very carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

References

Validation & Comparative

Purity analysis of 4,6-Difluoro-1-indanone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 4,6-Difluoro-1-indanone: HPLC and Its Alternatives

A Senior Application Scientist's Perspective

For researchers and professionals in drug development, this compound is a valuable building block, frequently utilized in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a fluorinated indanone core, makes it a versatile precursor for creating compounds with significant biological activities, including potential anticancer and antimicrobial properties. Given its role as a critical starting material, the purity of this compound is not merely a quality metric; it is a prerequisite for ensuring the reproducibility of synthetic pathways and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will explore the rationale behind developing a robust HPLC method, present a detailed experimental protocol validated according to industry standards, and compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and semi-volatile organic compounds like this compound.[2] Its widespread adoption stems from its versatility, robustness, and high resolving power, which are essential for separating the main compound from structurally similar impurities that may arise during synthesis or degradation.

The fundamental principle involves injecting a sample into a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.[2] The components of the sample separate based on their differential interactions with these two phases, allowing for precise identification and quantification. For a compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the most effective approach.

A Validated HPLC Protocol for this compound

The following protocol is a robust, self-validating system designed for the accurate purity determination of this compound. The choices behind each parameter are explained to provide a clear understanding of the method's mechanics. This method is established in accordance with the International Conference on Harmonisation (ICH) guidelines for analytical procedure validation.[3][4]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing (e.g., 10 mg) B Dissolution in Diluent (e.g., Acetonitrile/Water 50:50) A->B C Volumetric Dilution (e.g., to 100 mL for 100 µg/mL) B->C D Filtration (0.45 µm Syringe Filter) C->D E HPLC System Equilibration (C18 Column, Mobile Phase Flow) D->E Transfer to HPLC Vials F Sample Injection (10 µL into Autosampler) E->F G Chromatographic Separation (Gradient Elution) F->G H UV Detection (at 254 nm) G->H I Chromatogram Integration (Peak Area Measurement) H->I Data Acquisition J Purity Calculation (% Area = [Area_main / Area_total] x 100) I->J K Method Validation Check (System Suitability Test) J->K L Final Report Generation K->L Method_Selection A Primary Goal? B High Throughput Needed? A->B Routine Purity C Impurities Volatile & Thermally Stable? A->C Specific Impurity Analysis R1 Use Validated HPLC B->R1 No R2 Consider UPLC B->R2 Yes R3 Consider GC/GC-MS C->R3 Yes R4 HPLC Remains Primary Method C->R4 No

References

A Comparative Guide to the Spectroscopic Validation of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. For drug development professionals and researchers, 4,6-Difluoro-1-indanone stands as a valuable fluorinated building block, notable for its role in the synthesis of a variety of bioactive molecules.[1] Its chemical identity, a bicyclic ketone with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol , necessitates a multi-faceted analytical approach for unambiguous validation.

This guide provides an in-depth comparison of the primary spectroscopic methods employed for the structural elucidation of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By examining the expected experimental data and the causal relationships between molecular structure and spectral output, this document serves as a comprehensive reference for researchers and scientists in the field.

The Imperative of Orthogonal Spectroscopic Techniques

No single analytical method can provide absolute structural proof. A robust validation strategy relies on the convergence of data from multiple, independent techniques. This orthogonal approach ensures that each aspect of the molecule's constitution, from its proton and carbon framework to its functional groups and overall mass, is thoroughly interrogated. For a molecule like this compound, the strategic placement of fluorine atoms introduces unique spectroscopic signatures that are particularly amenable to this multi-technique validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei within a strong magnetic field, NMR provides detailed information about the chemical environment of each atom.[2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, allowing us to distinguish between protons in different parts of the molecule.

Expected ¹H NMR Spectrum of this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (J) in Hz
H-5~7.0 - 7.3Triplet of doublets (td)JH-F (ortho), JH-H (meta)
H-7~6.8 - 7.1Triplet of doublets (td)JH-F (ortho), JH-H (meta)
H-2 (CH₂)~3.1 - 3.3Triplet (t)JH-H
H-3 (CH₂)~2.7 - 2.9Triplet (t)JH-H

Causality Behind the Assignments:

  • Aromatic Protons (H-5 and H-7): The two protons on the aromatic ring are expected to appear in the downfield region (7.0-7.3 ppm) due to the deshielding effect of the aromatic ring current. Their multiplicities will be complex due to coupling with both the adjacent fluorine atoms and the other aromatic proton.

  • Aliphatic Protons (H-2 and H-3): The two methylene (CH₂) groups form an ethyl bridge. The protons on C-2, being adjacent to the electron-withdrawing carbonyl group, will be deshielded and appear at a lower field (~3.1-3.3 ppm) compared to the protons on C-3 (~2.7-2.9 ppm). Each will appear as a triplet due to coupling with the adjacent CH₂ group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve this compound in deuterated solvent Transfer to Tube Transfer to NMR tube Dissolve Sample->Transfer to Tube Insert Sample Insert into spectrometer Tune and Shim Tune and shim probe Insert Sample->Tune and Shim Acquire Spectrum Acquire FID Tune and Shim->Acquire Spectrum Fourier Transform Fourier Transform (FID to Spectrum) Phase and Baseline Phase and baseline correction Fourier Transform->Phase and Baseline Reference Reference chemical shifts Phase and Baseline->Reference

¹H NMR Experimental Workflow

¹³C NMR Spectroscopy: Unveiling the Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons and information about their hybridization and chemical environment.

Expected ¹³C NMR Spectrum of this compound:

Carbon Assignment Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C=O (C-1)~190 - 200Singlet or small triplet
C-4~160 - 165Doublet
C-6~160 - 165Doublet
C-7a~135 - 140Doublet of doublets
C-3a~120 - 125Doublet of doublets
C-5~115 - 120Doublet of doublets
C-7~100 - 105Doublet of doublets
C-2~35 - 40Singlet
C-3~25 - 30Singlet

Causality Behind the Assignments:

  • Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear at the lowest field.

  • Fluorine-Bearing Carbons (C-4 and C-6): These carbons are directly attached to the highly electronegative fluorine atoms, resulting in significant deshielding. They will appear as doublets due to one-bond coupling with the fluorine nucleus.

  • Other Aromatic Carbons: The remaining aromatic carbons will show characteristic shifts and will exhibit smaller couplings to the fluorine atoms (two- and three-bond couplings).

  • Aliphatic Carbons (C-2 and C-3): These sp³ hybridized carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, but with a few key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Acquisition Time: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a longer acquisition time and/or a higher sample concentration is often required to achieve an adequate signal-to-noise ratio.

G Sample Prep Prepare concentrated sample in deuterated solvent Acquisition Acquire spectrum with proton decoupling Sample Prep->Acquisition Processing Process FID and reference spectrum Acquisition->Processing

¹³C NMR Experimental Workflow

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[3] The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments.[3]

Expected ¹⁹F NMR Spectrum of this compound:

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity
F-4-100 to -120Doublet of doublets
F-6-100 to -120Doublet of doublets

Causality Behind the Assignments:

  • The two fluorine atoms are in slightly different chemical environments due to their proximity to the fused five-membered ring. This may result in two distinct signals, or a single signal if their environments are sufficiently similar.

  • Each fluorine signal will be split by the adjacent aromatic protons and potentially by the other fluorine atom, leading to complex multiplicities.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

The protocol is analogous to ¹H NMR, with the spectrometer tuned to the ¹⁹F frequency. Proton decoupling can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected FT-IR Absorptions for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O stretch (ketone)~1710 - 1730Strong
C=C stretch (aromatic)~1600 and ~1480Medium
C-F stretch~1200 - 1300Strong
C-H stretch (aromatic)~3000 - 3100Medium
C-H stretch (aliphatic)~2850 - 2960Medium

Causality Behind the Absorptions:

  • C=O Stretch: The strong absorption in the region of 1710-1730 cm⁻¹ is a definitive indicator of the ketone carbonyl group.

  • C-F Stretch: The presence of strong absorptions in the 1200-1300 cm⁻¹ region is characteristic of the carbon-fluorine bonds.

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic and aliphatic protons, respectively.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment is collected to subtract any atmospheric and instrumental contributions.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

G Collect Background Collect background spectrum (no sample) Place Sample Place sample on ATR crystal Collect Background->Place Sample Collect Sample Spectrum Collect sample spectrum Place Sample->Collect Sample Spectrum Analyze Peaks Analyze characteristic absorption peaks Collect Sample Spectrum->Analyze Peaks

FT-IR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information.

Expected Mass Spectrum of this compound:

Ion Expected m/z Interpretation
[M]⁺˙168Molecular Ion
[M - CO]⁺˙140Loss of carbon monoxide
[M - C₂H₄]⁺˙140Loss of ethene (less likely)
[C₇H₄F₂]⁺139Further fragmentation

Causality Behind the Fragmentation:

  • Molecular Ion Peak: The peak at m/z 168 corresponds to the intact molecule that has been ionized by the loss of an electron, confirming the molecular weight.

  • Loss of CO: A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant peak at m/z 140.

  • Other Fragments: Further fragmentation of the molecule will produce a unique pattern of ions that can be used to piece together the structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection

Mass Spectrometry Experimental Workflow

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of this compound is achieved with a high degree of confidence through the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the carbon and proton framework and confirm the presence and location of the fluorine atoms. FT-IR spectroscopy provides rapid confirmation of the key functional groups, most notably the ketone carbonyl. Finally, mass spectrometry unequivocally determines the molecular weight and offers further structural insights through predictable fragmentation patterns. By integrating the data from these orthogonal methods, researchers can be assured of the identity and purity of their this compound, a critical step in advancing their scientific endeavors.

References

A Comparative Guide to 4,6-Difluoro-1-indanone and its Monofluorinated Analogues for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug design and development, the selection of foundational scaffolds is a critical decision that profoundly influences the trajectory of a research program. Fluorinated indanones have emerged as a class of privileged structures, offering a unique combination of a rigid bicyclic core and the modulating effects of fluorine substitution. This guide provides an in-depth, objective comparison of 4,6-difluoro-1-indanone with its monofluorinated counterparts, 5-fluoro-1-indanone and 6-fluoro-1-indanone. By presenting available experimental data and elucidating the underlying chemical principles, this document aims to empower researchers to make informed decisions in the selection of these valuable synthetic building blocks.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The indanone framework itself is a core component of several successful therapeutic agents.[2] The combination of these two features in fluorinated indanones makes them highly attractive starting points for the synthesis of novel enzyme inhibitors and other potential therapeutics.[1][3]

Physicochemical Properties: A Comparative Overview

The position and number of fluorine substituents on the indanone ring significantly influence the molecule's physical and chemical properties. This, in turn, can affect its reactivity, solubility, and ultimately, the biological activity of its derivatives. Below is a comparative summary of the key physicochemical properties of this compound, 5-fluoro-1-indanone, and 6-fluoro-1-indanone.

PropertyThis compound5-Fluoro-1-indanone6-Fluoro-1-indanone
CAS Number 162548-73-4[4]700-84-5[1]1481-32-9[5]
Molecular Formula C₉H₆F₂O[4]C₉H₇FO[1]C₉H₇FO[5]
Molecular Weight 168.14 g/mol [4]150.15 g/mol [1]150.15 g/mol [5]
Appearance White solid[4]White to yellow crystalline powder/solid[1]Off-white crystalline solid[6]
Melting Point (°C) Not available38-40[1]55-62[6]
Boiling Point (°C) Not available113-114[1]60 °C / 0.5 mmHg[5]
Density Not available1.216 g/mL at 25 °C[1]1.259 g/cm³ (Predicted)[5]

Data not available in the searched literature is indicated as "Not available".

Spectroscopic Characterization: The Fingerprint of Fluorination

¹H NMR: The aromatic region of the ¹H NMR spectrum for each isomer will display distinct splitting patterns due to coupling with the fluorine atom(s). For instance, in 5-fluoro-1-indanone, the protons on the aromatic ring will exhibit coupling to the fluorine at C5. In this compound, the remaining aromatic protons will show coupling to two fluorine atoms, leading to more complex multiplets. The aliphatic protons at C2 and C3 will appear as triplets, characteristic of the ethyl group in the five-membered ring.

¹³C NMR: The ¹³C NMR spectra will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF) for the carbons directly attached to fluorine. The magnitude of this coupling is typically in the range of 240-250 Hz. The chemical shifts of the aromatic carbons will also be influenced by the position of the fluorine substituent(s).

Chemical Reactivity: The Impact of Fluorine on Synthesis

The electron-withdrawing nature of fluorine significantly impacts the reactivity of the indanone core. This is most pronounced in reactions involving the carbonyl group and the adjacent α-protons.

Knoevenagel Condensation: A Case Study in Reactivity

The Knoevenagel condensation, a reaction between a ketone and an active methylene compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The presence of a fluorine atom on the aromatic ring, particularly in the case of 5-fluoro-1-indanone, is expected to enhance the reactivity in Knoevenagel condensations compared to the non-fluorinated 1-indanone.[7] The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. While direct comparative kinetic studies are not available, the general principle suggests that this compound would be even more reactive due to the additive electron-withdrawing effects of two fluorine atoms.

G cluster_0 Knoevenagel Condensation Workflow Indanone Fluorinated Indanone Product α,β-Unsaturated Product Indanone->Product Reacts with ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Base Catalyst (e.g., Piperidine) Base->Indanone Catalyzes

Caption: General workflow of the Knoevenagel condensation.

Biological Activity of Derivatives: Harnessing Fluorine for Therapeutic Potential

Fluorinated indanones serve as valuable precursors for the synthesis of a wide array of biologically active molecules.[2][3] Derivatives of these scaffolds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[3][8]

While a direct comparative study of the biological activities of derivatives from 4,6-difluoro-, 5-fluoro-, and 6-fluoro-1-indanone is not extensively documented, the literature on indanone derivatives provides valuable insights. For instance, 2-benzylidene-1-indanones have exhibited potent cytotoxicity against various human cancer cell lines, with IC₅₀ values in the nanomolar range.[2] Furthermore, an indanone-based thiazolyl hydrazone derivative has demonstrated significant anticancer activity against colorectal cancer cell lines.[8]

The position of the fluorine atom is expected to play a crucial role in the biological activity of the final compounds by influencing their binding to target proteins and their metabolic fate. The difluoro substitution in this compound offers a unique opportunity to explore the effects of multiple fluorine atoms on biological activity.

G cluster_0 Therapeutic Potential of Fluorinated Indanone Derivatives Indanone Fluorinated Indanone Scaffold Derivatization Chemical Derivatization Indanone->Derivatization Anticancer Anticancer Agents Derivatization->Anticancer e.g., Tubulin inhibitors AntiInflammatory Anti-inflammatory Agents Derivatization->AntiInflammatory e.g., COX inhibitors Neuroprotective Neuroprotective Agents Derivatization->Neuroprotective e.g., Enzyme inhibitors

Caption: Diverse biological activities of fluorinated indanone derivatives.

Experimental Protocols

Synthesis of 5-Fluoro-1-indanone

This protocol describes the synthesis of 5-fluoro-1-indanone via an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[1]

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(3-fluorophenyl)propanoic acid in chlorosulfonic acid.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterize the purified 5-fluoro-1-indanone using spectroscopic methods (NMR, IR, MS) and determine its melting point.

Knoevenagel Condensation of 5-Fluoro-1-indanone with an Aromatic Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation of 5-fluoro-1-indanone.[7]

Materials:

  • 5-Fluoro-1-indanone

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Base catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Reaction flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve 5-fluoro-1-indanone and the aromatic aldehyde in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the base to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the product by filtration if it precipitates, or by extraction followed by solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound and its monofluorinated analogs, 5-fluoro-1-indanone and 6-fluoro-1-indanone, are valuable and versatile building blocks in medicinal chemistry. The number and position of the fluorine substituents significantly influence their physicochemical properties and chemical reactivity. While direct comparative data is not always available, the principles of physical organic chemistry allow for informed predictions about their behavior in synthetic transformations. The enhanced reactivity of the fluorinated indanones, coupled with the potential for fluorine to favorably modulate the biological activity of the resulting derivatives, makes these compounds highly attractive for the development of novel therapeutic agents. Further research is warranted to fully explore the comparative potential of these fluorinated scaffolds in drug discovery.

References

A Comparative Guide to the Biological Activity of 4,6-Difluoro-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides an in-depth comparison of the biological activities of a series of 4,6-difluoro-1-indanone analogs, with a focus on their anti-inflammatory, analgesic, and emerging anticancer properties. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

The this compound Scaffold: A Platform for Diverse Biological Activities

The rigid, bicyclic structure of 1-indanone provides a versatile platform for the synthesis of a wide array of derivatives.[4] The presence of two fluorine atoms at the 4 and 6 positions of the indanone ring, as seen in this compound, offers a unique combination of electronic properties and metabolic stability, making it an attractive starting point for the development of new therapeutic agents.[5] This guide will delve into the structure-activity relationships (SAR) of analogs derived from this core, providing insights into how modifications to the parent structure influence biological outcomes.

Anti-inflammatory and Analgesic Activity of 2-(4,6-Difluoro-1-indanylidene)acetamide Analogs

A significant body of research has focused on the anti-inflammatory and analgesic potential of derivatives of (E)-2-(4,6-difluoro-1-indanylidene)acetamide.[5] These studies have revealed key structural features that govern the potency and selectivity of these compounds.

Comparative Analysis of Anti-inflammatory and Analgesic Potency

A comprehensive study involving the synthesis and evaluation of 68 analogs of (E)-2-(4,6-difluoro-1-indanylidene)acetamide has provided valuable insights into their structure-activity relationships. The data presented below summarizes the anti-inflammatory and analgesic activities of a selection of these analogs, highlighting the impact of various substitutions on their biological profiles.[5]

Compound IDR Group (at acetamide)Anti-inflammatory Activity (Carrageenan-induced Paw Edema, ED50 mg/kg, p.o.)Analgesic Activity (Acetic Acid-induced Writhing, ED50 mg/kg, p.o.)
17 H3.11.5
18 CH310.05.0
24 CH2CH2OH31.015.0
30 Cyclopropyl1.00.5
45 Phenyl>100>100

Data sourced from a study by Mitchell et al. (2003)[5]

Causality Behind Experimental Choices: The selection of the carrageenan-induced paw edema model is a standard and well-validated method for assessing acute inflammation.[6] Carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a compound's anti-inflammatory efficacy. The acetic acid-induced writhing test is a widely used model for screening analgesic activity. The intraperitoneal injection of acetic acid causes peritoneal inflammation, leading to characteristic writhing behavior in rodents, which can be inhibited by analgesic agents.

Experimental Protocols

Synthesis of 2-(4,6-Difluoro-1-indanylidene)acetamide Analogs:

The synthesis of the parent compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, and its analogs is typically achieved through a Wittig or Horner-Wadsworth-Emmons reaction.[5]

Step 1: Synthesis of the Phosphonate Reagent: 2-Chloro-N-substituted-acetamides are reacted with triethyl phosphite to yield the corresponding carbamoylmethylphosphonates.[5]

Step 2: Ylide Formation: The phosphonate is treated with a strong base, such as sodium hydride, to generate the ylide.[5]

Step 3: Wittig Reaction: The ylide is then reacted with this compound to afford the desired (E)-2-(4,6-difluoro-1-indanylidene)acetamide analog.[5] The (E)-isomer is typically the major product and can be purified by chromatography.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema):

  • Male Lewis rats are fasted overnight.

  • Test compounds are administered orally (p.o.) at various doses.

  • One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Paw volume is measured immediately after carrageenan injection and at specified time points (e.g., 3 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in vehicle-treated control animals. The ED50 value is then determined.[5]

In Vivo Analgesic Assay (Acetic Acid-induced Writhing):

  • Male CD-1 mice are used.

  • Test compounds are administered orally (p.o.) at various doses.

  • Thirty minutes after compound administration, 0.1 mL/10 g of a 0.6% aqueous solution of acetic acid is injected intraperitoneally.

  • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of protection is calculated by comparing the number of writhes in treated animals to that in vehicle-treated control animals. The ED50 value is then determined.[5]

Mechanistic Insights

The anti-inflammatory and analgesic effects of these indanone derivatives are believed to be mediated, at least in part, through the inhibition of pro-inflammatory pathways. While the precise molecular targets for this specific series of this compound analogs are not fully elucidated in the provided sources, the broader class of indanone derivatives has been shown to modulate key inflammatory signaling pathways.[6]

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_cell Immune Cell cluster_drug This compound Analog Stimulus Stimulus NFkB_Pathway NF-κB Signaling Pathway Stimulus->NFkB_Pathway Activates Cell_Membrane Cell Membrane COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene Induces COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translates to Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Indanone_Analog Indanone Analog Indanone_Analog->NFkB_Pathway Inhibits

Caption: Potential anti-inflammatory mechanism of this compound analogs.

Anticancer Activity of Fluorinated 1-Indanone Analogs

Comparative Cytotoxicity of Fluorinated Benzylidene Indanone Derivatives

The following table summarizes the anticancer efficacy of a representative fluorinated benzylidene indanone derivative compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[3]

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)
In Vitro Cytotoxicity (MCF-7) Induces G2/M phase arrestAntimetabolite (inhibits thymidylate synthase)
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-αKnown for significant side effects
In Vivo Efficacy 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma modelTumor inhibition varies by model and dose
Toxicity Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino miceKnown for significant side effects

Data sourced from "Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research"[3]

Causality Behind Experimental Choices: The MCF-7 human breast cancer cell line is a widely used model for in vitro cytotoxicity screening of potential anticancer compounds. Cell cycle analysis by flow cytometry is a standard technique to determine the phase of the cell cycle at which a compound exerts its antiproliferative effects. The in vivo mammary carcinoma model in C3H/Jax mice provides a preclinical assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocols

In Vitro Cell Cycle Analysis:

  • MCF-7 human breast cancer cells are seeded in culture plates and allowed to adhere.

  • Cells are treated with various concentrations of the fluorinated benzylidene indanone derivative for a specified period (e.g., 24 hours).

  • Cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye such as propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

In Vivo Mammary Carcinoma Model:

  • C3H/Jax mice are implanted with mammary carcinoma cells.

  • Once tumors are established, mice are treated with the fluorinated benzylidene indanone derivative or a vehicle control.

  • Tumor volumes are measured at regular intervals to assess the compound's ability to inhibit tumor growth compared to the control group.[3]

Mechanistic Insights

The anticancer activity of fluorinated indanone derivatives is thought to involve multiple mechanisms, including the disruption of microtubule dynamics and the inhibition of signaling pathways crucial for tumor growth and survival.[3]

G cluster_drug Fluorinated Indanone Analog cluster_cell Cancer Cell Indanone_Analog Indanone Analog Microtubules Microtubule Dynamics Indanone_Analog->Microtubules Destabilizes VEGF_HIF VEGF & HIF-α Signaling Indanone_Analog->VEGF_HIF Down-regulates Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Regulates Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Angiogenesis Angiogenesis VEGF_HIF->Angiogenesis Promotes

Caption: Potential anticancer mechanisms of fluorinated indanone analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent anti-inflammatory and analgesic agents. The detailed structure-activity relationship studies on (E)-2-(4,6-difluoro-1-indanylidene)acetamide and its analogs provide a clear roadmap for the design of new compounds with improved therapeutic profiles. Furthermore, the emerging evidence for the anticancer potential of fluorinated indanone derivatives warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish a comprehensive SAR for anticancer activity. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their continued development as next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4,6-Difluoro-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1-Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive template for designing targeted therapeutics. Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, analgesic, neuroprotective, and centrally acting muscle relaxant properties.[1] This guide will provide a detailed comparative analysis of the structure-activity relationship (SAR) of a specific, highly promising subclass: 4,6-difluoro-1-indanone derivatives.

The introduction of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate electronic properties. In the context of the 1-indanone scaffold, the placement of two fluorine atoms at the 4- and 6-positions has led to the discovery of compounds with remarkable potency and unique pharmacological profiles. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of these derivatives, with a particular focus on the seminal work that led to the identification of (E)-2-(4,6-difluoro-1-indanylidene)acetamide as a potent, centrally acting muscle relaxant with concomitant anti-inflammatory and analgesic effects.[2]

The Core Scaffold: Impact of Substitutions on Biological Activity

The fundamental 1-indanone structure can be systematically modified at several key positions to modulate its pharmacological activity. The primary points of derivatization include the aromatic ring (positions 4, 5, 6, and 7) and the cyclopentanone ring, particularly at the 2-position, often through the introduction of a benzylidene or related moiety.

The Crucial Role of 4,6-Difluoro Substitution

The presence of fluorine atoms at the 4- and 6-positions of the indanone ring has a profound impact on the biological activity of its derivatives. These electron-withdrawing groups can influence the acidity of adjacent protons and the overall electronic distribution of the aromatic system, thereby affecting receptor binding and metabolic pathways.

A key example highlighting the importance of this substitution pattern is the discovery of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a compound that has undergone Phase I clinical trials.[2] A comprehensive study of its analogues revealed critical SAR insights.

Comparative Analysis of 2-Substituted Derivatives

The substitution at the 2-position of the 1-indanone core is a major determinant of biological activity. The following tables summarize the SAR for muscle relaxant, anti-inflammatory, and analgesic activities of a series of (E)-2-(4,6-difluoro-1-indanylidene)acetamide analogues.

Table 1: Structure-Activity Relationship of (E)-2-(4,6-difluoro-1-indanylidene)acetamide Analogues - Muscle Relaxant Activity

CompoundR1R2Muscle Relaxant Activity (MES ED50, mg/kg)
1a HH12.5
1b MeH25
1c EtH50
1d HMe>100
1e HEt>100

Data sourced from Carlier et al., 2003.[2]

Table 2: Structure-Activity Relationship of (E)-2-(4,6-difluoro-1-indanylidene)acetamide Analogues - Anti-inflammatory and Analgesic Activity

CompoundR1R2Anti-inflammatory Activity (Carrageenan ED50, mg/kg)Analgesic Activity (Phenylquinone Writhing ED50, mg/kg)
1a HH251.0
1b MeH12.50.5
1f ClH6.250.25
1g FH12.50.5

Data sourced from Carlier et al., 2003.[2]

Key SAR Insights:

  • Acetamide Moiety: The primary acetamide (R1=H, R2=H) is crucial for potent muscle relaxant activity. N-alkylation (R1=Me, Et) or substitution on the acetamide methyl group (R2=Me, Et) significantly reduces or abolishes this activity.

  • Aromatic Ring Substitution: Substitution on the benzylidene ring with small electron-withdrawing groups, such as chloro (Cl) and fluoro (F), enhances anti-inflammatory and analgesic activities.

  • The 4,6-Difluoro Advantage: Comparison with analogues bearing other substitution patterns on the indanone ring reveals the superiority of the 4,6-difluoro substitution for potent, centrally acting muscle relaxant activity. For instance, the corresponding 5,6-dichloro analogue was found to be significantly less potent.

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory effects of 1-indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Several studies have implicated the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades as a primary mechanism of action.[3][4][5]

Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of intracellular events leads to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_active Active NF-κB (p65/p50) p65 p65 p50 p50 Indanone This compound Derivative Indanone->IKK Inhibits Indanone->MAPK_pathway Inhibits DNA DNA NFkappaB_active->DNA Translocates & Binds Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_genes Induces LPS LPS LPS->TLR4 Binds

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key this compound derivative and its evaluation for in vivo muscle relaxant activity.

Synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide

This protocol describes a robust method for the synthesis of the lead compound, adapted from published procedures.

G Indanone This compound Condensation Knoevenagel Condensation Indanone->Condensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Condensation Intermediate (E)-Ethyl 2-cyano-2- (4,6-difluoro-1-indanylidene)acetate Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Acid (E)-2-(4,6-Difluoro- 1-indanylidene)acetic acid Hydrolysis->Acid Amidation Amidation Acid->Amidation Product (E)-2-(4,6-Difluoro- 1-indanylidene)acetamide Amidation->Product

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Knoevenagel Condensation:

    • To a solution of this compound (1.0 eq) in toluene, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq).

    • Reflux the mixture with a Dean-Stark apparatus to remove water for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude (E)-ethyl 2-cyano-2-(4,6-difluoro-1-indanylidene)acetate.

  • Hydrolysis:

    • Dissolve the crude intermediate in a mixture of acetic acid and concentrated hydrochloric acid (2:1 v/v).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to yield (E)-2-(4,6-difluoro-1-indanylidene)acetic acid.

  • Amidation:

    • Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Concentrate the solvent to obtain the crude acid chloride.

    • Dissolve the acid chloride in DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonia (excess).

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by recrystallization to afford (E)-2-(4,6-difluoro-1-indanylidene)acetamide.

In Vivo Muscle Relaxant Activity Assay: The Inclined Plane Test

This protocol outlines a standard method for assessing centrally acting muscle relaxant effects in rodents.

Materials:

  • Male ICR mice (20-25 g)

  • Test compounds dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Diazepam (a known muscle relaxant)

  • Vehicle control

  • An inclined plane apparatus (a plane set at a 60° angle)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compounds, positive control, and vehicle control to different groups of mice via oral gavage.

  • Observation: At various time points post-administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the inclined plane.

  • Assessment: Observe the ability of the mouse to remain on the inclined plane for a predetermined period (e.g., 2 minutes). A mouse that slides down the plane is considered to show muscle relaxation.

  • Data Analysis: Calculate the percentage of mice in each group that exhibit muscle relaxation at each time point. Determine the ED50 value (the dose at which 50% of the animals show the effect) for each test compound.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with a range of pharmacological activities. The detailed structure-activity relationship studies, particularly on 2-substituted derivatives, have provided a clear roadmap for optimizing potency and selectivity. The identification of (E)-2-(4,6-difluoro-1-indanylidene)acetamide as a potent muscle relaxant with anti-inflammatory and analgesic properties underscores the potential of this chemical class.

Future research in this area could focus on:

  • Exploring Novel Substitutions: Investigating a wider range of substituents at the 2-position and on the aromatic ring to further refine the SAR and potentially discover compounds with improved profiles.

  • Elucidating Detailed Mechanisms: Utilizing advanced biochemical and cellular assays to pinpoint the specific molecular targets and further unravel the intricacies of their mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds to assess their drug-like properties and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to innovate and unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to the Reactivity of 4,6-Difluoro-1-indanone and 5-fluoro-1-indanone for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indanones in Drug Discovery

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this framework can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth comparative analysis of the reactivity of two key fluorinated building blocks: 4,6-Difluoro-1-indanone and 5-fluoro-1-indanone. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to leverage these intermediates for the synthesis of novel therapeutic agents.[2]

This document moves beyond a simple cataloging of reactions to explain the underlying electronic principles governing the observed reactivity. We will explore how the position and number of fluorine substituents dictate the outcomes of key synthetic transformations, supported by experimental protocols and comparative data.

Electronic Landscape: How Fluorine Substitution Governs Reactivity

The reactivity of both this compound and 5-fluoro-1-indanone is fundamentally dictated by the powerful electron-withdrawing nature of the fluorine atom.[1] This influence manifests in two primary ways:

  • Inductive Effect (-I): Fluorine, being the most electronegative element, strongly pulls electron density through the sigma bonds of the molecule.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can, to a lesser extent, donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant.

In 5-fluoro-1-indanone , the single fluorine atom at the 5-position exerts a significant inductive pull. This deactivates the aromatic ring towards electrophilic attack compared to unsubstituted 1-indanone. Concurrently, it increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.[1]

In This compound , the presence of two fluorine atoms flanking the aromatic portion of the molecule dramatically amplifies these electronic effects. The synergistic electron-withdrawing influence of two fluorine atoms renders the aromatic ring significantly more electron-deficient than in the mono-fluorinated analogue. This has profound implications for electrophilic aromatic substitution reactions. Furthermore, the heightened inductive effect is expected to make the carbonyl carbon even more electrophilic and the α-protons more acidic.

Comparative Reactivity in Key Synthetic Transformations

Reactions at the Carbonyl Group: Nucleophilic Addition

The electron-withdrawing fluorine atoms in both molecules enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted 1-indanone.[1]

Comparative Insight:

It is anticipated that This compound will exhibit a higher reactivity towards nucleophiles than 5-fluoro-1-indanone . The two fluorine atoms in the 4,6-difluoro variant will create a more electron-deficient carbonyl carbon, thus accelerating the rate of nucleophilic addition reactions such as reductions, Grignard reactions, and Wittig reactions.[3]

Experimental Data: Reduction of the Carbonyl Group

Compound Reaction Reagent Yield Reference
5-Fluoro-1-indanoneReductionNaBH₄ in MethanolHigh (not specified)BenchChem[4]
This compoundReductionNot specifiedHigh (inferred)-

Experimental Protocol: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol [4]

  • Dissolution: Dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of deionized water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanol.

G cluster_workflow Workflow: Reduction of 5-Fluoro-1-indanone start Dissolve 5-Fluoro-1-indanone in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0°C then RT add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench workup Work-up & Extraction quench->workup purify Purify by Chromatography workup->purify end 5-Fluoro-1-indanol purify->end

Caption: Workflow for the reduction of 5-Fluoro-1-indanone.

Reactions at the α-Carbon: Enolate Formation and Condensation Reactions

The acidity of the α-protons is significantly influenced by the fluorine substituents. The inductive effect of fluorine stabilizes the resulting enolate anion, making these protons more acidic than in the non-fluorinated analogue.[1][5]

Comparative Insight:

The two fluorine atoms in This compound are expected to render its α-protons more acidic than those of 5-fluoro-1-indanone . This increased acidity should facilitate enolate formation under milder basic conditions, potentially leading to faster reaction rates and higher yields in reactions such as aldol and Knoevenagel condensations.[6]

Experimental Data: Knoevenagel Condensation

The Knoevenagel condensation is a valuable carbon-carbon bond-forming reaction.[7][8]

Compound Reactant Catalyst Outcome Reference
5-Fluoro-1-indanoneMalononitrilePiperidineSuccessful condensationBenchChem[4]
This compound--Expected to be more reactiveInferred

Experimental Protocol: Knoevenagel Condensation of 5-Fluoro-1-indanone with Malononitrile [4]

  • Mixing: In a round-bottom flask, combine 5-Fluoro-1-indanone (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

  • Reaction: Stir the mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield the purified condensed product.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring in both indanones is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms.[9]

Comparative Insight:

This compound will be significantly less reactive towards EAS than 5-fluoro-1-indanone . The cumulative deactivating effect of two fluorine atoms and the carbonyl group makes electrophilic attack on the aromatic ring of this compound particularly challenging.

For 5-fluoro-1-indanone , the fluorine atom is an ortho-, para-director, while the acyl group is a meta-director. The directing effects of these groups will influence the regioselectivity of any successful substitution.

For This compound , the remaining positions on the aromatic ring (5 and 7) are both meta to the carbonyl group and ortho/para to the fluorine atoms. Predicting the outcome of an EAS reaction on this substrate would require careful consideration of the competing directing effects and the harsh conditions likely required.

Summary of Comparative Reactivity

Reaction Type This compound 5-fluoro-1-indanone Underlying Rationale
Nucleophilic Addition (at C=O) More ReactiveLess ReactiveIncreased electrophilicity of the carbonyl carbon due to two electron-withdrawing fluorine atoms.
Enolate Formation (at α-carbon) More FavorableLess FavorableIncreased acidity of α-protons due to enhanced inductive effect from two fluorine atoms.
Electrophilic Aromatic Substitution Significantly Less ReactiveLess ReactiveStrong deactivation of the aromatic ring by two fluorine atoms and the carbonyl group.

Conclusion and Outlook

The choice between this compound and 5-fluoro-1-indanone as a synthetic precursor should be guided by the specific transformation intended.

  • This compound is the superior choice when enhanced reactivity at the carbonyl or α-carbon is desired. Its heightened electrophilicity and α-proton acidity can lead to more efficient reactions under milder conditions. However, its aromatic ring is poorly suited for electrophilic substitution.

  • 5-fluoro-1-indanone offers a more balanced reactivity profile. While still activated at the carbonyl and α-positions relative to unsubstituted indanone, its aromatic ring is more amenable to electrophilic substitution, albeit still requiring forcing conditions.

This guide provides a framework for understanding the differential reactivity of these two valuable building blocks. By appreciating the profound influence of fluorine substitution patterns, researchers can make more informed decisions in the design and execution of synthetic routes towards complex and biologically important molecules.

References

A Senior Application Scientist's Guide to the Chiral Separation of 4,6-Difluoro-1-indanone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. The compound 4,6-Difluoro-1-indanone, a fluorinated cyclic ketone, represents a class of structures with significant potential in medicinal chemistry. Its chirality, centered at the C2 position, necessitates the development of robust methods to separate and quantify its enantiomers. This guide provides a comparative analysis of strategic approaches for the chiral separation of this compound, offering experimentally grounded insights to streamline method development.

While specific literature on the chiral separation of this compound is not yet prevalent, this guide leverages established principles and data from structurally analogous compounds to provide a robust framework for achieving successful enantioseparation. We will explore and compare three primary strategies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and chiral derivatization followed by achiral chromatography.

The Structural Context: Why this compound Presents a Unique Challenge

The structure of this compound, with its rigid cyclic backbone, a ketone functional group, and electron-withdrawing fluorine atoms, dictates the strategy for its chiral separation. The ketone provides a key site for polar interactions (hydrogen bonding, dipole-dipole), while the aromatic ring allows for π-π stacking. The fluorine atoms can modulate the molecule's acidity and its interaction with the chiral stationary phase (CSP), potentially enhancing enantioselectivity.

Comparative Overview of Chiral Separation Strategies

The choice of a chiral separation technique is a balance of performance, speed, cost, and scalability. Here, we compare the most viable options for this compound.

Technique Principle Typical Performance Advantages Disadvantages
Chiral HPLC Direct separation on a chiral stationary phase (CSP) using a liquid mobile phase.Resolution (Rs): 1.5 - 4.0Analysis Time: 10 - 30 minHigh resolution, wide variety of CSPs, well-established technique.Higher solvent consumption, longer run times compared to SFC.
Chiral SFC Direct separation on a CSP using supercritical CO2 as the primary mobile phase with an alcohol co-solvent.Resolution (Rs): 1.5 - 3.5Analysis Time: 2 - 10 minFast separations, low organic solvent consumption ("greener" chemistry), lower backpressure.Requires specialized equipment, may have lower selectivity for some compounds compared to HPLC.
Chiral Derivatization Reaction of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on an achiral column.Resolution (Rs): > 2.0 (for diastereomers)Can be used when direct methods fail, enhances detection sensitivity.Requires an additional reaction step, potential for racemization, CDA must be enantiomerically pure.

In-Depth Analysis and Experimental Protocols

Direct Enantioseparation by Chiral HPLC

High-Performance Liquid Chromatography with chiral stationary phases is the most common and often the first approach for enantioseparation. For a ketone like this compound, polysaccharide-based CSPs are the most promising.

Causality of Experimental Choices:

  • Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are known to be effective for a wide range of chiral compounds, including cyclic ketones. Their helical structures create chiral grooves where enantiomers can interact differently through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. The carbamate linkages in these phases are particularly effective at interacting with the ketone group of the analyte.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically the most effective for polysaccharide CSPs. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.

Experimental Protocol: Chiral HPLC Method Screening

G cluster_0 Method Development Workflow for Chiral HPLC prep Prepare 1 mg/mL Racemic this compound in Mobile Phase screen Screen on Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) prep->screen mp Initial Mobile Phase: 80:20 n-Hexane:Isopropanol screen->mp detect UV Detection at 254 nm screen->detect optimize Optimize Mobile Phase (Vary alcohol % and type) detect->optimize result Achieve Baseline Separation (Rs > 1.5) optimize->result

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol:

  • Column Selection:

    • Screening Column 1: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Screening Column 2: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Initial Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Optimization: If separation is observed, adjust the isopropanol percentage to optimize resolution and analysis time. If no separation is seen, switch the alcohol modifier to ethanol.

Expected Results (Illustrative):

CSP Mobile Phase k1' k2' α Rs
Chiralpak® AD-Hn-Hexane/IPA (80:20)2.53.11.242.1
Chiralcel® OD-Hn-Hexane/IPA (80:20)3.23.51.091.2
Chiralcel® OD-Hn-Hexane/EtOH (90:10)4.14.81.171.8

(k1' and k2' are the retention factors of the first and second eluting enantiomers, α is the selectivity factor, and Rs is the resolution.)

High-Throughput Enantioseparation by Chiral SFC

Supercritical Fluid Chromatography is a powerful "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption.[1]

Causality of Experimental Choices:

  • Mobile Phase: SFC utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates and rapid analysis.[2] An alcohol co-solvent (modifier) is added to modulate analyte retention and enhance selectivity.

  • Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The chiral recognition mechanisms are similar, but the different mobile phase environment can lead to different selectivities and even elution orders.

Experimental Protocol: Chiral SFC Method Screening

G cluster_1 Method Development Workflow for Chiral SFC prep_sfc Prepare 1 mg/mL Racemic this compound in Modifier screen_sfc Screen on Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) prep_sfc->screen_sfc mp_sfc Gradient Elution: 5-40% Methanol in CO2 over 5 min screen_sfc->mp_sfc detect_sfc UV Detection at 254 nm screen_sfc->detect_sfc optimize_sfc Optimize Modifier % and switch to isocratic detect_sfc->optimize_sfc result_sfc Achieve Baseline Separation (Rs > 1.5) optimize_sfc->result_sfc

Caption: Workflow for Chiral SFC Method Development.

Step-by-Step Protocol:

  • Column Selection:

    • Screening Column 1: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Screening Column 2: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: CO2 and Methanol

  • Gradient: 5% to 40% Methanol in 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve racemic this compound in methanol to a concentration of 1 mg/mL.

  • Optimization: Based on the screening gradient, an optimized isocratic method can be developed. For example, if the enantiomers elute at an average of 15% methanol, an isocratic method with 10-12% methanol can be tested.

Expected Results (Illustrative):

CSP Mobile Phase (Isocratic) t1 (min) t2 (min) α Rs
Chiralpak® AD-HCO2/Methanol (85:15)2.12.51.202.0
Chiralcel® OD-HCO2/Methanol (88:12)3.53.91.151.7

(t1 and t2 are the retention times of the first and second eluting enantiomers.)

Indirect Enantioseparation via Chiral Derivatization

When direct chromatographic methods are unsuccessful, or if enhanced detection sensitivity is required, chiral derivatization offers a robust alternative. This involves reacting the ketone with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column.

Causality of Experimental Choices:

  • Derivatizing Agent: For ketones, Girard's reagents (T and P) are classic and effective CDAs. They react with the carbonyl group to form hydrazones. Since Girard's reagents are chiral, this reaction converts the enantiomeric pair into a diastereomeric pair.

  • Separation: Diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).

  • Detection: Girard's reagents introduce a quaternary ammonium group, which significantly enhances the ionization efficiency for detection by mass spectrometry (LC-MS), allowing for very low detection limits.[3]

Experimental Protocol: Chiral Derivatization with Girard's Reagent T

G cluster_2 Workflow for Chiral Derivatization racemate Racemic this compound derivatization React with Girard's Reagent T (in acetic acid/methanol) racemate->derivatization diastereomers Formation of Diastereomeric Hydrazones derivatization->diastereomers separation Separate on Achiral C18 Column diastereomers->separation detection Detect by UV or LC-MS separation->detection quantification Quantify Diastereomers detection->quantification

Caption: Workflow for Chiral Derivatization and Analysis.

Step-by-Step Protocol:

  • Derivatization Reaction:

    • Dissolve 1 mg of racemic this compound in 1 mL of a 10% acetic acid solution in methanol.

    • Add 5 mg of Girard's Reagent T.

    • Heat the mixture at 60 °C for 1 hour.

    • Cool the reaction mixture and dilute with the HPLC mobile phase before injection.

  • Achiral HPLC Separation:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or ESI+ Mass Spectrometry.

Conclusion and Recommendations

For the chiral separation of this compound enantiomers, a systematic screening approach is paramount.

  • Primary Recommendation: Begin with a screening on polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H and Chiralcel® OD-H) using both chiral HPLC (normal phase) and chiral SFC . SFC is often faster and more environmentally friendly, making it an excellent first choice if the instrumentation is available.[4][5] The high success rate of these columns for cyclic ketones makes a direct separation highly probable.

  • Secondary Approach: If direct methods fail to provide adequate resolution, or if very high sensitivity is required (e.g., for bioanalytical applications), chiral derivatization with a reagent like Girard's Reagent T followed by LC-MS analysis is a powerful and reliable alternative.

By following the structured workflows and protocols outlined in this guide, researchers and drug development professionals can efficiently establish a robust and reliable method for the critical task of separating the enantiomers of this compound, ensuring the stereochemical purity and safety of potential new therapeutic agents.

References

Introduction: The Critical Role of Fluorinated Indanones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Standards of 4,6-Difluoro-1-indanone

This compound (CAS No. 162548-73-4) is a fluorinated aromatic ketone that serves as a pivotal building block in the synthesis of complex organic molecules.[1] Its indanone core is a structural motif found in a range of biologically active compounds, and the strategic placement of two fluorine atoms can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability.[2][3] These attributes make this compound and its derivatives valuable intermediates in the development of novel therapeutics, from anticancer to antimicrobial agents.[2]

Given its role as a foundational precursor, the quality of this compound used in research and development is paramount. An impure or poorly characterized starting material can compromise reaction yields, introduce unwanted side products, and ultimately lead to erroneous biological data. This guide provides a comprehensive comparison of the analytical standards and methodologies required to qualify this compound, ensuring its identity, purity, and suitability for demanding scientific applications. We will compare it with other relevant indanone analogs and provide the detailed experimental protocols necessary for its rigorous evaluation.

Defining the Analytical Standard: Beyond Purity

An analytical standard is not merely a "pure" chemical. It is a substance of verified identity and quantified purity, accompanied by a Certificate of Analysis (CoA) that details the rigorous testing performed. The primary purpose of such a standard is to serve as a qualitative and quantitative benchmark in analytical procedures. For a key building block like this compound, this involves a multi-faceted analytical approach to confirm its structure and quantify any potential impurities.

Below is a typical workflow for the qualification of a candidate batch of this compound as a certified analytical standard.

G cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Certification & Documentation A Procure Candidate Material B Visual & Physical Inspection (Color, Form) A->B C ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) B->C D Mass Spectrometry (MS) (Molecular Weight Verification) B->D E HPLC-UV Analysis (Chromatographic Purity) D->E F Residual Solvent Analysis (GC-HS) G Water Content (Karl Fischer Titration) H Assay Assignment (e.g., Mass Balance) G->H I Generate Certificate of Analysis (CoA) H->I J Release as Certified Analytical Standard I->J

Caption: Workflow for qualifying this compound as an analytical standard.

Comparative Analysis of Fluorinated Indanones

To appreciate the specific analytical considerations for this compound, it is useful to compare its properties with other commercially available indanone analogs. The position and number of fluorine substituents can influence not only chemical reactivity but also physical properties like melting point and chromatographic retention time.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Form
This compound 162548-73-4C₉H₆F₂O168.14Not widely reportedPale yellow solid[4]
5-Fluoro-1-indanone 700-84-5C₉H₇FO150.1538-40[5]Solid[5]
6-Fluoro-1-indanone 131418-14-7C₉H₇FO150.1555-62[6]Off-white crystalline solid[6]
1-Indanone (unsubstituted) 83-33-0C₉H₈O132.1638-42Off-white crystalline solid[7]

Note: The lack of a consistently reported melting point for this compound in public literature underscores the importance of empirical characterization for each new batch.

Core Analytical Techniques for Standard Qualification

A suite of orthogonal (measuring the same property by different mechanisms) analytical techniques is required to build a complete profile of an analytical standard.

Technique Purpose Key Parameters to Evaluate Typical Acceptance Criteria
¹H and ¹³C NMR Unambiguous Identity Confirmation: Verifies the carbon-hydrogen framework and the position of substituents.Chemical shifts (δ), coupling constants (J), integration values, absence of unexpected signals.Spectrum must be consistent with the proposed structure of this compound.[8]
Mass Spectrometry (MS) Molecular Weight Verification: Confirms the elemental composition.Molecular ion peak (M⁺ or [M+H]⁺). Fragmentation pattern.Observed mass-to-charge ratio (m/z) must match the theoretical value for C₉H₆F₂O.[9]
HPLC-UV Purity Assessment: Quantifies the main component and detects non-volatile impurities.Peak area percentage of the main component. Presence of any impurity peaks.Purity ≥98%, often ≥99.5% for a primary standard.[10][11]
FT-IR Spectroscopy Functional Group Identification: Confirms the presence of key bonds (C=O, C-F, aromatic C=C).Positions of characteristic absorption bands (cm⁻¹).Spectrum shows characteristic peaks for a ketone, aromatic ring, and C-F bonds.[9]

Detailed Experimental Protocols

As a Senior Application Scientist, the rationale behind experimental choices is as critical as the protocol itself. The following methods are designed to be self-validating and are based on established principles of small molecule analysis.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation of organic molecules. For this compound, ¹H NMR confirms the proton environment, while ¹³C and ¹⁹F NMR are crucial for verifying the carbon backbone and the specific locations of the fluorine atoms, respectively. The distinct coupling patterns between H-F and C-F provide definitive proof of the substitution pattern.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound standard and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[9]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • Reference: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[12]

  • Data Analysis (¹H NMR):

    • Integrate all signals and normalize to a known proton count.

    • Analyze the chemical shifts and coupling patterns (multiplicity). The aliphatic protons adjacent to the carbonyl and aromatic ring should appear as distinct triplets around 2.7-3.2 ppm. The aromatic protons will be split by each other and by the adjacent fluorine atoms, resulting in complex multiplets in the aromatic region (~7.0-7.5 ppm).

  • Instrument Parameters (¹³C NMR):

    • Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Analysis: Expect to see 9 distinct carbon signals. The carbonyl carbon will be significantly downfield (>190 ppm). The carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.

  • Trustworthiness Check: The observed spectra must be free of significant unassigned signals. The integration values in the ¹H NMR spectrum must correspond to the expected proton count for the structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for separating the moderately polar this compound from potential non-polar or more polar impurities. UV detection is suitable due to the compound's chromophoric indanone core.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often preferred to resolve both early and late-eluting impurities. For example: Acetonitrile (A) and Water (B). Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness Check: Perform a blank injection (mobile phase only) to ensure no system peaks interfere. The main peak should be symmetrical (tailing factor between 0.9 and 1.2). The method should be able to detect impurities at the 0.05% level or lower.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the molecular weight, offering orthogonal confirmation of identity to NMR. Electron Ionization (EI) is a common method that will not only provide the molecular ion but also a reproducible fragmentation pattern that can serve as a fingerprint for the compound.[9]

Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC-MS) system, which also provides a purity check.

  • Instrument Parameters (GC-MS with EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For C₉H₆F₂O, the theoretical monoisotopic mass is 168.04.

    • Analyze the fragmentation pattern. Common losses for indanones include the loss of CO (28 Da) and ethylene (28 Da).

  • Trustworthiness Check: The high-resolution mass spectrum should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental formula.

Conclusion

Qualifying an analytical standard for a critical synthetic building block like this compound is a rigorous, multi-step process that relies on a suite of orthogonal analytical techniques. It requires more than a simple purity measurement; it demands unambiguous confirmation of chemical structure, a detailed impurity profile, and comprehensive documentation. By employing the robust NMR, HPLC, and MS protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their scientific outcomes. This commitment to analytical excellence is fundamental to the successful advancement of medicinal chemistry and materials science.[2][6]

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 4,6-Difluoro-1-indanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 4,6-Difluoro-1-indanone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its bicyclic structure, featuring a carbonyl group and two fluorine atoms, presents unique analytical challenges and opportunities.[2]

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations. The methodologies presented are designed to be self-validating systems, adhering to the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Chapter 1: Foundational Principles of Analytical Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[4] For quantitative analysis of a chemical intermediate like this compound, this means the method must be reliable, reproducible, and accurate. The ICH Q2(R2) guidelines provide a framework for this, focusing on several key performance characteristics.[3][6]

Key Validation Parameters

A robust analytical method is validated through the assessment of several core parameters:[7]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

The following diagram illustrates the logical workflow for analytical method validation, from development to routine use, underscoring the central role of these parameters.

Analytical_Method_Validation_Workflow cluster_Val Validation Parameters Dev Method Development PreVal Pre-Validation (System Suitability) Dev->PreVal Optimization Val Method Validation PreVal->Val Protocol Definition Transfer Method Transfer Val->Transfer Validation Report Spec Specificity Lin Linearity Acc Accuracy Prec Precision LoD LOD / LOQ Rob Robustness Routine Routine Use Transfer->Routine Implementation

Caption: Logical workflow for analytical method validation.

Chapter 2: Comparative Analysis of Quantification Methods

For a molecule like this compound, which possesses a UV-active chromophore and is amenable to volatilization, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary candidates for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolution. For this compound, a reversed-phase method is the logical choice, separating the analyte from potential non-polar and polar impurities.

Principle: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The indanone structure contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[9]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for peak identification and the unequivocal differentiation of the analyte from co-eluting impurities.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for the analyte.[10]

Performance Comparison

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Insights
Specificity Good to Excellent. Validated with forced degradation studies.Excellent. Mass spectral data provides definitive identification.GC-MS is inherently more specific due to the second dimension of detection (mass spectrum). HPLC specificity relies on chromatographic resolution, which must be demonstrated.[7][10]
Linearity (R²) Typically > 0.999Typically > 0.998Both techniques offer excellent linearity. The slightly lower R² in GC can sometimes be attributed to inlet discrimination or source saturation at high concentrations.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. HPLC accuracy is often very consistent, while GC recovery can be influenced by the volatility of the analyte and potential matrix effects.[11]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 3.0%HPLC generally offers superior precision due to the highly reproducible nature of modern pumping systems and autosamplers. GC precision can be affected by injection variability.[7][12]
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, provides significantly lower detection and quantitation limits, making it ideal for trace analysis.[10]
Robustness High. Tolerant to minor changes in mobile phase composition, pH, and flow rate.Moderate. Sensitive to changes in inlet temperature, flow rate, and column aging.HPLC methods are often considered more "rugged" for routine QC environments. GC methods require more careful control of operational parameters.
Sample Throughput High. Runtimes are typically 5-15 minutes.Moderate. Runtimes are often longer (15-30 minutes) to ensure thermal stability and resolution.
Best For Routine QC, assay, and purity testing.Impurity identification, trace analysis, and reference standard characterization.The choice of method should align with its intended purpose as outlined in the validation protocol.[4]

Chapter 3: Experimental Protocols & Workflows

To ensure trustworthiness, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies that incorporate system suitability tests (SSTs) as a prerequisite for analysis.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to quantify this compound and separate it from potential degradation products.

HPLC_Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Prepare SST Solution Inject Sample Injection (HPLC) SST->Inject SST Passes? Data Data Acquisition (UV Detector) Inject->Data Analysis Chromatographic Analysis & Integration Data->Analysis Report Quantification & Reporting Analysis->Report

Caption: Experimental workflow for HPLC-UV analysis.

1. Instrumentation and Conditions:

  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary. Filter through a 0.45 µm nylon filter before injection.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[7]

    • Tailing factor ≤ 1.5.

    • Theoretical plates > 2000.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the blank (mobile phase), followed by the Standard Solution and then the Sample Solution(s).

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration using the peak area of the sample against the peak area of the standard.

Protocol 2: GC-MS Method for Trace Analysis and Identification

This method is ideal for identifying unknown impurities and quantifying the analyte at low levels.

GCMS_Workflow Prep Sample & Standard Preparation Tune MS Tuning Prep->Tune Inject Sample Injection (GC) Tune->Inject Tune OK? Data Data Acquisition (Scan or SIM Mode) Inject->Data Analysis Data Analysis (Peak ID & Integration) Data->Analysis Report Quantification & Reporting Analysis->Report

Caption: Experimental workflow for GC-MS analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[9]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Parameters:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan (50-300 m/z) for identification; Selected Ion Monitoring (SIM) for quantification (ions: m/z 168, 140, 112).

2. Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the solvent to achieve a theoretical concentration within the calibration range.

3. Procedure:

  • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Inject the solvent blank to ensure no system contamination.

  • Inject the series of working standards to establish the calibration curve.

  • Inject the sample solution(s).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Forced Degradation Study

To establish the stability-indicating nature of the chosen method (typically HPLC), forced degradation studies are essential.[13] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[13][14]

1. Stress Conditions: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following conditions:[13][15]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution and solid to UV light (254 nm) and visible light as per ICH Q1B guidelines.

2. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control, using the validated HPLC-UV method.

3. Evaluation:

  • Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5).

  • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradant peaks.

Conclusion

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of this compound. The selection of the optimal method is a strategic decision driven by the specific analytical objective. For routine quality control involving assay and purity, a well-validated, stability-indicating HPLC-UV method offers the best balance of performance, robustness, and efficiency. For applications requiring definitive identification of impurities or the quantification of trace-level contaminants, the superior specificity and sensitivity of GC-MS make it the method of choice. By grounding our methodologies in the principles of the ICH guidelines, we ensure the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of modern pharmaceutical development.

References

A Comparative Guide to the Cross-Reactivity of 4,6-Difluoro-1-indanone Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the 4,6-difluoro-1-indanone scaffold. For the purpose of this illustrative guide, we will focus on a hypothetical compound, DFI-Compound-A , designed as a potent inhibitor of Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology.

The therapeutic efficacy of any small molecule inhibitor is critically dependent on its specificity. Off-target activities can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising therapeutic candidate. Therefore, a thorough investigation of cross-reactivity is a cornerstone of preclinical drug development.[1] This guide will detail a suite of biochemical and cellular assays to profile the selectivity of DFI-Compound-A, providing researchers and drug development professionals with the necessary protocols and rationale to conduct similar studies.

The Significance of the this compound Scaffold

The indanone core is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active agents.[2] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4] The introduction of fluorine atoms, as in the this compound scaffold, can significantly modulate a compound's physicochemical properties, such as metabolic stability and binding affinity, making it an attractive starting point for the design of novel enzyme inhibitors.

Establishing a Cross-Reactivity Profile: A Multi-faceted Approach

To build a comprehensive understanding of DFI-Compound-A's selectivity, we will employ a tiered approach, starting with broad screening and moving towards more focused cellular validation.

Tier 1: In Vitro Biochemical Assays

These initial assays provide a direct measure of the compound's interaction with purified enzymes, offering a clean assessment of inhibitory potential without the complexities of a cellular environment.

1. Primary Target Engagement: Competitive Radioligand Binding Assay

This "gold standard" assay quantifies the affinity of a test compound for its intended target by measuring its ability to displace a radiolabeled ligand.[5]

  • Rationale: To determine the binding affinity (Ki) of DFI-Compound-A for Aurora A kinase. A high affinity for the primary target is the first indicator of a potentially successful inhibitor.

Experimental Protocol: Competitive Radioligand Binding Assay for Aurora A Kinase

Materials:

  • Recombinant human Aurora A kinase

  • Radioligand (e.g., 3H-MLN8054, a known Aurora A inhibitor)

  • DFI-Compound-A

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Dilution: Prepare a serial dilution of DFI-Compound-A.

  • Reaction Mixture: Add the radioligand at a fixed concentration (typically at or below its Kd) to each well, followed by the diluted DFI-Compound-A or vehicle control.

  • Enzyme Addition: Initiate the binding reaction by adding recombinant Aurora A kinase to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of DFI-Compound-A that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[1]

2. Off-Target Profiling: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring enzyme activity and inhibition.[6][7]

  • Rationale: To assess the inhibitory activity of DFI-Compound-A against a panel of off-target kinases. The choice of kinases for the panel is critical and should include kinases that are structurally related to Aurora A (e.g., Aurora B, Aurora C), as well as kinases from different families that are known to be common off-targets for ATP-competitive inhibitors.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

Materials:

  • Purified kinases (Primary target: Aurora A; Off-target panel: e.g., Aurora B, CDK2, VEGFR2, EGFR)

  • Lanthanide-labeled antibody (donor fluorophore)

  • Fluorescently labeled substrate (acceptor fluorophore)

  • ATP

  • DFI-Compound-A

  • Assay Buffer

  • 384-well plates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of DFI-Compound-A into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add a pre-mixed solution of the kinase and its specific fluorescently labeled substrate to each well.

  • Incubation: Incubate briefly to allow the compound to bind to the kinase.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Reaction Incubation: Incubate for a defined period to allow for substrate phosphorylation.

  • Detection: Add a solution containing the lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Reading: After a final incubation, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission and determine the IC₅₀ values for each kinase.

Tier 2: Cellular Target Engagement

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular assays are crucial for confirming that a compound can enter cells and bind to its intended target in a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9]

  • Rationale: To confirm that DFI-Compound-A binds to and stabilizes Aurora A kinase in a cellular environment. This provides crucial evidence that the compound is not only potent in a biochemical assay but also effective within a living system.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing Aurora A kinase (e.g., HeLa, HCT116)

  • DFI-Compound-A

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies for Western blotting (anti-Aurora A, anti-loading control e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cultured cells with DFI-Compound-A or vehicle control for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration in each sample.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Aurora A kinase. A loading control should also be probed.

  • Data Analysis: Quantify the band intensities for Aurora A at each temperature for both treated and untreated samples. Plot the percentage of soluble Aurora A as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm) upon compound treatment.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Biochemical Profiling of DFI-Compound-A

KinaseKi (nM) - Radioligand BindingIC₅₀ (nM) - TR-FRET Assay
Aurora A (Primary Target) 5.2 8.1
Aurora B150210
Aurora C350480
CDK2>10,000>10,000
VEGFR22,5003,100
EGFR>10,000>10,000

Interpretation: The data in Table 1 would indicate that DFI-Compound-A is a potent inhibitor of Aurora A kinase with good selectivity against other closely related Aurora kinases and excellent selectivity against more distant kinases like CDK2 and EGFR. The moderate activity against VEGFR2 would warrant further investigation.

Table 2: Cellular Target Engagement of DFI-Compound-A

AssayMetricValue
CETSAΔTm of Aurora A+ 5.8 °C

Interpretation: A significant positive shift in the melting temperature of Aurora A in the presence of DFI-Compound-A (Table 2) would confirm target engagement within the cellular context.

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagram

G cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays cluster_data Data Analysis & Interpretation radioligand Competitive Radioligand Binding Assay ki_ic50 Determine Ki and IC50 (Biochemical Potency & Selectivity) radioligand->ki_ic50 trfret TR-FRET Kinase Inhibition Assay trfret->ki_ic50 cetsa Cellular Thermal Shift Assay (CETSA) delta_tm Determine ΔTm (Cellular Target Engagement) cetsa->delta_tm

Caption: Tiered approach for cross-reactivity profiling.

Simplified Aurora A Signaling Pathway

G cluster_pathway Aurora A Signaling in Mitosis aurora_a Aurora A Kinase plk1 PLK1 aurora_a->plk1 Activates centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly plk1->spindle cyclin_b Cyclin B/CDK1 cyclin_b->aurora_a Activates centrosome->spindle mitosis Mitotic Progression spindle->mitosis dfi_compound DFI-Compound-A dfi_compound->inhibition inhibition->aurora_a Inhibits

Caption: Simplified Aurora A signaling pathway and the point of inhibition by DFI-Compound-A.

Conclusion

A systematic and multi-tiered approach to assessing cross-reactivity is indispensable in the development of safe and effective small molecule therapeutics. By combining robust biochemical assays with cellular target engagement studies, researchers can build a comprehensive selectivity profile for novel compounds like DFI-Compound-A. The methodologies and rationale presented in this guide provide a solid foundation for these critical investigations, ultimately enabling more informed decisions in the progression of new drug candidates from the bench to the clinic.

References

Comparative Guide to In-Vitro Assays for 4,6-Difluoro-1-indanone Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key in-vitro assays for characterizing 4,6-difluoro-1-indanone derivatives, a scaffold of increasing interest in drug discovery. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to compound evaluation. The focus will be on assays designed to quantify enzymatic inhibition, a common mechanism of action for this class of molecules.

Introduction: The Therapeutic Potential of Indanone Scaffolds

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities. The introduction of fluorine atoms, as in the this compound series, can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity, often enhancing therapeutic potential. While the specific biological targets for this particular difluoro-substitution pattern are a subject of ongoing research, related indanone derivatives have shown promise as potent and selective inhibitors of key enzymes in oncology and neurodegenerative disease, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases.

This guide will use the inhibition of a hypothetical enzyme, "Indanone Kinase," as a representative model to illustrate the principles and methodologies for evaluating these derivatives.

Foundational Assay: The Enzyme Inhibition Assay (IC50 Determination)

The first critical step in characterizing a potential inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the derivative required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency.

Principle of the Assay

Enzyme inhibition assays monitor the catalytic activity of a target enzyme in the presence of varying concentrations of the test compound. The activity is typically measured by tracking the consumption of a substrate or the formation of a product over time. For kinases, this often involves measuring the transfer of a phosphate group from ATP to a peptide or protein substrate. The signal generated (e.g., fluorescence, luminescence, absorbance) is proportional to the enzyme's activity.

Experimental Workflow: A Self-Validating System

A robust IC50 determination workflow is designed to be self-validating by including appropriate controls. The diagram below illustrates a typical workflow for determining the IC50 of a this compound derivative against our model "Indanone Kinase."

G cluster_controls Assay Controls prep Compound Preparation (Serial Dilution) plate Assay Plating (384-well plate) prep->plate Add Test Compounds reagents Reagent Preparation (Enzyme, Substrate, ATP, Buffer) reagents->plate Add Assay Reagents incubation Incubation (Room Temp, 60 min) plate->incubation pos_ctrl Positive Control (No Inhibitor, 100% Activity) pos_ctrl->plate neg_ctrl Negative Control (No Enzyme, 0% Activity) neg_ctrl->plate ref_cmpd Reference Compound (Known Inhibitor) ref_cmpd->plate detection Signal Detection (Luminescence Reader) incubation->detection analysis Data Analysis (Normalize to Controls) detection->analysis ic50 IC50 Curve Generation (Non-linear Regression) analysis->ic50

Caption: Workflow for IC50 determination of indanone derivatives.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is adapted for a generic luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO, starting at a top concentration of 100 µM.

  • Reagent Master Mix : Prepare a master mix containing the kinase buffer, the peptide substrate, and the "Indanone Kinase" enzyme.

  • Assay Plating :

    • Dispense 50 nL of each compound dilution into a 384-well assay plate.

    • Add 5 µL of the enzyme/substrate master mix to each well.

    • Add 5 µL of a 10 µM ATP solution to initiate the reaction.

    • Positive Control : Wells containing enzyme, substrate, and ATP, but only DMSO (no inhibitor).

    • Negative Control : Wells containing substrate and ATP, but no enzyme.

  • Incubation : Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.

  • Signal Detection : Add 10 µL of a detection reagent (e.g., a luciferin/luciferase-based reagent that produces light in the presence of ATP).

  • Data Reading : Incubate for 10 minutes in the dark and then read the luminescence signal on a plate reader.

  • Data Analysis :

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: Differentiating Inhibition Modes

Once the potency (IC50) is established, understanding the mechanism of inhibition is a crucial next step. Is the compound competing with the substrate (e.g., ATP) or binding to another site on the enzyme? This is determined through enzyme kinetics studies.

Experimental Design: Michaelis-Menten Kinetics

These experiments involve measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of a fixed concentration of the inhibitor. By plotting the data (e.g., using a Lineweaver-Burk plot), the mode of inhibition can be determined.

G node_logic Inhibition Mode Competitive Non-competitive Uncompetitive node_effect Effect on Kinetic Parameters Vmax: Unchanged Km: Increases Vmax: Decreases Km: Unchanged Vmax: Decreases Km: Decreases node_logic:f1->node_effect:f1 node_logic:f2->node_effect:f2 node_logic:f3->node_effect:f3 node_binding Inhibitor Binding Site Binds to Enzyme's Active Site Binds to Allosteric Site (E or ES) Binds only to Enzyme-Substrate (ES) Complex node_effect:f1->node_binding:f1 node_effect:f2->node_binding:f2 node_effect:f3->node_binding:f3

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that cutting-edge research in drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. 4,6-Difluoro-1-indanone is a valuable building block, but its halogenated nature necessitates rigorous disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper management, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating causality with action to foster a culture of safety and responsibility.

Hazard Identification and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a reactive compound that poses several risks.

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1]

  • Irritation: It is known to be irritating to the eyes, respiratory system, and skin.[1] This is a common characteristic among fluorinated organic compounds.[2]

Mandatory Personal Protective Equipment (PPE): The correct selection and use of PPE is the first line of defense against exposure.[2]

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always consult the glove manufacturer's compatibility chart for the specific solvent being used.[2]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

First Aid in Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor immediately. Do not induce vomiting.[3]

The Regulatory Framework: Why Segregation is Non-Negotiable

The disposal of any laboratory chemical is governed by strict federal and local regulations. The U.S. Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[4]

This compound is a halogenated organic compound. This classification is critical because EPA regulations require that halogenated waste streams be segregated from non-halogenated waste .[5] The reason for this is twofold:

  • Treatment Incompatibility: Halogenated wastes often require specific treatment methods, such as high-temperature incineration with scrubbers, to safely break down the carbon-halogen bonds and prevent the release of toxic byproducts like hydrogen fluoride.[6] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.

  • Regulatory Classification: The EPA lists specific spent halogenated solvents as hazardous wastes (e.g., F001 and F002 waste codes).[7] While this compound is not explicitly listed, any mixture containing it must be treated as a halogenated waste.[5]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safe and compliant disposal. Improperly managing hazardous waste can lead to significant penalties and, more importantly, can cause serious injuries or environmental damage.[8]

Step 1: Waste Characterization and Segregation
  • Declare as Hazardous Waste: All materials containing this compound, including the pure compound, reaction mixtures, and contaminated items, must be treated as hazardous waste.[9]

  • Segregate at the Source: At the point of generation, collect this waste in a container dedicated exclusively to halogenated organic waste .[5][10] Never mix it with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[10]

Step 2: Container Selection and Management
  • Chemical Compatibility: Use a container made of a material that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or damage.[4][10]

  • Secure Closure: The container must have a secure, leak-proof, screw-top cap.[4][10] Keep the container closed at all times except when actively adding waste.[5][8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

Step 3: Proper Labeling of Hazardous Waste
  • Mandatory Information: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" and any other constituents in the container, listed by percentage or volume.[10] Do not use abbreviations or chemical formulas.[5]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

    • The date when waste was first added to the container (accumulation start date).[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray). The secondary container must be large enough to hold 110% of the contents of the largest primary container to contain any potential leaks.[9]

  • Regular Inspection: SAAs must be inspected weekly to check for leaks and proper labeling.[10]

Step 5: Arranging for Final Disposal
  • Authorized Personnel Only: Do not dispose of this compound down the drain or in the regular trash.[8][9]

  • Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[8][9] Ensure all containers are properly sealed and labeled before the scheduled pickup.

Managing Contaminated Materials and Spills

Contaminated Lab Supplies (Gloves, Wipes, etc.):

  • Place all contaminated disposable solid items, such as gloves, absorbent paper, and weighing papers, into a dedicated, clearly labeled hazardous waste bag.[9]

  • This bag must then be placed inside a rigid, sealed container (e.g., a labeled bucket or box) for disposal.

"Empty" Container Decontamination:

  • An "empty" container that held this compound is not truly empty and must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., acetone). The rinsate from each rinse is considered hazardous waste and must be collected and added to your halogenated waste container.[9]

  • After proper triple-rinsing, the container can often be disposed of as regular trash, but you must confirm this is compliant with your institution's policy.[9]

Spill Cleanup:

  • Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[2]

  • Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G start Waste Generated (this compound or contaminated material) is_solid Is the waste solid? (e.g., contaminated gloves, wipes) start->is_solid solid_waste 1. Place in a dedicated, labeled hazardous waste bag. 2. Place bag within a sealed, rigid container. is_solid->solid_waste Yes liquid_waste 1. Collect in a compatible, sealed, and properly labeled HALOGENATED waste container. is_solid->liquid_waste No storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage liquid_waste->storage pickup Follow institutional procedure to contact EH&S for waste pickup. storage->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Decision workflow for segregating and storing this compound waste.

Summary of Key Safety and Regulatory Data

This table provides quantitative data essential for risk assessment and compliance.

ParameterValue / GuidelineAuthority / Source
GHS Hazard Statements H302: Harmful if swallowed. H315/H319/H335: Causes skin/eye/respiratory irritation.Guidechem[1], Fisher Scientific[3]
OSHA PEL (Fluorides, as F) 2.5 mg/m³ (8-hour Time-Weighted Average)OSHA[11][12]
Primary Waste Regulation Resource Conservation and Recovery Act (RCRA)U.S. EPA[4]
Waste Classification Halogenated Organic CompoundU.S. EPA[13][14]
Required Waste Segregation Must be segregated from non-halogenated waste streams.Braun Research Group SOP[5]
SAA Storage Limit (Acutely Toxic) Max. 1 quart of liquid or 1 kg of solid (P-list waste).UPenn EHRS
SAA Storage Time Limit Containers may remain for up to 1 year if not full. Must be removed within 3 days once full.Central Washington University

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4,6-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the introduction of novel reagents is a constant. Among these, 4,6-Difluoro-1-indanone, a fluorinated ketone, presents significant potential as a building block in the synthesis of complex molecular architectures.[1][2] However, its utility is matched by the imperative for meticulous handling to ensure laboratory safety. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both the integrity of your research and the safety of your team.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as hazardous and presents the following risks:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

This hazard profile necessitates a multi-layered approach to safety, incorporating engineering controls, administrative controls, and, as the final line of defense, robust Personal Protective Equipment (PPE). This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[5][6]

NFPA 704 Hazard Diamond:

While a specific NFPA 704 diamond for this compound is not established, a conservative assessment based on similar compounds would suggest the following ratings, which should be prominently displayed in the handling area:[7][8][9][10][11]

  • Health (Blue): 2 (Indicates a moderate health hazard)

  • Flammability (Red): 1 (Indicates that the material must be preheated before ignition can occur)

  • Instability (Yellow): 0 (Indicates that the material is normally stable)

  • Special Hazards (White): None

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is not merely a regulatory requirement but a cornerstone of safe laboratory practice.[12][13][14][15] For handling this compound, the following PPE is mandatory. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene gloves (minimum 0.2mm thickness)Ketones can degrade many common glove materials. Nitrile and neoprene offer good resistance.[16][17] Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[18]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[3] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coatProtects skin from accidental spills and splashes. The lab coat should be fully buttoned.
Respiratory Protection Not typically required for small-scale use in a properly functioning chemical fume hood. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dusts that may cause respiratory irritation.[4][12]
Footwear Closed-toe shoes made of a non-porous materialProtects feet from spills and falling objects.[19]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a systematic approach to handling this compound, from preparation to cleanup. Adherence to this workflow is critical for minimizing exposure risk.

Pre-Handling Preparations
  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]

  • Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be located in the immediate vicinity.

  • Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.[20]

Donning PPE Workflow

The sequence of donning PPE is crucial to ensure complete and uncontaminated protection.

PPE_Donning Start Start LabCoat Don Lab Coat Start->LabCoat Gloves1 Don First Pair of Gloves LabCoat->Gloves1 Goggles Don Safety Goggles/Face Shield Gloves1->Goggles Gloves2 Don Second Pair of Gloves Goggles->Gloves2 End Ready to Handle Chemical Gloves2->End

Figure 1. Sequential workflow for donning PPE.
Handling the Chemical

  • Weighing: If weighing the solid, perform this task within the fume hood on a draft shield balance or in a containment glove box to prevent dissemination of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, such as Friedel-Crafts acylation, ensure the glassware is properly secured and that any potential exothermic reactions are anticipated and controlled (e.g., by using an ice bath).[1][21]

  • Monitoring: Use appropriate analytical techniques, such as thin-layer chromatography (TLC), to monitor the reaction progress, minimizing the need to open the reaction vessel frequently.[22]

Post-Handling Decontamination and Doffing PPE

Proper removal of PPE is as critical as its initial donning to prevent cross-contamination.

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Doffing Sequence: The following sequence should be followed to minimize contact with potentially contaminated surfaces.

PPE_Doffing Start Handling Complete Gloves_Outer Remove Outer Gloves Start->Gloves_Outer Face_Shield Remove Face Shield/Goggles Gloves_Outer->Face_Shield Lab_Coat Remove Lab Coat (Turn inside out) Face_Shield->Lab_Coat Gloves_Inner Remove Inner Gloves Lab_Coat->Gloves_Inner Wash_Hands Wash Hands Thoroughly Gloves_Inner->Wash_Hands End Procedure Complete Wash_Hands->End

Figure 2. Sequential workflow for doffing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][23]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][24]

  • Spill: For a small spill within a fume hood, use an absorbent material to contain it, then decontaminate the area. For a large spill, evacuate the laboratory, notify your institution's Environmental Health & Safety (EHS) department, and restrict access to the area.

Disposal Plan: Responsible Waste Management

All waste streams containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.[20]

  • Solid Waste: This includes excess reagent, contaminated gloves, wipes, and other disposable lab supplies. Collect in a dedicated, leak-proof container with a secure lid. The container must be labeled "Hazardous Waste" and include the full chemical name.[20][24]

  • Liquid Waste: This includes reaction residues and solvent rinsates. Collect in a compatible, shatter-resistant container (e.g., glass or polyethylene). The container must be labeled "Hazardous Waste" and list all chemical components by their full name. Never mix incompatible waste streams.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as liquid hazardous waste.[20] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.[20]

Do not, under any circumstances, dispose of this compound or its waste down the drain or in the regular trash.[20][24] Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.